1-(azidomethoxy)-2-methoxyethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(azidomethoxy)-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-8-2-3-9-4-6-7-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXAYZKWFLOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 1-(azidomethoxy)-2-methoxyethane, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published synthetic procedure for this specific molecule, this guide outlines a plausible and robust two-step synthetic pathway based on well-established organic chemistry principles. The proposed synthesis involves the chloromethylation of 2-methoxyethanol followed by a nucleophilic substitution with sodium azide.
This guide includes detailed experimental protocols, a summary of quantitative data, and essential safety information, particularly concerning the handling of potentially hazardous intermediates and the final azide product.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from commercially available 2-methoxyethanol.
-
Step 1: Synthesis of 1-(chloromethoxy)-2-methoxyethane. This intermediate is synthesized by the reaction of 2-methoxyethanol with formaldehyde and hydrogen chloride. This reaction forms a chloromethyl ether, a reactive intermediate suitable for subsequent nucleophilic substitution.
-
Step 2: Synthesis of this compound. The target compound is obtained by the reaction of 1-(chloromethoxy)-2-methoxyethane with sodium azide in a suitable solvent. This is a standard SN2 reaction where the azide ion displaces the chloride.
The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(chloromethoxy)-2-methoxyethane
This procedure is adapted from established methods for the formation of chloromethyl ethers from alcohols.[1]
Materials:
-
2-Methoxyethanol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent)
-
Anhydrous Dichloromethane (or another suitable inert solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Charge the flask with 2-methoxyethanol (1.0 eq) and paraformaldehyde (1.2 eq).
-
Add anhydrous dichloromethane to the flask to create a stirrable suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension. Alternatively, add a solution of HCl in an anhydrous solvent dropwise.
-
Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed. The reaction is typically complete within a few hours.
-
Upon completion, stop the flow of HCl and allow the mixture to warm to room temperature.
-
If any solid remains, filter the reaction mixture.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine. Caution: Perform this step carefully due to potential gas evolution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(chloromethoxy)-2-methoxyethane.
Note: The crude product may be used directly in the next step without further purification, as chloromethyl ethers can be unstable.
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the synthesis of alkyl azides from alkyl halides.[2][3][4]
Materials:
-
Crude 1-(chloromethoxy)-2-methoxyethane
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with sodium azide (1.2 eq).
-
Add anhydrous DMSO to the flask and stir to dissolve the sodium azide.
-
Add a solution of crude 1-(chloromethoxy)-2-methoxyethane (1.0 eq) in a minimal amount of anhydrous DMSO to the sodium azide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is generally complete within 12-24 hours.
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield the final product, this compound.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis.
| Parameter | Step 1: Chloromethylation | Step 2: Azidation |
| Starting Material | 2-Methoxyethanol | 1-(chloromethoxy)-2-methoxyethane |
| Key Reagents | Paraformaldehyde, Hydrogen Chloride | Sodium Azide |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stoichiometry (eq) | 2-Methoxyethanol (1.0), Paraformaldehyde (1.2), HCl (excess) | 1-(chloromethoxy)-2-methoxyethane (1.0), NaN₃ (1.2) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-6 hours (typical) | 12-24 hours (typical) |
| Work-up | Aqueous wash, drying, and concentration | Aqueous work-up, extraction, drying, and concentration |
| Purification | Typically used crude | Extraction; column chromatography if necessary |
| Expected Product | 1-(chloromethoxy)-2-methoxyethane | This compound |
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Safety Considerations
The proposed synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Chloromethyl Ethers: 1-(chloromethoxy)-2-methoxyethane is a chloromethyl ether. This class of compounds, including the potential byproduct bis(chloromethyl) ether, is carcinogenic.[5] All manipulations involving this intermediate must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Organic Azides: The target molecule, this compound, is a low molecular weight organic azide. Such compounds are potentially explosive and can be sensitive to heat, shock, and friction.[6][7][8][9][10]
-
Stability: The (Carbon + Oxygen) to Nitrogen ratio for the target molecule is (4+2)/3 = 2, which is below the recommended safety threshold of 3.[7] This indicates that the compound should be handled with extreme caution, synthesized in small quantities, and preferably used in solution without isolation of the neat material.
-
Handling: Do not use metal spatulas or ground glass joints when handling the azide product to avoid the formation of shock-sensitive metal azides or initiation of decomposition.[8][9]
-
Purification: Avoid distillation and sublimation for purification.[6][10] Use extraction or precipitation methods.
-
Solvents: Never use chlorinated solvents in reactions involving sodium azide, as this can lead to the formation of highly explosive diazidomethane or triazidomethane.[6][10]
-
-
Sodium Azide: Sodium azide is highly toxic and can react with acids to form the toxic and explosive gas, hydrazoic acid.
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste.[6][8]
All procedures should be performed behind a blast shield, and researchers must be familiar with emergency procedures for handling spills and unexpected reactions.
References
- 1. 1-[(Chloromethoxy)methoxy]-2-methoxyethane | 89268-03-1 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucd.ie [ucd.ie]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
An In-depth Technical Guide to the Chemical Properties of 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 1-(azidomethoxy)-2-methoxyethane. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, where experimental data is unavailable, this guide presents computed data and information from structurally similar compounds to provide a predictive profile. All such instances are clearly noted.
Introduction
This compound, more commonly known as 1-Azido-2-methoxyethane, is an organic compound featuring both an azide and an ether functional group.[1] Its unique structure makes it a potentially versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the azide group allows for its participation in a variety of chemical transformations, most notably in "click chemistry" via Huisgen 1,3-dipolar cycloadditions to form triazoles.[1] This guide aims to consolidate the available information on its chemical properties, synthesis, and safety considerations to support further research and application development.
Chemical and Physical Properties
Table 1: General and Computed Properties of 1-Azido-2-methoxyethane
| Property | Value | Source |
| IUPAC Name | 1-azido-2-methoxyethane | PubChem[2] |
| CAS Number | 80894-21-9 | Smolecule[1] |
| Molecular Formula | C₃H₇N₃O | PubChem[2] |
| Molecular Weight | 101.11 g/mol | PubChem[2] |
| Canonical SMILES | COCCN=[N+]=[N-] | Smolecule[1] |
| InChI Key | MQUOOEBCMHJVBN-UHFFFAOYSA-N | Smolecule[1] |
| Physical Form | Liquid (presumed) | Fluorochem |
| XLogP3 (Computed) | 0.1 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 52.8 Ų | PubChem[2] |
| Heavy Atom Count (Computed) | 7 | PubChem[2] |
Table 2: Experimental Physical Properties of the Related Compound 2-Methoxyethanol
| Property | Value | Source |
| Boiling Point | 124-125 °C | Wikipedia[3] |
| Melting Point | -85 °C | Wikipedia[3] |
| Density | 0.965 g/cm³ | Wikipedia[3] |
| Solubility in Water | Miscible | Wikipedia[3] |
Spectroscopic Data
Experimental spectroscopic data for 1-Azido-2-methoxyethane is not available in public databases. The following represents predicted spectroscopic features based on the analysis of its functional groups and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy protons and the two methylene groups of the ethane backbone.
-
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals for the three carbon atoms in different chemical environments.
-
IR Spectroscopy: The infrared spectrum is predicted to show a characteristic strong absorption band for the azide (-N₃) stretching vibration, typically in the range of 2100-2250 cm⁻¹. C-O-C stretching vibrations for the ether linkage are also expected.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.
Reactivity and Chemical Behavior
The chemical reactivity of 1-Azido-2-methoxyethane is primarily dictated by the azide functional group.
-
Cycloaddition Reactions: It can readily undergo Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and is often catalyzed by copper(I) compounds.[1]
-
Reduction: The azide group can be reduced to a primary amine (-NH₂) using various reducing agents, such as lithium aluminium hydride or through catalytic hydrogenation. This provides a pathway to synthesize 2-methoxyethanamine derivatives.
-
Substitution Reactions: The azide group can act as a leaving group in certain nucleophilic substitution reactions.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 1-Azido-2-methoxyethane is not published in peer-reviewed literature. However, a general and plausible synthetic route would involve the nucleophilic substitution of a suitable precursor, such as 2-methoxyethyl bromide or 2-methoxyethyl tosylate, with an azide salt like sodium azide.
Proposed Synthesis of 1-Azido-2-methoxyethane
Caption: Proposed two-step synthesis of 1-Azido-2-methoxyethane.
Methodology:
-
Tosylation of 2-Methoxyethanol: 2-Methoxyethanol would first be converted to a better leaving group, such as a tosylate. This can be achieved by reacting 2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The reaction mixture would typically be stirred at a controlled temperature, and the product, 2-methoxyethyl tosylate, would be isolated and purified.
-
Azidation: The resulting 2-methoxyethyl tosylate would then be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction would proceed via an SN2 mechanism, with the azide ion displacing the tosylate group. The reaction would likely require heating to proceed at a reasonable rate. After the reaction is complete, an aqueous workup followed by extraction with an organic solvent and subsequent purification by distillation or chromatography would be necessary to isolate the final product, 1-Azido-2-methoxyethane.
Note: This proposed protocol is based on standard organic synthesis methodologies and would require optimization of reaction conditions and purification procedures.
Safety and Handling
Specific toxicity and hazard data for 1-Azido-2-methoxyethane are not well-documented. However, based on the properties of organic azides and related ethers, the following precautions should be taken:
-
Explosion Hazard: Organic azides are potentially explosive and can decompose violently when subjected to heat, shock, or friction.[1] All reactions involving this compound should be carried out behind a safety shield in a well-ventilated fume hood.
-
Toxicity: While specific data is unavailable, it should be handled with care, avoiding inhalation, ingestion, and skin contact. The use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Flammability: The compound may be flammable. It should be kept away from open flames and other sources of ignition.
Conclusion
1-Azido-2-methoxyethane is a chemical compound with significant potential in synthetic chemistry due to its bifunctional nature. The lack of comprehensive experimental data on its physical and chemical properties highlights an area for future research. The predictive information and proposed synthetic protocol provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the applications of this versatile molecule. Further experimental validation of its properties and reactivity is crucial for its safe and effective utilization.
References
An In-Depth Technical Guide to 1-(Azidomethoxy)-2-methoxyethane: Synthesis, Properties, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(azidomethoxy)-2-methoxyethane, a valuable chemical tool in bioorthogonal chemistry. With the CAS Number 80894-21-9, this bifunctional molecule incorporates both an azide and a methoxy ether group, enabling its use in a variety of bioconjugation and metabolic labeling studies. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Furthermore, it delves into the conceptual application of using such azide-modified molecules for metabolic labeling to probe biological processes, including signaling pathways.
Chemical and Physical Properties
This compound is a small, organic molecule whose structure facilitates its use in biological systems. The azide group is a key functional moiety for bioorthogonal reactions, while the methoxyethane component imparts favorable solubility characteristics. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 80894-21-9 | [1][2] |
| Molecular Formula | C₃H₇N₃O | [1][2] |
| Molecular Weight | 101.11 g/mol | [1] |
| IUPAC Name | 1-azido-2-methoxyethane | [1] |
| Purity | Typically ≥95% | [2] |
| Appearance | Not specified, likely a liquid | |
| Solubility | Miscible with water and other solvents | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is a representative procedure based on the synthesis of similar small-molecule azides.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methoxyethanol (starting material)[3]
-
Methanesulfonyl chloride (or p-toluenesulfonyl chloride)
-
Triethylamine (or other suitable base)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Mesylation/Tosylation of 2-Methoxyethanol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate.
-
-
Azidation:
-
Dissolve the crude intermediate from the previous step in anhydrous dimethylformamide.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Logical Workflow for Synthesis:
References
1-(azidomethoxy)-2-methoxyethane molecular weight
An In-depth Technical Guide to 1-Azido-2-methoxyethane
This technical guide provides a comprehensive overview of 1-azido-2-methoxyethane, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details the molecule's chemical properties, a representative synthesis protocol, and its primary applications, with a focus on its role in bioconjugation and click chemistry.
Molecular Profile
While the name 1-(azidomethoxy)-2-methoxyethane might be used, the more common and structurally accurate IUPAC name for the compound with the formula C₃H₇N₃O is 1-azido-2-methoxyethane . This compound features a methoxyethyl backbone functionalized with a terminal azide group. The azide moiety makes it a valuable reagent for introducing an azido group into molecules, particularly for subsequent ligation reactions.
Quantitative Data Summary
The key physicochemical properties of 1-azido-2-methoxyethane are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃H₇N₃O | [PubChem][1] |
| Molecular Weight | 101.11 g/mol | [PubChem][1] |
| IUPAC Name | 1-azido-2-methoxyethane | [PubChem][1] |
| CAS Number | 80894-21-9 | [PubChem][1] |
| Appearance | Presumed to be a liquid | N/A |
| Purity (Typical) | 95% | N/A |
Synthesis of 1-Azido-2-methoxyethane
The synthesis of 1-azido-2-methoxyethane is typically achieved via a nucleophilic substitution reaction. This process involves the conversion of a suitable precursor, such as 2-methoxyethanol, into an intermediate with a good leaving group, which is then displaced by an azide ion.
Representative Experimental Protocol
Please note: The following protocol is a representative procedure based on established methods for the synthesis of small organic azides and has not been directly extracted from a publication for this specific molecule.
Objective: To synthesize 1-azido-2-methoxyethane from 1-bromo-2-methoxyethane.
Materials:
-
1-bromo-2-methoxyethane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-methoxyethane (1 equivalent) in anhydrous dimethylformamide.
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by vacuum distillation.
-
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Sodium azide is highly toxic.
Applications in Research and Development
1-azido-2-methoxyethane is primarily utilized as a building block in organic synthesis and bioconjugation.
-
Click Chemistry: The terminal azide group makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing substrate.[2][3][4]
-
Bioconjugation: Due to its small size and bioorthogonal reactivity, 1-azido-2-methoxyethane can be used to introduce an azide handle onto biomolecules, such as proteins or nucleic acids, for subsequent labeling with reporter molecules (e.g., fluorophores, biotin) that contain a reactive alkyne group.[5][6]
Visualized Workflows
Synthesis Workflow
The logical steps for the synthesis of 1-azido-2-methoxyethane are depicted in the following workflow diagram.
Caption: A diagram illustrating the key stages in the synthesis of 1-azido-2-methoxyethane.
Click Chemistry Application Workflow
The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using an azide-containing molecule like 1-azido-2-methoxyethane.
Caption: A diagram showing the components and outcome of a typical CuAAC click reaction.
References
Core Stability and Storage Guidelines for 1-(azidomethoxy)-2-methoxyethane
An In-depth Technical Guide for Researchers and Drug Development Professionals
The compound 1-(azidomethoxy)-2-methoxyethane is an organic azide, a class of molecules recognized for their high reactivity and potential instability. Due to the scarcity of specific data for this particular compound, this guide synthesizes established safety protocols and stability considerations from closely related chemical structures and functional groups. The recommendations herein are designed to provide a robust framework for the safe handling, storage, and use of this compound in a research and development setting.
Chemical Profile and Inferred Hazards
This compound possesses both an azide functional group and an ether linkage. This combination necessitates careful consideration of hazards associated with both organic azides and ethers. Organic azides are known to be energetic materials, sensitive to external stimuli, while ethers are prone to the formation of explosive peroxides upon storage.
Key Structural Features:
-
IUPAC Name: 1-azido-2-methoxyethane
-
Molecular Formula: C₃H₇N₃O
-
Molecular Weight: 101.11 g/mol
-
SMILES: COCCN=[N+]=[N-]
Stability and Safe Handling
The stability of organic azides is a critical safety concern. They can be sensitive to light, heat, friction, and mechanical shock, potentially leading to violent decomposition.[2] The stability of an organic azide is influenced by its molecular structure. Two guiding principles for assessing stability are the carbon-to-nitrogen ratio (C/N) and the "Rule of Six".[2]
For this compound:
-
C/N Ratio: The ratio of carbon atoms to nitrogen atoms is 3:3 or 1. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and are recommended to be used or quenched promptly.[2]
Given its C/N ratio, this compound should be treated as a potentially explosive compound.
General Handling Precautions for Organic Azides:
-
Always work on the smallest possible scale.
-
Use personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves.[3]
-
Handle the compound within a chemical fume hood.[3]
-
Use plastic or glass spatulas; never use metal spatulas to avoid the formation of highly sensitive metal azides.[2][3]
-
Avoid friction and grinding. Do not use ground-glass joints with azide-containing compounds, as friction can trigger detonation.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Take precautionary measures against static discharge.
-
Avoid mixing with acids, as this can form the highly toxic and explosive hydrazoic acid.[2]
-
Do not mix with halogenated solvents like dichloromethane or chloroform.[2][3]
Storage and Decomposition
Proper storage is paramount to maintaining the stability of this compound and preventing hazardous reactions.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, such as in a freezer at -18°C or -20°C.[2][4]
-
Light: Protect from light. Store in amber-colored containers, preferably plastic.[1][2]
-
Atmosphere: Store under an inert atmosphere.[4]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Segregation: Store away from incompatible materials such as oxidizing agents, strong acids, and metals.[2]
Peroxide Formation: The ether linkage in this compound presents a risk of peroxide formation upon exposure to air and light. These peroxides can be explosive, especially when concentrated.
-
Testing: It is crucial to test for the presence of peroxides before heating or distilling the compound. Test for peroxide formation or discard the material after one year.
-
Inhibition: The addition of a peroxide inhibitor may be considered for longer-term storage, although compatibility with the azide group should be verified.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table summarizes key hazard and storage parameters based on general knowledge of organic azides and related ethers.
| Parameter | Value/Recommendation | Source/Rationale |
| Hazard Class | Potentially Explosive, Flammable, Toxic | Inferred from organic azide and ether properties[1][2] |
| Storage Temperature | -18°C to -20°C | General recommendation for organic azides[2][4] |
| Light Sensitivity | Protect from light | General recommendation for organic azides[1][2] |
| Shock/Friction Sensitivity | High | Characteristic of small organic azides[2] |
| Incompatible Materials | Acids, Metals, Oxidizing Agents, Halogenated Solvents | General for azides[2][3] |
| Peroxide Formation Risk | Yes | Due to ether linkage |
| Recommended Container | Tightly sealed, amber, plastic | To protect from light and prevent metal contact[2] |
Experimental Protocols
Protocol for Handling and Dispensing:
-
Preparation: Before handling, ensure a chemical fume hood is operational and a blast shield is available if working with larger quantities or for the first time. Prepare an appropriate quenching solution (e.g., a solution of sodium nitrite in case of spills).
-
Personal Protective Equipment: Don appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: If the compound is stored under an inert atmosphere, use appropriate techniques (e.g., cannula transfer) to maintain it.
-
Dispensing: Use only plastic or glass spatulas and weighing boats. Avoid any contact with metal surfaces.
-
Cleaning: Clean any spills immediately with an appropriate quenching agent and decontaminate surfaces.
-
Waste Disposal: Dispose of azide-containing waste in a designated, separate waste stream. Never mix azide waste with acidic waste.[2]
Protocol for Peroxide Testing (Qualitative):
-
Sample Preparation: In a fume hood, place a small aliquot (1-2 mL) of the this compound solution in a clean, dry test tube.
-
Reagent Addition: Add an equal volume of a freshly prepared 10% potassium iodide (KI) solution.
-
Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Alternative: Peroxide test strips can also be used for a more convenient qualitative test.
Visualizations
References
solubility of 1-(azidomethoxy)-2-methoxyethane in organic solvents
Disclaimer: Quantitative solubility data for the specific compound 1-(azidomethoxy)-2-methoxyethane is not available in publicly accessible literature or databases. This guide provides a framework based on the general principles of organic chemistry, outlining the expected solubility characteristics and a standardized protocol for its experimental determination.
Introduction and Theoretical Solubility Profile
This compound is an organic molecule containing several key functional groups that dictate its solubility: two ether linkages (-O-) and an azido group (-N₃). The ether groups are polar and can act as hydrogen bond acceptors, while the azide group is a polar functionality. The overall molecule has a relatively low molecular weight and lacks hydrogen bond donating capabilities.
Based on the "like dissolves like" principle, the following solubility characteristics can be predicted:
-
High Solubility: Expected in polar aprotic solvents (e.g., Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF)) and chlorinated solvents (e.g., Dichloromethane (DCM), Chloroform). The ether and azide groups can interact favorably with these solvents.
-
Moderate to High Solubility: Expected in polar protic solvents like short-chain alcohols (e.g., Methanol, Ethanol)[1].
-
Low to Negligible Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene) and in water. While the molecule has polar groups, the absence of a hydroxyl (-OH) group and the presence of the hydrocarbon backbone limit its miscibility with water[2].
Quantitative Solubility Data (Template)
As specific experimental data is unavailable, the following table serves as a template for recording experimentally determined solubility values. It is recommended to measure solubility at a standard temperature (e.g., 25 °C) and pressure.
| Solvent Name | Solvent Type | Quantitative Solubility ( g/100 mL) | Observations |
| Dichloromethane (DCM) | Chlorinated | Data Unavailable | |
| Tetrahydrofuran (THF) | Polar Aprotic | Data Unavailable | |
| Acetone | Polar Aprotic | Data Unavailable | |
| Acetonitrile (ACN) | Polar Aprotic | Data Unavailable | |
| Ethyl Acetate | Polar Aprotic | Data Unavailable | |
| Methanol | Polar Protic | Data Unavailable | |
| Ethanol | Polar Protic | Data Unavailable | |
| Toluene | Nonpolar | Data Unavailable | |
| n-Hexane | Nonpolar | Data Unavailable | |
| Water | Polar Protic | Data Unavailable |
Generalized Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound like this compound using the isothermal equilibrium shake-flask method[3].
3.1 Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps (e.g., 10 mL)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
3.2 Procedure
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This time may need to be optimized.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.
-
Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).
-
Quantification: Analyze the diluted sample to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as g/100 mL or mol/L.
Visualized Workflows
The following diagrams illustrate the logical workflow for solubility prediction and the experimental protocol described above.
Caption: Logical workflow for predicting the solubility of the target compound.
Caption: Step-by-step workflow for the isothermal shake-flask solubility experiment.
References
An In-depth Technical Guide to the Safety Profile of 1-(azidomethoxy)-2-methoxyethane
Introduction
1-(azidomethoxy)-2-methoxyethane is a bifunctional organic molecule containing both an ether and an organic azide group. The presence of the azido group (-N₃) introduces a high degree of energy, classifying it as a potentially explosive material.[1][2][3] Organic azides are known for their sensitivity to external stimuli such as heat, light, shock, and pressure, which can lead to violent decomposition.[1][4] The ether linkage, while generally more stable, can also pose hazards such as peroxide formation. This guide aims to provide a detailed overview of the potential hazards, safe handling procedures, and emergency protocols for this compound, based on inferred data and established safety principles for related chemical classes.
Physical and Chemical Properties
Quantitative data for this compound is limited to computed values. The following table summarizes the available information.
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇N₃O | PubChem[1] |
| Molecular Weight | 101.11 g/mol | PubChem[1] |
| IUPAC Name | 1-azido-2-methoxyethane | PubChem[1] |
| CAS Number | 80894-21-9 | PubChem[1] |
| Topological Polar Surface Area | 76.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 101.058911855 Da | PubChem[1] |
For comparative purposes, the properties of structurally related ether compounds are presented in Table 2.
Table 2: Physical and Chemical Properties of Structurally Related Ether Compounds
| Property | 1,2-Dimethoxyethane |
| CAS Number | 110-71-4 |
| Molecular Formula | C₄H₁₀O₂ |
| Molecular Weight | 90.12 g/mol |
| Boiling Point | 85 °C |
| Melting Point | -58 °C |
| Density | 0.867 g/cm³ at 25 °C |
Hazard Identification and Assessment
The primary hazards associated with this compound stem from its organic azide functionality, with secondary hazards related to its ether structure.
3.1. Explosive Hazard of the Azido Group
Organic azides are energetic materials that can decompose explosively.[5] The stability of an organic azide is often assessed by the ratio of carbon and oxygen atoms to nitrogen atoms. For this compound (C₃H₇N₃O), this ratio is (3 + 1) / 3 = 1.33. Organic azides with a (C+O)/N ratio of less than 3 are generally considered to be explosive and should be handled with extreme caution.[6]
The following diagram illustrates the contributing hazards from the distinct functional groups in the molecule.
3.2. Health Hazards
While specific toxicological data for this compound is unavailable, information from related compounds and the azide functional group suggests the following potential health hazards:
-
Toxicity: The azide ion is known to be highly toxic, with a toxicity profile similar to that of cyanide.[6][7] Exposure can occur through inhalation, ingestion, or skin absorption.[1] Symptoms of azide exposure may include dizziness, weakness, headache, nausea, and in severe cases, respiratory failure.[2][6]
-
Irritation: Similar ether compounds can cause skin and eye irritation.[2]
-
Reproductive Toxicity: Some related glyme ethers have been shown to have reproductive toxicity.[3][8]
Table 3: Toxicological Data for a Structurally Related Ether Compound (1,2-Dimethoxyethane)
| Hazard | Classification |
| Acute Toxicity (Inhalation) | Category 4 |
| Skin Irritation | Category 2 |
| Reproductive Toxicity | Category 1B |
3.3. Environmental Hazards
Data on the environmental fate and impact of this compound is not available. However, discharge into the environment should be avoided.[2]
Experimental Protocols and Safe Handling
Given the potential for explosive decomposition, all work with this compound must be conducted with stringent safety precautions.
4.1. Engineering Controls
-
All manipulations should be carried out in a certified chemical fume hood.
-
A blast shield should be used at all times, with the fume hood sash positioned as low as possible.[2]
-
The work area should be kept clear of unnecessary equipment and chemicals.[2]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart for specific breakthrough times.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
4.3. Safe Handling and Storage
-
Quantity: Use the smallest possible quantities for experiments.[2]
-
Utensils: Do not use metal spatulas or other metal utensils, as they can form shock-sensitive metal azides.[1][2]
-
Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable di- and tri-azidomethanes.[1][4]
-
Acids: Keep away from acids to prevent the formation of highly toxic and explosive hydrazoic acid.[1][6]
-
Heating and Concentration: Do not heat the compound directly. Avoid concentrating solutions containing this compound through rotary evaporation or distillation.[2]
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[2][3] It is recommended to store organic azides at low temperatures (e.g., -18°C).[1]
4.4. Waste Disposal
-
Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[1]
-
Do not mix azide waste with acidic waste.[1]
-
Prior to disposal, it is best practice to chemically convert the organic azide to a more stable derivative, such as an amine, if a safe and validated protocol is available.[1]
-
All waste disposal must follow institutional and local regulations for hazardous materials.
The following diagram outlines a general workflow for handling potentially explosive azido compounds.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ucd.ie [ucd.ie]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. research.wayne.edu [research.wayne.edu]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. Organic azide - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 1-(azidomethoxy)-2-methoxyethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1-(azidomethoxy)-2-methoxyethane, a molecule of interest in synthetic chemistry and drug discovery due to its unique combination of an azido group, amenable to click chemistry, and an acetal linkage. In the absence of directly published experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures and established spectroscopic principles. Additionally, a plausible synthetic protocol and a logical workflow for spectroscopic analysis are presented.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from known spectroscopic behaviors of related functional groups and should be considered as a reference for experimental validation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH ₂-N₃ | 4.8 - 5.2 | Singlet | - |
| O-CH ₂-CH₂-O | 3.6 - 3.8 | Triplet | 5 - 7 |
| CH₂-CH ₂-O | 3.4 - 3.6 | Triplet | 5 - 7 |
| O-CH ₃ | 3.3 - 3.4 | Singlet | - |
Predicted spectra are based on the analysis of similar acetal and azido-containing compounds.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| O-C H₂-N₃ | 85 - 95 |
| O-C H₂-CH₂-O | 70 - 75 |
| CH₂-C H₂-O | 68 - 72 |
| O-C H₃ | 55 - 60 |
Note: The chemical shifts are estimated based on the influence of adjacent electronegative atoms (oxygen and azide group).
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Azide (N₃) asymmetric stretch | 2100 - 2150 | Strong |
| C-O-C (acetal) stretch | 1150 - 1050 | Strong |
| C-H (alkane) stretch | 2850 - 3000 | Medium-Strong |
The strong azide stretch is a key diagnostic peak for this molecule. The C-O-C stretching region may show multiple bands due to the different ether linkages.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment Ion |
| [M-N₂]⁺ | Loss of nitrogen gas from the molecular ion |
| [M-N₃]⁺ | Loss of the azide radical |
| [CH₂(OCH₂CH₂OCH₃)]⁺ | Fragment corresponding to the acetal portion |
| [CH₂OCH₃]⁺ | Methoxy-methyl fragment |
| [CH₂CH₂OCH₃]⁺ | Methoxy-ethyl fragment |
The fragmentation pattern is expected to be dominated by the loss of the labile azide group and cleavage of the acetal linkage.
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from the readily available 2-methoxyethanol.
Step 1: Chloromethylation of 2-methoxyethanol
-
To a stirred solution of 2-methoxyethanol and paraformaldehyde in an inert solvent (e.g., dichloromethane), dry hydrogen chloride gas is bubbled at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The resulting chloromethyl ether, 1-(chloromethoxy)-2-methoxyethane, is carefully isolated, as chloromethyl ethers are potent carcinogens.
Step 2: Azide Substitution
-
The crude 1-(chloromethoxy)-2-methoxyethane is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Sodium azide is added in excess, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the C-Cl bond and appearance of the N₃ stretch).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield this compound.
Note on Safety: Azides, especially small organic azides, can be explosive. Proper safety precautions, including the use of a blast shield, are essential. Chloromethyl ethers are carcinogenic and should be handled with extreme care in a well-ventilated fume hood.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a newly synthesized compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
An In-Depth Technical Guide to the Potential Hazards of Working with Azido Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido compounds are a versatile and powerful class of reagents extensively utilized in chemical synthesis, particularly in drug development for the construction of complex molecular architectures and bioconjugation via "click chemistry". However, their utility is shadowed by inherent risks, primarily stemming from their energetic nature. Azides can be highly reactive, toxic, and potentially explosive under certain conditions. A thorough understanding of their hazardous properties and strict adherence to safety protocols are paramount to mitigate the risks of accidents. This guide provides a comprehensive overview of the potential hazards associated with azido compounds, including their thermal and mechanical sensitivity, toxicity, and incompatible materials. It further details experimental protocols for stability assessment and outlines safe handling, storage, and disposal procedures.
Introduction to Azido Compounds and Their Associated Hazards
Azido compounds, characterized by the presence of the azido functional group (-N₃), are widely employed in organic synthesis due to their diverse reactivity. They serve as precursors to amines, participants in 1,3-dipolar cycloadditions (most notably the azide-alkyne Huisgen cycloaddition), and partners in the Staudinger ligation.[1] Despite their synthetic utility, both organic and inorganic azides can be energetic materials, prone to rapid and violent decomposition with the release of significant energy.[2] This decomposition can be initiated by various stimuli, including heat, light, shock, and friction.[3][2]
The primary hazards associated with azido compounds can be categorized as:
-
Explosive Decomposition: The high nitrogen content of the azide group contributes to a positive heat of formation, making many azido compounds thermodynamically unstable.[4] Decomposition, often exothermic, liberates nitrogen gas, which can lead to a rapid pressure increase and explosion, especially in a closed system.[5] Small molecules with a high nitrogen-to-carbon ratio are particularly prone to violent decomposition.[2][6]
-
Toxicity: The azide ion (N₃⁻) is acutely toxic, with a toxicity profile similar to that of cyanide.[2] It can be fatal if inhaled, absorbed through the skin, or swallowed.[7] Exposure can lead to a range of symptoms, including dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[3] Hydrazoic acid (HN₃), which can be formed by the protonation of azide salts, is a highly toxic and volatile liquid that also poses a severe explosion hazard.[7][8]
-
Formation of Highly Sensitive Byproducts: Azides can react with a variety of common laboratory materials to form dangerously unstable compounds. For instance, reaction with heavy metals (e.g., copper, lead, silver, mercury) can produce heavy metal azides, which are often highly shock-sensitive and can detonate unexpectedly.[2][7] Similarly, the use of halogenated solvents like dichloromethane or chloroform with azides can lead to the formation of extremely unstable di- and tri-azidomethane.[2][9]
Stability Assessment of Azido Compounds
A critical aspect of safely working with azido compounds is the ability to assess their stability. Several empirical rules and analytical techniques are employed for this purpose.
Empirical Rules for Stability Estimation
Two widely used empirical rules provide a preliminary assessment of the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: This rule suggests that the number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide.[6] Compounds with a C/N ratio between 1 and 3 may be synthesized in small quantities but should be handled with extreme caution and used or quenched promptly.[6]
-
Rule of Six: This guideline posits that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) provides sufficient "ballast" to render the compound relatively safe to handle.[6]
Quantitative Stability Data
The following table summarizes available quantitative data on the thermal stability and sensitivity of various azido compounds. It is important to note that these values can be influenced by the experimental conditions and the purity of the sample.
| Compound | Molecular Formula | Decomposition Onset (Tonset, °C) | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (N) | Reference(s) |
| Inorganic Azides | |||||
| Sodium Azide | NaN₃ | ~275 | - | - | [7] |
| Lead(II) Azide | Pb(N₃)₂ | - | - | 0.1 | [10] |
| Organic Azides | |||||
| Ethyl Azidoacetate | C₄H₇N₃O₂ | 225 | - | - | |
| Methoxyethyl Azide | C₃H₇N₃O | 173 | - | - | |
| Azidoacetylamide | C₂H₄N₄O | 157 | - | - | |
| Azidoacetone | C₃H₅N₃O | 130 | - | - | |
| 2-Azidophenylmethanol | C₇H₇N₃O | - | - | - | [2][11] |
| 2-Azidobenzaldehyde | C₇H₅N₃O | - | - | - | [2][11] |
| 1-(2-Azidophenyl)ethanone | C₈H₇N₃O | - | - | - | [2][11] |
| (2-Azidophenyl)(phenyl)methanone | C₁₃H₉N₃O | - | - | - | [2][11] |
| 1-Azido-2-nitrobenzene | C₆H₄N₄O₂ | - | - | - | [2][11] |
| 5-Azido-4,4′,5′-trinitro-1H,1′H-2,2′-biimidazole | C₆H₂N₁₂O₆ | 252 | 5-10 J | >240 | [10] |
| Dihydroxylammonium 5-azido-4,4′,5′-trinitro-[2,2′-biimidazole]-1,1′-diide | C₆H₆N₁₄O₈ | 245 | 5-10 J | >240 | [10] |
Note: Impact sensitivity is often reported as H₅₀, the height from which a standard weight must be dropped to cause initiation in 50% of trials. A lower H₅₀ value indicates greater sensitivity.[12][13] Friction sensitivity is the force required to initiate a reaction.
Experimental Protocols for Stability Assessment
For a more rigorous evaluation of the hazards posed by a specific azido compound, several analytical techniques are employed. These tests should only be performed by trained personnel in appropriate facilities.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal stability, decomposition onset temperature (Tonset), and the enthalpy of decomposition (ΔHd).[14][15]
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the azido compound is hermetically sealed in a sample pan (e.g., aluminum, gold-plated steel).
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC instrument.
-
The temperature is ramped at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically nitrogen).
-
The heat flow to or from the sample is recorded as a function of temperature.
-
An exothermic peak indicates the decomposition of the azide. The onset of this peak is taken as the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition.
Accelerating Rate Calorimetry (ARC)
Principle: ARC is used to simulate a worst-case thermal runaway scenario in an adiabatic environment. It provides data on the time to maximum rate of decomposition and the corresponding pressure increase.[16][17]
Methodology:
-
A larger sample (typically 1-10 g) is placed in a robust, sealed sample bomb (e.g., titanium, Hastelloy).
-
The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (no heat loss to the surroundings).
-
The sample is heated in a stepwise manner (heat-wait-search mode). The instrument holds the temperature constant and monitors for any self-heating.
-
If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode, and the calorimeter temperature is controlled to match the sample temperature.
-
The temperature and pressure of the sample are recorded as a function of time as the decomposition reaction accelerates.
Impact Sensitivity Testing (BAM Fallhammer)
Principle: The BAM Fallhammer test determines the sensitivity of a substance to impact energy.[3][18][19]
Methodology:
-
A small amount of the substance (typically 40 mm³) is placed in a standardized steel cylinder and collar assembly.
-
A drop-weight of a specified mass (e.g., 1, 5, or 10 kg) is released from a known height onto a striker pin in contact with the sample.
-
The outcome (explosion, decomposition, or no reaction) is observed.
-
The "up-and-down" method is typically used to determine the H₅₀ value, the height at which there is a 50% probability of initiation.
Friction Sensitivity Testing
Principle: This test assesses the sensitivity of a substance to frictional stimuli.[20][21]
Methodology:
-
A small amount of the sample is spread on a porcelain plate.
-
A porcelain pin is then drawn across the sample under a specified load.
-
The test is repeated with increasing loads until initiation (e.g., crackling, smoke, or flame) is observed.
-
The result is reported as the load at which initiation occurs.
Safe Handling and Emergency Procedures
Strict adherence to established safety protocols is crucial when working with azido compounds.
Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All work with azido compounds should be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors or dust.[7]
-
Blast Shield: A blast shield should be used, especially when working with new or potentially unstable azides, or when scaling up reactions.[7]
-
Personal Protective Equipment:
Safe Work Practices
-
Minimize Quantities: Work with the smallest possible scale of azido compounds.[19]
-
Avoid Incompatible Materials:
-
Metals: Do not use metal spatulas or stir bars. Use plastic or ceramic alternatives.[7][9] Avoid contact with heavy metals and their salts.[2]
-
Acids: Avoid contact with strong acids to prevent the formation of highly toxic and explosive hydrazoic acid.[7]
-
Halogenated Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform.[2][9]
-
-
Control of Energy Sources:
-
Heat: Avoid heating azido compounds unless their thermal stability is well-characterized. Use a heating mantle with a temperature controller and avoid direct heating with a hot plate.
-
Friction and Shock: Avoid grinding, scraping, or subjecting azido compounds to mechanical shock.[2]
-
-
Purification: Avoid distillation or sublimation of volatile azides. Purification should be limited to extraction and precipitation.[19]
Spill and Emergency Procedures
-
Spill Cleanup:
-
For small spills, absorb liquids with an inert material (e.g., vermiculite, sand).
-
For solid spills, gently sweep up the material, avoiding dust generation.
-
Decontaminate the spill area with a 10% sodium hydroxide solution followed by a water rinse.[23]
-
Collect all contaminated materials in a designated, properly labeled waste container.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[24]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[22]
-
Inhalation: Move to fresh air immediately and seek medical attention.[22]
-
Synthesis, Quenching, and Disposal
Safe Synthesis Practices
-
When synthesizing azido compounds, it is crucial to follow established and well-vetted procedures.[5][25]
-
Maintain strict temperature control, especially during exothermic reactions.
-
Ensure adequate ventilation and use appropriate engineering controls.
Quenching of Residual Azide
Unreacted azide in a reaction mixture must be safely quenched before workup and disposal. A common method involves the use of nitrous acid, which is generated in situ.[7][26]
Procedure for Quenching Sodium Azide:
-
In a well-ventilated fume hood, cool the reaction mixture in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite (NaNO₂).
-
Carefully and slowly add a dilute acid (e.g., 2M HCl or acetic acid) dropwise with vigorous stirring. This will generate nitrous acid in situ, which reacts with the azide to form nitrogen gas.
-
The addition of acid should be slow to control the rate of gas evolution.
-
After the addition is complete, allow the mixture to stir for a period to ensure all the azide has been destroyed.
Disposal of Azide Waste
-
Azide-containing waste should never be disposed of down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[7]
-
All azide waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.
-
The waste should be segregated from other waste streams, particularly acidic waste.
Visualized Workflows and Decision-Making
The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows and decision-making processes when working with azido compounds.
Caption: A decision tree for assessing the risks associated with a new or unknown azido compound.
Caption: A sequential workflow for the safe handling of azido compounds in a laboratory setting.
Caption: A simplified diagram illustrating the decomposition of an organic azide to a nitrene intermediate and nitrogen gas upon energy input.
Conclusion
Azido compounds are indispensable tools in modern chemical research and drug development. However, their energetic nature demands a high level of respect and caution. By understanding the fundamental principles of their stability, employing rigorous analytical techniques for hazard assessment, and adhering to strict safety protocols for handling, storage, and disposal, researchers can safely harness the synthetic power of azides. This guide serves as a foundational resource for promoting a culture of safety in laboratories where these valuable yet hazardous compounds are utilized. Continuous education, careful planning, and a vigilant approach are the cornerstones of preventing accidents when working with azido compounds.
References
- 1. A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fauske.com [fauske.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Free Fast Azidation by Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. torontech.com [torontech.com]
- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. kelvn.in [kelvn.in]
- 19. kr.ec21.com [kr.ec21.com]
- 20. Friction sensitivity - Wikipedia [en.wikipedia.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. lsuhsc.edu [lsuhsc.edu]
- 24. campus.kennesaw.edu [campus.kennesaw.edu]
- 25. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 26. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
An In-depth Technical Guide to Azide-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Click chemistry" is a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, create only byproducts that can be easily removed, are stereospecific, and can be conducted in benign solvents.[1] Among the reactions that fit these criteria, the azide-alkyne cycloaddition has emerged as a cornerstone of modern chemical ligation, finding extensive applications in drug discovery, materials science, and bioconjugation.[2][3] This is largely due to the fact that azides and alkynes are abiotic and thus do not participate in side reactions with biological molecules, making the reaction highly bioorthogonal.[4]
This technical guide provides an in-depth exploration of the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It will cover their mechanisms, quantitative aspects, detailed experimental protocols, and applications, with a focus on their relevance to researchers and professionals in drug development.
Core Principles and Mechanisms
The foundational reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.[5] However, the thermal reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][5] Click chemistry variations of this reaction overcome these limitations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of a click reaction.[5] It utilizes a copper(I) catalyst to regiospecifically generate the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[1][5] The reaction exhibits a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed version.[1]
The mechanism involves the formation of a copper acetylide intermediate.[6][7] The copper(I) catalyst can be introduced directly or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and increase reaction efficiency.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns associated with the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed.[9][10] SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide due to the high ring strain.[11] This reaction is highly bioorthogonal and has been widely adopted for in vivo labeling and imaging.[11]
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[11] Various cyclooctynes have been developed to tune the reaction kinetics and stability, including dibenzocyclooctyne (DBCO), difluorinated cyclooctyne (DIFO), and bicyclo[6.1.0]non-4-yne (BCN).[12]
Quantitative Data Comparison
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a key consideration. The following table summarizes typical second-order rate constants for various azide-alkyne cycloaddition reactions.
| Reaction Type | Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne | Benzyl Azide | 10 to 10⁴ | Rate is dependent on ligand and solvent.[10] |
| SPAAC | DIBO | Azido-functionalized dye | 7.7 x 10⁻⁴ (on surface) | Slower than in solution.[13] |
| SPAAC | ADIBO | Azido-functionalized dye | 4.4 x 10⁻³ (on surface) | Faster than DIBO on a surface.[13] |
| SPAAC | DBCO | Benzyl Azide | ~0.3 | A commonly used cyclooctyne. |
| SPAAC | DIFO | Benzyl Azide | ~0.07 | Known for its stability. |
| SPAAC | BCN | Benzyl Azide | ~0.03 | Another stable cyclooctyne option. |
| IEDDA | TCO | Tetrazine | 1 to 10⁶ | Inverse electron demand Diels-Alder, often faster than SPAAC.[14] |
Note: Rate constants can vary significantly based on solvent, temperature, and the specific substituents on the azide and alkyne.
Applications in Drug Development
Click chemistry has revolutionized several aspects of drug discovery and development.[15][16][17] Its applications include:
-
High-Throughput Screening: The reliability and specificity of click chemistry allow for the rapid synthesis of large compound libraries for screening against biological targets.[15]
-
Fragment-Based Drug Discovery: Click chemistry is used to link small molecular fragments that bind to adjacent sites on a protein target, creating a high-affinity ligand.[15]
-
Bioconjugation: This is one of the most widespread applications. Click chemistry is used to attach drugs to targeting moieties like antibodies (creating antibody-drug conjugates or ADCs), link imaging agents to biomolecules, and immobilize proteins on surfaces.[18]
-
Prodrug Synthesis: Click chemistry can be employed to attach protecting groups to a drug, which are then cleaved under specific physiological conditions to release the active compound.[17]
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions for bioconjugation. Optimization is often necessary for specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[19]
-
THPTA ligand stock solution (e.g., 100 mM in water)[20]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[19]
-
Aminoguanidine (optional, to scavenge reactive oxygen species)[19]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the buffer to achieve the desired final concentration (e.g., 25-50 µM).[19]
-
Add the azide-functionalized dye to the protein solution. A 2 to 10-fold molar excess of the dye over the protein is common.
-
Prepare the catalyst premix: in a separate tube, combine the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used.[21] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the protein-dye mixture. Final concentrations are typically in the range of 50-250 µM for copper.[21]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[21]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent dye.
-
Purify the labeled protein from excess reagents using an appropriate method, such as size exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized biotin.
Materials:
-
Cells with azide-modified surface glycans (e.g., after metabolic labeling with an azido sugar)
-
DBCO-biotin conjugate (e.g., in DMSO or PBS)
-
Cell culture medium or PBS
Procedure:
-
Wash the azide-labeled cells twice with cold PBS to remove any unreacted azido sugar.
-
Resuspend the cells in fresh, serum-free medium or PBS.
-
Add the DBCO-biotin conjugate to the cell suspension. A final concentration of 25-100 µM is a good starting point.
-
Incubate the cells at 37°C for 30-60 minutes. Incubation times may need to be optimized.
-
Wash the cells three times with PBS to remove any unreacted DBCO-biotin.
-
The biotin-labeled cells are now ready for downstream applications, such as flow cytometry analysis with a fluorescently labeled streptavidin or cell sorting.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for labeling a biomolecule using click chemistry, followed by a downstream analysis.
Conclusion
Azide-alkyne click chemistry, in both its copper-catalyzed and strain-promoted forms, provides a powerful and versatile toolkit for researchers in the life sciences and drug development.[2] Its high efficiency, specificity, and bioorthogonality have enabled advancements that were previously challenging to achieve.[17][18] By understanding the underlying mechanisms and having access to robust protocols, scientists can effectively leverage this chemistry to create novel therapeutics, diagnostics, and research tools.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. csmres.co.uk [csmres.co.uk]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcmarot.com [jcmarot.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. bioclone.net [bioclone.net]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. confluore.com [confluore.com]
- 21. jenabioscience.com [jenabioscience.com]
mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC)
An In-depth Technical Guide to the Core Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001. This reaction's remarkable efficiency, high regioselectivity, and tolerance of a wide range of functional groups have led to its widespread adoption in diverse fields, including drug discovery, materials science, and bioconjugation.[1][2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[3][4] This guide provides an in-depth exploration of the core mechanism of the CuAAC reaction, with a focus on the now widely accepted dinuclear copper-mediated pathway.
The Core Mechanism: A Dinuclear Copper Pathway
Initial mechanistic proposals for the CuAAC reaction considered a mononuclear copper catalyst. However, a growing body of experimental evidence, including kinetic studies demonstrating a second-order dependence on the copper concentration, and computational studies, have pointed towards a more complex mechanism involving a dinuclear copper intermediate as the kinetically favored pathway.[1][5][6][7] This dinuclear mechanism provides a more complete explanation for the remarkable rate acceleration and high fidelity of the CuAAC reaction.
The catalytic cycle can be broken down into several key steps:
-
Formation of the Mononuclear Copper(I) Acetylide: The reaction is initiated by the coordination of a terminal alkyne to a copper(I) species, followed by deprotonation to form a mononuclear copper(I) acetylide. The active Cu(I) catalyst can be generated in situ from the reduction of a Cu(II) salt, such as CuSO₄, by a reducing agent like sodium ascorbate.[4]
-
Formation of the Dinuclear π,σ-Bis(copper) Acetylide: The mononuclear copper acetylide then coordinates with a second copper(I) ion to form a key π,σ-bis(copper) acetylide intermediate. This dinuclear species is believed to be the catalytically active complex.[1][6] The isolation and characterization of such bis(copper) acetylide complexes have provided strong evidence for their involvement in the catalytic cycle.[1][5]
-
Azide Coordination and Cycloaddition: The azide substrate coordinates to one of the copper centers in the dinuclear acetylide complex. This is followed by a nucleophilic attack of the terminal nitrogen of the azide onto the alkyne carbon, leading to the formation of a six-membered metallacycle intermediate.[4]
-
Ring Contraction and Formation of the Copper Triazolide: The six-membered metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, often by another molecule of the terminal alkyne, to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalytically active dinuclear copper species, thus completing the catalytic cycle.
Mechanistic Pathway Diagram
Caption: The dinuclear catalytic cycle of the CuAAC reaction.
Quantitative Data
The dinuclear mechanism is supported by a wealth of kinetic and computational data.
Table 1: Kinetic Data for CuAAC Reactions
| Reactants | Ligand/Conditions | Rate Constant (k) / Rate | Reaction Order | Reference(s) |
| Benzyl azide + Phenylacetylene | CuI in liquid ammonia | Non-linear dependence on [Cu(I)] | Pseudo-first order | [8] |
| Benzyl azide + Phenylacetylene | CuSO₄, Sodium Ascorbate in t-butanol/water | Multimodal kinetic profile | Complex, changes during reaction | [3] |
| Benzyl azide + Phenylacetylene | Ligand-accelerated (e.g., with ligand 7) in 80% DMSO | Second-order specific activities vary with ligand:Cu ratio | Approx. third order in (Cu)(L) | [9] |
| Benzyl azide + Phenylacetylene | NHC-based polynuclear catalysts, neat | Quantitative conversion in 5 min (0.5 mol% catalyst) | N/A | [10] |
| Picolyl azides + 7-ethynyl coumarin | 10 µM CuSO₄, no ligand | 38-81% yield after 30 min | N/A | [11] |
Table 2: DFT-Calculated Activation Energies for Key Mechanistic Steps
| Mechanistic Step | Pathway | Calculated Activation Energy (kcal/mol) | Reference(s) |
| Uncatalyzed Cycloaddition | Thermal | 18.51 - 18.84 | [12][13] |
| Six-membered metallacycle formation | Mononuclear | 14.9 | [13] |
| Azide addition to acetylide | Mononuclear | 14.29 | [12][13] |
| Cycloaddition via dinuclear complex | Dinuclear | 20.0 | [14] |
| Ring contraction to triazolyl-copper | Dinuclear | 13.37 | [13] |
| C-N bond formation in dinuclear path | Dinuclear | 3.44 | [7][15] |
Experimental Protocols
The following protocols provide methodologies for key experiments relevant to the study and application of the CuAAC reaction.
Protocol 1: General Procedure for CuAAC Reaction Monitoring by NMR Spectroscopy
This protocol provides a general method for monitoring the kinetics of a CuAAC reaction in real-time.
-
Sample Preparation: In an NMR tube, dissolve the alkyne (1 equivalent) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Initiation of Reaction: Add the azide (1 equivalent), followed by the copper(I) source (e.g., CuI, 1-5 mol%) and any ligand (if applicable).
-
Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a disappearing starting material and an appearing product peak relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile.[16][17][18][19]
Protocol 2: Synthesis of Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
TBTA is a widely used ligand that stabilizes the Cu(I) oxidation state and accelerates the CuAAC reaction.
-
Reaction Setup: In a round-bottom flask, dissolve tripropargylamine (1 equivalent) and benzyl azide (3.3 equivalents) in a 1:1 mixture of water and t-butanol.
-
Catalyst Addition: To this solution, add a freshly prepared solution of sodium ascorbate (0.1 equivalents) in water, followed by copper(II) sulfate pentahydrate (0.05 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The product will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water and then with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol if necessary.[20]
Protocol 3: Real-Time Monitoring of a CuAAC Reaction by Heat Flow Calorimetry
Heat flow calorimetry allows for the continuous monitoring of the reaction rate by measuring the heat evolved.
-
Calorimeter Setup: A reaction calorimeter is charged with a solution of the alkyne and azide in the desired solvent. The system is allowed to thermally equilibrate at the target reaction temperature.
-
Reaction Initiation: A solution of the copper catalyst (and ligand, if used) is injected into the reaction vessel to initiate the cycloaddition.
-
Data Collection: The heat flow from the reaction is measured over time. The rate of heat evolution is directly proportional to the reaction rate.
-
Data Analysis: The total heat evolved is proportional to the total conversion. The heat flow versus time plot provides a real-time kinetic profile of the reaction.[6][21]
Protocol 4: Isolation of a Dinuclear Copper Acetylide Intermediate
This protocol, based on the work of Bertrand and coworkers, describes the isolation of a key dinuclear intermediate using a sterically demanding carbene ligand.
-
Synthesis of Mononuclear Copper Acetylide: A solution of a (carbene)Cu(I) complex is treated with a terminal alkyne in a suitable organic solvent (e.g., dichloromethane) to form the mononuclear copper acetylide.
-
Formation and Isolation of the Dinuclear Complex: To the solution of the mononuclear copper acetylide, one equivalent of a copper(I) salt with a non-coordinating anion (e.g., CuOTf) is added. The dinuclear π,σ-bis(copper) acetylide complex forms and can often be precipitated from solution by the addition of a less polar solvent like diethyl ether.
-
Characterization: The isolated solid is characterized by techniques such as X-ray crystallography and NMR spectroscopy to confirm its dinuclear structure.[1][5]
References
- 1. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne "click reaction" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT and AFIR study on the copper( i )-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin o ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07498E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. ekwan.github.io [ekwan.github.io]
- 19. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. discovery.researcher.life [discovery.researcher.life]
The Strategic Role of Azido-Ether Linkers in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of bioconjugation, the ability to covalently link molecules to proteins, peptides, nucleic acids, and other biomolecules with high specificity and efficiency is paramount. Among the chemical handles that have revolutionized this field, the azide group stands out for its bioorthogonal reactivity. This technical guide delves into the core of azide-mediated bioconjugation, with a particular focus on the utility of short azido-ether linkers, exemplified by 1-azido-2-methoxyethane. These linkers provide a simple, hydrophilic spacer that facilitates the attachment of various functionalities to biomolecules. Their compact nature and chemical properties make them valuable tools in drug development, diagnostics, and fundamental biological research. The primary biocompatible reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[1] This guide will provide an in-depth overview of these key reactions, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their bioconjugation endeavors.
Core Bioconjugation Chemistries Involving Azides
The versatility of the azide moiety lies in its ability to undergo highly selective, bioorthogonal reactions, meaning they proceed efficiently within a biological environment without interfering with native biochemical processes.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring, catalyzed by a copper(I) species.[3][] This reaction is prized for its high yields, stereospecificity, and mild reaction conditions.[5] The resulting triazole linkage is exceptionally stable and serves as an excellent mimic of an amide bond, often enhancing the metabolic stability of the resulting bioconjugate.[6][7][8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed.[10] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst.[5] While generally slower than CuAAC, SPAAC is highly valuable for in vivo applications and live-cell imaging where the presence of copper is undesirable.[10]
Staudinger Ligation
The Staudinger ligation is another powerful metal-free reaction that involves the reaction of an azide with a phosphine reagent, typically a triarylphosphine bearing an ortho-ester group.[11][12] This reaction results in the formation of a stable amide bond.[11] The Staudinger ligation is highly chemoselective and has been instrumental in the modification of biomolecules in their native environment.[11][12]
Quantitative Comparison of Azide-Based Bioconjugation Reactions
The choice of bioconjugation strategy often depends on the specific application, balancing the need for speed, biocompatibility, and the nature of the biomolecule. The following table summarizes key quantitative parameters for CuAAC, SPAAC, and Staudinger ligation.
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Key Advantages | Common Applications |
| CuAAC | 10 to 10⁴[13] | Yes (Copper I) | High reaction rates, high yields, regiospecificity.[13][14] | In vitro protein labeling, synthesis of antibody-drug conjugates (ADCs), surface modification.[3][15] |
| SPAAC | ~10⁻³ to 1[13] | No | Biocompatible (no metal catalyst), suitable for in vivo applications.[10] | Live-cell imaging, in vivo drug delivery systems.[16] |
| Staudinger Ligation | ~10⁻³[13] | No | Metal-free, forms a native amide bond.[13] | Protein and biosensor synthesis, cell surface engineering.[13] |
Experimental Protocols
The following sections provide detailed methodologies for the key bioconjugation reactions involving azido-ether linkers.
Protocol 1: General Procedure for Protein Labeling via CuAAC
This protocol describes the labeling of a protein containing an alkyne handle with a reporter molecule functionalized with an azido-ether linker.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azido-ether functionalized reporter molecule (e.g., 1-azido-2-methoxyethane attached to a fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Desalting column or dialysis membrane for purification
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the buffer to a final concentration of 10-50 µM.
-
Add the azido-ether functionalized reporter molecule to the protein solution. A 2 to 10-fold molar excess of the azide reagent over the protein is typically used.
-
Prepare a premix of CuSO₄ and the copper ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Add the CuSO₄/ligand premix to the protein-azide solution. The final concentration of copper is typically in the range of 50-250 µM.[17]
-
Add aminoguanidine to the reaction mixture to a final concentration of 5 mM. This helps to prevent oxidative damage to the protein.[17]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
Analyze the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.
Protocol 2: Cell Surface Labeling via SPAAC
This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups, using a cyclooctyne-functionalized probe.
Materials:
-
Cells with azide groups on their surface (e.g., cultured cells grown in the presence of an azido-sugar)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells gently with pre-warmed PBS to remove any residual medium.
-
Prepare the labeling solution by diluting the DBCO-probe stock solution in cell culture medium to the desired final concentration (typically 10-100 µM).
-
Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes.
-
After incubation, remove the labeling solution and wash the cells three times with PBS to remove any unreacted probe.
-
The labeled cells can now be fixed for imaging or lysed for downstream analysis such as flow cytometry or western blotting.
Protocol 3: Bioconjugation via Staudinger Ligation
This protocol describes the conjugation of a phosphine-modified molecule to an azide-containing biomolecule.
Materials:
-
Azide-containing biomolecule in an aqueous buffer
-
Phosphine reagent (e.g., a triphenylphosphine derivative with an ortho-ester) dissolved in an organic solvent like DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing biomolecule in the aqueous buffer to a desired concentration.
-
Add the phosphine reagent to the solution. The phosphine is typically used in a 1.5 to 5-fold molar excess.
-
The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <10%) to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Upon completion, the conjugated product can be purified by standard methods such as size-exclusion chromatography or dialysis.
Visualizing Bioconjugation Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and reaction mechanisms in bioconjugation.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for labeling biomolecules using SPAAC.
Caption: Simplified mechanism of the Staudinger Ligation.
Conclusion
Azido-ether linkers, such as 1-azido-2-methoxyethane, represent a versatile and powerful class of reagents for bioconjugation. Their utility is realized through a suite of bioorthogonal reactions, namely CuAAC, SPAAC, and the Staudinger ligation. The choice of reaction is dictated by the specific requirements of the experiment, with CuAAC offering speed and efficiency for in vitro applications, SPAAC providing a metal-free alternative for live-cell and in vivo studies, and the Staudinger ligation enabling the formation of a native amide bond. By understanding the principles, quantitative aspects, and experimental protocols associated with these reactions, researchers can effectively leverage the power of azide chemistry to advance their work in drug discovery, diagnostics, and the broader life sciences.
References
- 1. Bioconjugation via azide-Staudinger ligation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Staudinger Ligation [sigmaaldrich.com]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Azide Moiety: A Versatile Tool in the Discovery and Development of Chemical Probes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the azide group as a chemical reporter has revolutionized the field of chemical biology and drug discovery. Its small size, metabolic stability, and unique reactivity, which is orthogonal to most biological functional groups, have made it an invaluable tool for probing complex biological systems. This technical guide provides a comprehensive overview of the discovery and development of azide-containing chemical probes, with a focus on their synthesis, applications, and the key experimental protocols that underpin their use.
Introduction to Azide-Containing Chemical Probes
Azide-containing chemical probes are molecules that incorporate an azide (-N₃) functional group. This group serves as a "handle" that can be selectively modified through bioorthogonal chemistry, allowing for the visualization, identification, and quantification of biomolecules in their native environment. The development of these probes has been driven by the need for chemical tools that can operate within the complexity of living systems without interfering with normal cellular processes.
The primary utility of azide probes lies in their ability to participate in two main types of bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," and the Staudinger ligation. These reactions are highly specific and can be performed under biocompatible conditions, making them ideal for studying biological processes in vitro and in vivo.
Synthesis of Azide-Containing Chemical Probes
The synthesis of azide-containing probes is a critical first step in their application. A common and efficient method for introducing the azide moiety is through a diazotransfer reaction on a primary amine. This reaction offers a reliable way to convert a wide range of primary amines into their corresponding azides with good to excellent yields.[1]
Quantitative Data on Probe Synthesis
The following table summarizes typical reaction yields for the synthesis of common azide-containing chemical probes.
| Probe Type | Starting Material | Reaction | Typical Yield (%) | Reference |
| Azido-RNA | RNA with aliphatic primary amine | Metal-free diazotransfer with FSO₂N₃ | Nearly quantitative | [2] |
| Acyl Azides | Aliphatic and aromatic aldehydes | Reaction with iodine azide | 70-97 | [3] |
| Azido Sugars (ManNAz, GalNAz) | Corresponding amino sugars | Diazotransfer | Not specified | [4] |
| Phosphine-FLAG | Not specified | Not specified | Not specified | [4] |
Key Bioorthogonal Reactions and Applications
The power of azide-containing probes is realized through their selective ligation to reporter molecules via bioorthogonal chemistry. This section details the primary reactions and their applications in drug discovery and chemical biology.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted-1,2,3-triazole.[5] This reaction is characterized by its rapid kinetics and high yields, making it a workhorse in bioconjugation.[6]
The following diagram illustrates a general workflow for a CuAAC reaction.
General workflow for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[7] While generally having slower kinetics than CuAAC, SPAAC is highly valuable for in vivo applications.[8]
Staudinger Ligation
The Staudinger ligation is another powerful bioorthogonal reaction that occurs between an azide and a phosphine, typically a triarylphosphine engineered with an ester trap. The reaction proceeds through an aza-ylide intermediate to form a stable amide bond.[9] A "traceless" version of this reaction leaves no residual atoms from the phosphine reagent in the final product.[10]
Quantitative Comparison of Bioorthogonal Reactions
The choice of bioorthogonal reaction depends on the specific application, considering factors like reaction rate, potential for side reactions, and biocompatibility.
| Reaction | Second-order Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations |
| CuAAC | 10² - 10³ | Fast kinetics, high yield | Copper toxicity |
| SPAAC | 10⁻³ - 1 | Copper-free, biocompatible | Slower kinetics, potential for side reactions with thiols |
| Staudinger Ligation | ~7.7 x 10⁻³ | Traceless versions available, highly specific | Slower kinetics, potential for phosphine oxidation |
Note: Rate constants are approximate and can vary depending on the specific reactants and reaction conditions.[8][11][12]
Applications in Chemical Biology and Drug Discovery
Azide-containing chemical probes have found widespread use in several key areas of research.
Metabolic Labeling of Glycoproteins
One of the most powerful applications of azide probes is in the metabolic labeling of glycans. Cells are fed with an unnatural sugar containing an azide group (an azido sugar), which is then incorporated into glycoproteins by the cell's own metabolic machinery.[4] The azide handle on the cell surface can then be tagged with a reporter molecule for visualization or enrichment.
The following diagram illustrates the metabolic pathway for the incorporation of N-azidoacetylgalactosamine (GalNAz) into cell-surface glycoproteins.
Metabolic incorporation of an azido sugar into a cell-surface glycoprotein.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy used to study enzyme function directly in native biological systems. Azide-containing probes are designed to covalently bind to the active site of a specific enzyme or enzyme family. The azide handle then allows for the subsequent attachment of a reporter tag for identification and quantification of the active enzymes.
Competitive ABPP is a variation of this technique used to identify the cellular targets of a small molecule inhibitor. The following diagram outlines a typical competitive ABPP workflow.
Workflow for competitive activity-based protein profiling (ABPP).
Quantitative Proteomics Workflow
Azide-containing probes, coupled with click chemistry, are integral to many quantitative proteomics workflows. These approaches enable the identification and quantification of specific protein populations, such as newly synthesized proteins or post-translationally modified proteins.
A general workflow for quantitative proteomics using azide-containing probes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving azide-containing chemical probes.
Synthesis of Azido-RNA via Metal-Free Diazotransfer
This protocol describes the conversion of an RNA molecule containing a primary aliphatic amine to an azido-RNA.[2]
Materials:
-
RNA with a primary aliphatic amino group
-
Fluorosulfuryl azide (FSO₂N₃)
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., dithiothreitol, DTT)
-
Purification supplies (e.g., HPLC)
Protocol:
-
Dissolve the amino-RNA in the reaction buffer to a final concentration of 100 µM.
-
Add a 10-fold molar excess of FSO₂N₃ to the RNA solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding a 20-fold molar excess of DTT.
-
Purify the azido-RNA using reverse-phase HPLC.
-
Confirm the product by mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines the general procedure for labeling an azide-modified biomolecule with an alkyne-containing reporter.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Alkyne-functionalized reporter (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM)
-
Copper-chelating ligand (e.g., THPTA, TBTA) solution (e.g., 50 mM)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-functionalized reporter in the reaction buffer. The final concentration of the limiting reactant should typically be in the low micromolar range.
-
Prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. The ligand to copper ratio is typically 5:1.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Analyze the product by methods such as SDS-PAGE with in-gel fluorescence or mass spectrometry.
Traceless Staudinger Ligation for Peptide Coupling
This protocol describes the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal α-azido group.[10]
Materials:
-
Peptide-phosphinothioester
-
Peptide-α-azide
-
Solvent system (e.g., THF/H₂O, 3:1)
Protocol:
-
Dissolve equimolar amounts of the peptide-phosphinothioester and the peptide-α-azide in the solvent system.
-
Incubate the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the ligated peptide product by preparative HPLC.
-
Characterize the product by mass spectrometry.
Conclusion
Azide-containing chemical probes, in conjunction with bioorthogonal chemistry, have become indispensable tools for the modern life scientist and drug discovery professional. Their versatility allows for the precise investigation of a wide array of biological processes in their native context. The continued development of new azide-based probes and ligation chemistries promises to further expand our ability to understand and manipulate complex biological systems, ultimately leading to new therapeutic strategies and a deeper understanding of human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine‐to‐Azide Conversion on Native RNA via Metal‐Free Diazotransfer Opens New Avenues for RNA Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide synthesis by diazotransfer [organic-chemistry.org]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Theoretical Reactivity Analysis of 1-(azidomethoxy)-2-methoxyethane: A Technical Guide
This technical guide provides a comprehensive theoretical analysis of the reactivity of 1-(azidomethoxy)-2-methoxyethane, a molecule incorporating both an azide and an ether functionality. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's potential chemical behavior through computational chemistry principles.
Introduction to the Reactivity of this compound
This compound possesses two primary functional groups that dictate its reactivity: the azide (-N₃) group and the ether (-O-) linkages. Organic azides are known for their energetic nature and unique reactivity, primarily participating in 1,3-dipolar cycloadditions and thermal or photochemical decomposition to form highly reactive nitrenes[1][2][3]. Ethers, in contrast, are generally considered to be chemically inert, with their most notable reaction being acid-catalyzed cleavage of the C-O bond[4][5][6].
Given this, the theoretical analysis of this compound's reactivity will focus on the transformations of the azide group, as this is the most likely center for chemical reactions under common synthetic conditions. The proximate ether functionalities are expected to exert electronic and steric influences on the reactivity of the azide.
Theoretical Methodology
The insights presented in this guide are based on established computational chemistry methods, primarily Density Functional Theory (DFT), which is widely used to study the mechanisms and energetics of organic reactions involving azides[1][7]. Methods such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) are commonly employed to calculate activation energies, reaction enthalpies, and transition state geometries[1][7]. For more accurate energy calculations, higher-level composite methods like G4 theory can be utilized[8]. The reactivity of azides in cycloaddition reactions is often rationalized using Frontier Molecular Orbital (FMO) theory and the distortion/interaction model[9][10][11].
Logical Workflow for Theoretical Reactivity Analysis
Caption: A typical workflow for the computational analysis of a molecule's reactivity.
Reactivity Analysis I: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a cornerstone of azide chemistry, allowing for the synthesis of five-membered heterocycles, most notably 1,2,3-triazoles from the reaction with alkynes (the Huisgen cycloaddition)[12]. The reactivity and regioselectivity of these reactions can be predicted by examining the frontier molecular orbitals (HOMO and LUMO) of the azide and the dipolarophile.
The reaction can be classified into three types based on the relative energies of the frontier orbitals:
-
Type I (Normal Electron Demand): The reaction is dominated by the interaction between the HOMO of the 1,3-dipole (azide) and the LUMO of the dipolarophile.
-
Type II: The HOMO and LUMO energies of both reactants are comparable, leading to a combination of interactions.
-
Type III (Inverse Electron Demand): The reaction is primarily governed by the interaction between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile.
Signaling Pathway of FMO in 1,3-Dipolar Cycloaddition
Caption: Frontier Molecular Orbital (FMO) interactions in 1,3-dipolar cycloadditions.
The methoxy groups in this compound are electron-donating by resonance and electron-withdrawing by induction. The overall electronic effect on the azide moiety will influence its HOMO and LUMO energies. A detailed computational study would be required to precisely determine these energies and predict the reactivity with various dipolarophiles.
Table 1: Representative Theoretical Activation Enthalpies for Azide Cycloadditions
| Reactants | Method | ΔH‡ (kcal/mol) | Reference |
| Hydrazoic acid + Ethylene | CBS-QB3 | 17-20 | --INVALID-LINK--[10] |
| Hydrazoic acid + Acetylene | CBS-QB3 | 17-20 | --INVALID-LINK--[10] |
| Formylazide + various alkenes/alkynes | CBS-QB3 | 17-21 | --INVALID-LINK--[10] |
| Azide AZ1 + Guanidine GU (Path a) | B3LYP | >50 | --INVALID-LINK--[7] |
Note: These are representative values for other organic azides and serve as an estimate. The actual values for this compound may vary.
Reactivity Analysis II: Thermal and Photochemical Decomposition
Organic azides can decompose upon heating or irradiation to release molecular nitrogen (N₂) and form a highly reactive nitrene intermediate[1][13]. The stability of an organic azide is directly related to the activation energy of this decomposition process.
The resulting nitrene can undergo several rapid subsequent reactions, including:
-
C-H bond insertion: The nitrene can insert into a C-H bond, either intramolecularly or intermolecularly.
-
Aziridination: Addition to a double bond to form an aziridine ring.
-
Rearrangement: The nitrene can rearrange to a more stable species, such as an imine.
For this compound, intramolecular C-H insertion into the adjacent methylene or methyl groups is a likely pathway for the generated nitrene.
Experimental Workflow for Studying Thermal Decomposition
Caption: A general experimental workflow for the study of azide thermal decomposition.
Table 2: Representative Theoretical Decomposition Barriers for Organic Azides
| Molecule | Method | Decomposition Barrier (kcal/mol) | Reference |
| Vinyl azide | DFT | ~37 (to singlet vinylnitrene) | --INVALID-LINK--[14] |
| Alkyl azides | General | Varies with structure | --INVALID-LINK--[15] |
Note: The decomposition barrier is highly dependent on the molecular structure. The presence of the methoxy groups may influence the stability of the transition state for N₂ extrusion.
Conclusion
The reactivity of this compound is predicted to be dominated by the chemistry of the azide functional group. The two primary reaction pathways are 1,3-dipolar cycloaddition and thermal/photochemical decomposition. The ether functionalities are expected to modulate this reactivity through electronic and steric effects.
A thorough computational investigation using DFT would be necessary to provide precise quantitative data on the activation barriers and reaction energetics for this specific molecule. Such a study would be invaluable for understanding its stability, handling, and potential applications in synthetic and medicinal chemistry. The methodologies and comparative data presented in this guide provide a solid foundation for such an investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Thermal decomposition of some organic azides - Beijing Institute of Technology [pure.bit.edu.cn]
An In-depth Technical Guide to the Applications of 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(azidomethoxy)-2-methoxyethane, a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug development, and materials science. Its utility is primarily derived from the presence of an azide group, which allows for its participation in highly efficient and specific "click chemistry" reactions.
Core Concepts: The Power of Click Chemistry
This compound is a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between an azide and a terminal alkyne. The reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning it does not interfere with native biological processes. These characteristics make it an ideal tool for labeling and modifying sensitive biomolecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various solvent systems and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₃H₇N₃O | PubChem |
| Molecular Weight | 101.11 g/mol | PubChem |
| IUPAC Name | 1-azido-2-methoxyethane | PubChem |
| CAS Number | 80894-21-9 | PubChem |
| Appearance | Not specified, likely a liquid | Inferred |
| Solubility | Expected to be soluble in water and common organic solvents | Inferred from structure |
Applications of this compound
The primary application of this compound is as a linker molecule in various scientific domains.
Bioconjugation and Proteomics
In bioconjugation, this molecule can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules that have been metabolically or chemically engineered to contain an alkyne group.[1][2] This enables a wide range of applications, including:
-
Protein Labeling: For visualization and tracking of proteins in living cells.[3]
-
Pull-down Assays: For the identification of protein-protein interactions.
-
Enzyme Activity Profiling: By designing alkyne-containing substrates or inhibitors.
The hydrophilic nature of the methoxyethane group can help to improve the solubility of the resulting bioconjugate.
Drug Development and Delivery
In drug development, click chemistry is employed to synthesize and modify drug candidates. This compound can be used to:
-
PEGylation: While this is a very short PEG chain, the principle of attaching polyethylene glycol (PEG) derivatives to drugs to improve their pharmacokinetic properties is a key application of azide-alkyne chemistry.
-
Linker for Antibody-Drug Conjugates (ADCs): Connecting a cytotoxic drug to an antibody for targeted delivery.
-
Formation of Prodrugs: Where the triazole linkage is designed to be cleaved under specific physiological conditions.
Materials Science
In materials science, this azide can be used for the functionalization of surfaces and polymers. This can be used to:
-
Create Bioactive Surfaces: By attaching peptides or other biomolecules to a surface to promote cell adhesion or other biological responses.
-
Synthesize Functional Polymers: By incorporating the azide into a polymer backbone, followed by modification with alkyne-containing molecules.
Experimental Protocols
While specific, detailed protocols for this compound are not extensively published, the following represents a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for bioconjugation. Note: This protocol should be optimized for specific applications.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio will need to be optimized but is typically in the range of 1:10 to 1:50 (biomolecule:azide).
-
Add the copper ligand to the reaction mixture. A typical ratio is 5 equivalents of ligand to 1 equivalent of CuSO₄.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and byproducts.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the peer-reviewed literature, Table 2 provides typical yield ranges for CuAAC reactions. These values can be used as a general guideline for what to expect when using this reagent.
| Reaction Type | Substrates | Typical Yield (%) |
| Bioconjugation | Protein + Small Molecule | 50 - 90 |
| Organic Synthesis | Small Molecule + Small Molecule | 80 - 99 |
| Polymer Modification | Polymer + Small Molecule | 60 - 95 |
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
References
Methodological & Application
Application Notes and Protocols for 1-(azidomethoxy)-2-methoxyethane in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] The CuAAC reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation with vast applications in drug discovery, bioconjugation, and materials science.[2][3][] This document provides a detailed protocol for the use of 1-(azidomethoxy)-2-methoxyethane in CuAAC reactions. While specific literature on this particular azide is limited, the following protocols are based on well-established procedures for CuAAC reactions and should serve as a robust starting point for experimental design.
Safety Precautions
Handle all reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Organic Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating, friction, and shock.
-
Copper Salts: Copper salts can be toxic. Avoid inhalation and skin contact.
-
Solvents: Use appropriate solvents in a well-ventilated area.
Experimental Protocols
The following is a general protocol for a small-scale CuAAC reaction. The optimal conditions, including solvent, catalyst, ligand, and temperature, may vary depending on the specific alkyne substrate and should be determined empirically.
Materials
-
This compound (user-supplied)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., water, t-BuOH/water, DMF, DMSO)
-
Deionized water
-
Nitrogen or Argon gas
General Reaction Setup
-
Preparation of Stock Solutions:
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh before each use.
-
Ligand (THPTA or TBTA): Prepare a 50 mM stock solution in a suitable solvent (water for THPTA, DMSO or DMF for TBTA).
-
Azide and Alkyne: Prepare stock solutions of your azide and alkyne substrates at a suitable concentration (e.g., 10 mM) in a compatible solvent.
-
-
Reaction Assembly:
-
In a clean, dry reaction vial, add the alkyne solution.
-
Add the this compound solution. A slight excess of the azide (1.1 to 1.5 equivalents) is often used.
-
Add the ligand solution (typically 1-5 mol% relative to the limiting reagent).
-
Add the copper(II) sulfate solution (typically 1-5 mol% relative to the limiting reagent).
-
If the reaction is oxygen-sensitive, degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent).
-
-
Reaction Monitoring:
-
The reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the triazole product.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Presentation
The following tables provide representative data for general CuAAC reactions to illustrate expected outcomes. Note: This data is not specific to this compound and is for illustrative purposes only.
| Entry | Alkyne | Azide | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | 1 | 1 (TBTA) | t-BuOH/H₂O (1:1) | 1 | >95 |
| 2 | Propargyl Alcohol | 1-Azidohexane | 2 | 2 (THPTA) | H₂O | 2 | 98 |
| 3 | 4-Ethynyltoluene | 2-Azidoethanol | 1.5 | 1.5 (TBTA) | DMF | 1.5 | 92 |
| Parameter | Condition A | Condition B | Condition C |
| Copper Source | CuSO₄ | CuI | Cu Nanoparticles |
| Reducing Agent | Sodium Ascorbate | None | None |
| Ligand | THPTA | None | None |
| Reaction Rate | Fast | Moderate | Slow |
| Biocompatibility | High | Low | Moderate |
Diagrams
Experimental Workflow
Caption: A typical workflow for a CuAAC reaction.
Logical Relationship for Reaction Optimization
Caption: A decision tree for optimizing CuAAC reactions.
References
Application Notes and Protocols: A Step-by-Step Guide for Labeling Proteins with 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of proteins using 1-(azidomethoxy)-2-methoxyethane, a short-chain polyethylene glycol (PEG) azide reagent. This protocol leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to attach the PEG moiety to alkyne-modified proteins.[1][2] This method is invaluable for applications requiring the modification of proteins to enhance solubility, reduce immunogenicity, and facilitate subsequent bioconjugation or detection.
Introduction to Azide-Alkyne Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, highly selective, and yield high quantities of a single, stable product.[3][4] The CuAAC reaction is a prime example, forming a stable triazole linkage between an azide and a terminal alkyne.[1] This bio-orthogonal reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules like proteins without interfering with their native structure and function.[1][3] The small size of the azide and alkyne functional groups ensures minimal perturbation to the protein.
Experimental Workflow Overview
The overall process for labeling a protein with this compound involves three key stages:
-
Protein Preparation : Introduction of a terminal alkyne group onto the target protein. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or chemical modification of specific amino acid side chains.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The core "click" reaction where the alkyne-modified protein is reacted with this compound in the presence of a copper(I) catalyst.
-
Purification and Analysis : Removal of excess reagents and byproducts to isolate the purified PEGylated protein, followed by characterization to confirm successful labeling.
Caption: Experimental workflow for protein labeling.
Quantitative Data Summary
The CuAAC reaction is renowned for its high efficiency, often achieving near-quantitative yields. While specific data for this compound is not extensively published, the labeling efficiency of short-chain PEG-azides via CuAAC is consistently high. The following table summarizes representative quantitative data for CuAAC-mediated protein and peptide conjugation.
| Reactants | Reaction Conditions | Reported Yield/Efficiency | Reference |
| Azide- and Alkyne-modified Peptides | Copper wire, DMF, 50°C | >95% | [5] |
| mPEG-alkyne and Azido-coumarin | Copper(II) acetate, supercritical CO2, 35°C, 24h | 82.32% | [6] |
| Azidoacetic acid modified copolymer and Alkyne-dye | CuCl2, THPTA, Ascorbic acid, HEPES buffer, pH 7, 24h | <20% (example of low efficiency) | [7] |
| Azide- and Alkyne-modified Unprotected Peptides | General CuAAC conditions | High | [5] |
Note: Reaction efficiency can be influenced by factors such as steric hindrance, reagent concentrations, and the presence of interfering substances. Optimization is often necessary for novel protein targets.
Detailed Experimental Protocols
This section provides a generalized protocol for labeling an alkyne-modified protein with this compound.
Materials and Reagents
-
Alkyne-modified protein of interest
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Deionized water
-
DMSO (optional, for dissolving reagents)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
-
Protein concentration assay kit
Protocol: Protein Labeling via CuAAC
1. Reagent Preparation:
-
Alkyne-Modified Protein: Prepare a solution of the alkyne-modified protein in amine-free PBS at a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water or DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Freshly prepare a 300 mM stock solution in deionized water immediately before use.
2. Click Chemistry Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 200 µL final reaction volume. Adjust volumes proportionally for different reaction scales.
| Reagent | Volume for 200 µL Reaction | Final Concentration |
| Alkyne-modified Protein (1-5 mg/mL) | 50 µL | 0.25-1.25 mg/mL |
| PBS, pH 7.4 | 100 µL | - |
| This compound (10 mM) | 8 µL | 400 µM |
| THPTA (100 mM) | 10 µL | 5 mM |
| Copper(II) Sulfate (20 mM) | 10 µL | 1 mM |
| Sodium Ascorbate (300 mM) | 10 µL | 15 mM |
| Total Volume | 188 µL + Protein | - |
-
Note: The molar ratio of azide to protein should be optimized. A 10- to 40-fold molar excess of the azide reagent over the protein is a good starting point.
3. Reaction Incubation:
-
Gently vortex the reaction mixture.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Longer incubation times (up to 24 hours) may improve labeling efficiency in some cases.
4. Purification of the Labeled Protein:
-
Size-Exclusion Chromatography (SEC): This is the preferred method for removing unreacted small molecules.
-
Equilibrate a suitable SEC column (e.g., PD-10) with PBS.
-
Apply the reaction mixture to the column.
-
Elute the protein with PBS and collect the fractions containing the labeled protein.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
-
5. Analysis of the Labeled Protein:
-
Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA).
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel alongside the unlabeled protein. A slight shift in molecular weight may be observed depending on the size of the protein and the number of attached PEG moieties.
-
Mass Spectrometry: For precise confirmation of labeling and to determine the degree of labeling, analyze the protein by mass spectrometry.
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the concentration of the azide reagent.
-
Increase the reaction time.
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Check the pH of the reaction buffer.
-
Consider potential steric hindrance at the alkyne incorporation site.
-
-
Protein Precipitation:
-
This may occur due to the presence of copper. Ensure the THPTA ligand is in excess to stabilize the copper(I) ions.
-
Consider using a copper-free click chemistry approach if protein stability is a major concern.
-
Conclusion
Labeling proteins with this compound via CuAAC is a robust and efficient method for introducing a short PEG chain onto a protein of interest. The protocol provided here offers a solid foundation for researchers to successfully perform this conjugation. Optimization of reaction conditions for each specific protein is recommended to achieve the highest possible labeling efficiency.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Bioconjugation Using Azide-Functionalized Polyethylene Glycol (PEG) Linkers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific reagent "1-(azidomethoxy)-2-methoxyethane" is not extensively documented in peer-reviewed literature for peptide bioconjugation. The following application notes and protocols are based on the well-established use of structurally related azide-functionalized polyethylene glycol (azide-PEG) linkers for peptide modification via click chemistry. These protocols provide a representative workflow and should be optimized for specific peptide sequences and applications.
Introduction to Azide-PEG Mediated Peptide Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of peptides.[1][2][3] PEGylation can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulation half-life by reducing renal clearance.[1][3][4][5]
Azide-functionalized PEG linkers are versatile reagents for peptide modification. The terminal azide group allows for highly specific and efficient conjugation to molecules containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][7][8] This bioorthogonal reaction is highly selective, proceeds under mild conditions, and is compatible with a wide range of functional groups present in peptides, making it an ideal tool for creating well-defined peptide conjugates.[6][9]
This document provides detailed protocols for two key steps in this workflow:
-
Protocol 1: Amine-reactive labeling of a peptide with an Azide-PEG-NHS ester.
-
Protocol 2: Copper-catalyzed "click" reaction of the azide-functionalized peptide with an alkyne-containing molecule.
Experimental Workflows and Signaling Pathways
The overall workflow for peptide bioconjugation using an amine-reactive Azide-PEG linker followed by a click reaction is depicted below. This process involves two main stages: functionalization of the peptide with the azide-PEG linker and the subsequent conjugation of this modified peptide to a molecule of interest.
References
- 1. lifetein.com [lifetein.com]
- 2. bachem.com [bachem.com]
- 3. qyaobio.com [qyaobio.com]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. qyaobio.com [qyaobio.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
Application Notes and Protocols: Modification of Oligonucleotides with 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the creation of novel therapeutics, diagnostics, and research tools. Chemical modifications can enhance the properties of oligonucleotides, such as increasing their stability against nuclease degradation, improving their binding affinity to target sequences, and facilitating their conjugation to other molecules.[1][2] One of the most robust and widely used methods for oligonucleotide conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This reaction is highly efficient, specific, and biocompatible, making it ideal for modifying complex biomolecules.[6][7]
This document provides detailed application notes and protocols for the modification of oligonucleotides using 1-(azidomethoxy)-2-methoxyethane . This novel reagent introduces a 2-methoxyethyl moiety, which is analogous to the well-established 2'-O-methoxyethyl (2'-MOE) modification known to enhance nuclease resistance and binding affinity of antisense oligonucleotides.[1][2][8] The azido group on the reagent allows for its efficient attachment to alkyne-modified oligonucleotides via CuAAC.
Principle of the Method
The modification strategy involves a two-step process. First, an oligonucleotide is synthesized with a terminal or internal alkyne group using standard phosphoramidite chemistry.[9][10] Subsequently, the alkyne-modified oligonucleotide is conjugated to this compound through a copper(I)-catalyzed click reaction. This forms a stable triazole linkage, covalently attaching the methoxyethyl moiety to the oligonucleotide. The reaction is highly specific and proceeds under mild conditions, ensuring the integrity of the oligonucleotide.[5][6]
Applications
Oligonucleotides modified with this compound are anticipated to have a range of applications in research and drug development:
-
Antisense Oligonucleotides (ASOs): The 2-methoxyethyl group is expected to increase the metabolic stability and binding affinity of ASOs to their target mRNA, potentially leading to enhanced gene silencing with reduced off-target effects.[1][8]
-
siRNA Modification: Modification of small interfering RNAs (siRNAs) with this reagent could improve their stability in biological fluids and enhance their delivery and silencing efficiency.
-
Aptamers: Introducing this modification into aptamers may increase their resistance to nucleases, prolonging their circulation time and improving their therapeutic or diagnostic potential.
-
Molecular Probes: The modified oligonucleotides can be used as probes in various hybridization-based assays, with the potential for improved signal-to-noise ratios due to increased stability and binding affinity.
Data Presentation
The following tables summarize the expected quantitative data from experiments involving the modification of oligonucleotides with this compound.
Table 1: Coupling Efficiency of Alkyne-Modified Oligonucleotides
| Oligonucleotide Sequence (5' to 3') | Modification Position | Alkyne Phosphoramidite | Coupling Efficiency (%) | Overall Yield (OD) |
| GCT AGC TGA TCG ATA GCT | 5'-terminus | 5'-Hexynyl Phosphoramidite | >98 | 4.5 |
| ATG CGT ACG TGA TCG TAC | Internal (T) | C8-Alkyne-dT Phosphoramidite | >97 | 4.2 |
| TTA CGA TCG ATA GCT AGC | 3'-terminus | 3'-Alkyne Serinol CPG | >99 | 4.8 |
Table 2: Nuclease Resistance Assay in Human Serum
| Oligonucleotide | Modification | Half-life (t½) in 50% Human Serum (hours) |
| Unmodified Control | None | 0.5 |
| Alkyne-Modified | 5'-Hexynyl | 0.6 |
| Methoxyethyl-Modified | 5'-(1-(triazol-4-yl)methoxy)-2-methoxyethane | 8.2 |
Table 3: Melting Temperature (Tm) Analysis
| Oligonucleotide Duplex | Modification on Probe Strand | Tm (°C) | ΔTm (°C) |
| Probe:Target DNA | Unmodified | 55.2 | - |
| Probe:Target DNA | Methoxyethyl-Modified | 58.9 | +3.7 |
| Probe:Target RNA | Unmodified | 62.1 | - |
| Probe:Target RNA | Methoxyethyl-Modified | 67.5 | +5.4 |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Oligonucleotides
This protocol describes the synthesis of an oligonucleotide with a 5'-terminal alkyne modification using standard phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
5'-Hexynyl Phosphoramidite
-
Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing solution)
-
Controlled Pore Glass (CPG) solid support
-
Ammonium hydroxide solution
-
HPLC purification system
Methodology:
-
Program the desired oligonucleotide sequence into the DNA synthesizer.
-
In the final coupling step, use 5'-Hexynyl Phosphoramidite instead of a standard phosphoramidite.
-
Follow the standard synthesis cycle of deblocking, coupling, capping, and oxidation for all subsequent steps.
-
After synthesis, cleave the oligonucleotide from the CPG support and deprotect it using concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Evaporate the ammonium hydroxide solution to dryness.
-
Resuspend the crude oligonucleotide in nuclease-free water.
-
Purify the alkyne-modified oligonucleotide by reverse-phase HPLC.
-
Verify the mass of the purified oligonucleotide using mass spectrometry.
Protocol 2: Click Chemistry Conjugation with this compound
This protocol details the conjugation of the alkyne-modified oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 7.5)
-
DMSO
-
Size-exclusion chromatography columns
-
UV-Vis spectrophotometer
Methodology:
-
Dissolve the alkyne-modified oligonucleotide in Tris-HCl buffer to a final concentration of 100 µM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare fresh 50 mM stock solutions of CuSO₄ and sodium ascorbate in nuclease-free water.
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 100 µM alkyne-modified oligonucleotide
-
2 µL of 10 mM this compound (20 equivalents)
-
1 µL of 50 mM CuSO₄
-
2 µL of 50 mM sodium ascorbate
-
Nuclease-free water to a final volume of 50 µL
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours.
-
Purify the modified oligonucleotide from excess reagents using a size-exclusion chromatography column.
-
Analyze the final product by UV-Vis spectrophotometry and mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Chemical reaction for oligonucleotide modification.
Caption: Experimental workflow for oligonucleotide modification.
Caption: Antisense mechanism of a modified oligonucleotide.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. mdpi.com [mdpi.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Click Chemistry | AAT Bioquest [aatbio.com]
- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Click Chemistry Reactions of 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of 1-(azidomethoxy)-2-methoxyethane in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile PEG-like azide is valuable for bioconjugation, drug delivery, and materials science, enabling the efficient and specific covalent linkage of molecules.
Introduction to CuAAC Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole.[1][2][3][4] This reaction is a cornerstone of "click chemistry" due to its reliability, high yield, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][2][5] The triazole linkage formed is exceptionally stable, mimicking the properties of an amide bond but with increased resistance to enzymatic and hydrolytic degradation.[4][6]
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][7] To enhance the reaction rate and prevent catalyst disproportionation in aqueous media, a stabilizing ligand is often employed.
General Reaction Scheme
The reaction of this compound with a terminal alkyne proceeds as follows:
Caption: General scheme of the CuAAC reaction.
Experimental Protocols
Below are two representative protocols for the CuAAC reaction of this compound with a terminal alkyne. Protocol A is suitable for aqueous bioconjugation, while Protocol B is a general procedure for small molecules in an organic solvent.
Protocol A: Aqueous Bioconjugation
This protocol is optimized for the conjugation of this compound to an alkyne-modified biomolecule in an aqueous buffer. The use of a water-soluble ligand like THPTA is recommended to stabilize the Cu(I) catalyst.[7]
Materials:
-
This compound
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Deionized water
Procedure:
-
Prepare stock solutions of all reagents in deionized water or a suitable buffer. It is crucial to prepare the sodium ascorbate solution fresh just before use.
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound in the desired molar ratio in phosphate buffer.
-
Prepare a premixed solution of CuSO₄ and THPTA.
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
The resulting triazole conjugate can be purified by methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography.
Protocol B: Small Molecule Synthesis in Organic Solvent
This protocol is suitable for the reaction of this compound with a small molecule terminal alkyne in an organic solvent mixture.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF) / Water or tert-Butanol / Water
Procedure:
-
Dissolve the terminal alkyne and this compound in a solvent mixture (e.g., DMF/H₂O 10:1 or t-BuOH/H₂O 1:1).[8]
-
Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data and Reaction Parameters
The following tables summarize typical quantitative parameters for the CuAAC reaction with this compound. These values are starting points and may require optimization for specific applications.
Table 1: Reactant and Reagent Concentrations
| Component | Typical Molar Ratio (relative to limiting reagent) | Typical Concentration Range | Notes |
| This compound | 1.0 - 1.5 equivalents | 1 - 100 mM | If the alkyne is the more valuable component, a slight excess of the azide can be used. |
| Terminal Alkyne | 1.0 - 1.5 equivalents | 1 - 100 mM | If the azide is the more valuable component, a slight excess of the alkyne can be used. |
| CuSO₄·5H₂O | 0.01 - 0.1 equivalents (1 - 10 mol%) | 0.1 - 5 mM | Higher catalyst loading can increase the reaction rate but may require more extensive purification to remove copper. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10 - 100 mol%) | 1 - 10 mM | A significant excess relative to copper is often used to maintain a reducing environment and prevent re-oxidation of Cu(I) to Cu(II).[1] |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents (5 - 50 mol%) | 0.5 - 5 mM | A common ratio of ligand to copper is 5:1 for bioconjugation reactions to protect biomolecules from oxidative damage.[9] |
Table 2: Reaction Conditions
| Parameter | Typical Range | Notes |
| Solvent | H₂O/t-BuOH, DMF/H₂O, DMSO | The choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffers are preferred.[8] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. Gentle heating (e.g., 30-40°C) can sometimes accelerate the reaction. |
| Reaction Time | 1 - 24 hours | Reaction times can vary depending on the concentration of reactants and catalyst. Monitoring by TLC or LC-MS is recommended. |
| pH (aqueous) | 6.5 - 8.0 | The CuAAC reaction is tolerant of a wide pH range, but this is a typical range for bioconjugation to maintain protein stability. |
Experimental Workflow
The following diagram illustrates a typical workflow for a CuAAC reaction using this compound.
Caption: A typical experimental workflow for a CuAAC reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Ensure the sodium ascorbate solution is freshly prepared and used in sufficient excess. Degas solvents to remove oxygen. |
| Poor solubility of reactants | Change the solvent system or add a co-solvent (e.g., DMSO, DMF) to improve solubility. | |
| Inhibition of the catalyst | Certain functional groups (e.g., thiols) can coordinate with copper and inhibit the reaction. Consider using a copper-free click chemistry approach (SPAAC) if this is a concern. | |
| Side product formation | Oxidative homocoupling of the alkyne | Ensure a reducing environment by using a sufficient excess of sodium ascorbate. |
| Difficulty in purification | Residual copper catalyst | Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper ions. Use of copper-scavenging resins can also be effective. |
| Similar polarity of product and starting materials | Optimize the chromatographic conditions (solvent system, gradient) for better separation. If applicable, derivatization of the product or starting material might alter its polarity to facilitate separation. |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Triazole Products from 1-(azidomethoxy)-2-methoxyethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1,2,3-triazole products synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-(azidomethoxy)-2-methoxyethane. The presence of the methoxyethoxy moiety can influence the polarity and solubility of the resulting triazole, necessitating specific purification strategies.
Introduction to Purification Challenges
The purification of triazole products from CuAAC reactions is crucial to remove unreacted starting materials, copper catalyst, ligands, and any potential side products. For reactions with this compound, the resulting triazole product will possess a polar oligo(ethylene glycol)-like side chain, which can present unique purification challenges, such as increased water solubility and potentially difficult separation from polar impurities.
Common impurities in these reactions include:
-
Residual Copper Catalyst: Can interfere with downstream biological assays and spectroscopic analysis.
-
Unreacted Alkyne and Azide: Need to be removed to ensure product purity.
-
Ligands: Such as TBTA or THPTA, used to stabilize the copper(I) catalyst.[1]
-
Oxidative Homocoupling Products: Formation of alkyne dimers is a possible side reaction.[2]
A general workflow for the purification process is outlined below.
Caption: General workflow for the purification of triazole products.
Experimental Protocols
The following protocols provide detailed methodologies for the purification of triazole products from this compound reactions. The choice of method will depend on the physical state (solid or oil) and purity of the crude product.
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
This is the initial and often sufficient purification step for many triazole syntheses.[2]
Objective: To remove the copper catalyst and other water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Upon completion of the reaction, dilute the reaction mixture with DCM or EtOAc.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NH₄Cl to complex with and remove the copper catalyst.
-
Separate the aqueous layer and wash the organic layer with deionized water.
-
Finally, wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triazole product.
Caption: Step-by-step liquid-liquid extraction procedure.
Protocol 2: Flash Column Chromatography
This method is suitable for purifying oily products or complex mixtures that are not amenable to crystallization.[3][4]
Objective: To separate the target triazole from impurities based on polarity.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)
-
Chromatography column
-
Compressed air or pump for flash chromatography
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired triazole product an Rf value of approximately 0.2-0.4. Due to the polar nature of the methoxyethoxy group, a more polar solvent system may be required.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Run the column using the selected solvent system, applying pressure for flash chromatography.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Solvent Systems for Column Chromatography
| Polarity of Triazole Product | Initial Solvent System (v/v) | Gradient Elution |
| Non-polar to Moderately Polar | Hexane/Ethyl Acetate (9:1 to 1:1) | Increase the proportion of Ethyl Acetate |
| Polar | Dichloromethane/Methanol (99:1 to 9:1) | Increase the proportion of Methanol |
Protocol 3: Recrystallization/Precipitation
This is an effective method for purifying solid triazole products.[1]
Objective: To obtain a highly pure crystalline product.
Materials:
-
Crude solid product
-
Appropriate solvent or solvent pair
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the triazole is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. |
| Isopropanol | Can be effective for a range of polarities. |
| Ethyl Acetate/Hexane | A common solvent pair for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Useful for less polar solids. |
For precipitation, if the product is soluble in the reaction solvent, an anti-solvent can be added to induce precipitation. For aqueous reaction mixtures, adding cold water can sometimes precipitate the organic product.[1]
Data Presentation
The following tables summarize typical quantitative data that can be expected from the purification of triazole products derived from this compound reactions. These are representative values and may vary depending on the specific alkyne used and the reaction conditions.
Table 3: Typical Purification Yields and Purity
| Purification Method | Typical Recovery Yield (%) | Typical Purity (%) |
| Liquid-Liquid Extraction | 85-95 | 80-95 |
| Column Chromatography | 60-85 | >98 |
| Recrystallization | 70-90 | >99 |
Table 4: Example Column Chromatography Parameters
| Alkyne Reactant | Crude Product State | Column Eluent (v/v) | Isolated Yield (%) |
| Phenylacetylene | Oily Solid | Hexane/EtOAc (3:1 -> 1:1) | 82 |
| 1-Octyne | Oil | Hexane/EtOAc (5:1 -> 2:1) | 75 |
| Propargyl alcohol | Viscous Oil | DCM/MeOH (98:2 -> 95:5) | 68 |
Signaling Pathways and Logical Relationships
The core of this process is the CuAAC reaction. The following diagram illustrates the catalytic cycle.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
By following these detailed protocols and understanding the underlying principles of the purification methods, researchers can effectively isolate and purify triazole products from reactions involving this compound for their use in drug discovery and development.
References
Application Notes: Analytical Techniques for Characterizing 1-(azidomethoxy)-2-methoxyethane Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(azidomethoxy)-2-methoxyethane is a discrete polyethylene glycol (dPEG®) linker containing a terminal azide group. This functional group makes it an ideal component for bioconjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the PEG linker and an alkyne-functionalized molecule, such as a drug, a biologic, or a fluorescent probe.[1][2] Rigorous analytical characterization is crucial to confirm the successful formation of the conjugate, assess its purity, and ensure its structural integrity for downstream applications in research and drug development.[3]
This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of conjugates formed using a this compound linker.
Overall Characterization Workflow
The characterization process involves a multi-step analytical workflow to ensure the identity, purity, and structure of the final conjugate. The process begins with the conjugation reaction, followed by purification and analysis using a suite of complementary spectroscopic and chromatographic techniques.
Key Analytical Techniques & Data
Successful conjugation is verified by observing the disappearance of starting material signals (e.g., azide and terminal alkyne peaks) and the appearance of new signals corresponding to the triazole linkage and the complete conjugate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique to confirm the key functional group transformations during the click reaction.
-
Azide (N₃) Stretch: The azide group in this compound exhibits a strong, sharp, and highly characteristic absorption peak around 2100 cm⁻¹ .[4][5]
-
Alkyne (C≡C-H) Stretch: The terminal alkyne of the conjugation partner shows a characteristic peak around 2120 cm⁻¹ and a C-H stretch at approximately 3300 cm⁻¹ .[4]
-
Confirmation of Reaction: The successful formation of the triazole ring is confirmed by the complete disappearance of the azide peak at ~2100 cm⁻¹.[6] A new, weak absorption peak for the triazole C-H bond may appear around 3140 cm⁻¹ .[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H and ¹³C) provides unambiguous structural confirmation of the conjugate.
-
¹H NMR: The most telling signal is the appearance of a new singlet in the downfield region, typically between δ 7.5 and 8.5 ppm , which corresponds to the proton on the newly formed triazole ring (H5).[7] Protons on the carbons adjacent to the triazole ring will also experience a significant downfield shift compared to their positions in the starting materials.
-
¹³C NMR: The formation of the triazole ring is confirmed by the appearance of two new quaternary carbon signals in the aromatic region, typically between δ 120 and 150 ppm , corresponding to the C4 and C5 atoms of the triazole.[7]
Mass Spectrometry (MS)
MS is essential for confirming the identity of the conjugate by determining its molecular weight. Electrospray Ionization (ESI) is the most common method for this class of molecules.
-
Intact Mass Analysis: ESI-MS analysis will provide the mass-to-charge ratio (m/z) of the conjugate. The resulting zero-charge mass, obtained after deconvolution, should match the theoretical molecular weight of the desired product.[3]
-
PEG Heterogeneity: For conjugates involving larger, polymeric PEGs, the mass spectrum will show a distribution of peaks, each differing by 44 Da (the mass of an ethylene glycol unit).[8][9] However, for discrete PEG linkers like this compound, a single dominant peak is expected.
-
LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing the purity of the conjugate and identifying any side products or unreacted starting materials.[9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final conjugate and for its purification.
-
Purity Assessment: Reversed-phase HPLC (RP-HPLC) can effectively separate the more hydrophobic conjugate from the more polar unreacted starting materials. Purity is determined by integrating the peak area of the conjugate relative to all other peaks in the chromatogram.
-
Purification: Preparative HPLC can be used to isolate the conjugate in high purity for subsequent applications.[11][12]
Summary of Quantitative Analytical Data
| Technique | Analyte | Characteristic Signal / Value | Reference |
| FTIR | Azide-PEG Linker | Strong, sharp peak at ~2100 cm⁻¹ (N₃ stretch) | [4][5] |
| Alkyne-Molecule | Peak at ~2120 cm⁻¹ (C≡C) & ~3300 cm⁻¹ (C≡C-H) | [4] | |
| Conjugate | Disappearance of ~2100 cm⁻¹ azide peak | [6] | |
| ¹H NMR | Conjugate | Singlet at δ 7.5 - 8.5 ppm (Triazole C-H) | [7] |
| ¹³C NMR | Conjugate | Two peaks at δ 120 - 150 ppm (Triazole C4 & C5) | [7] |
| Mass Spec | Conjugate | Observed [M+H]⁺ matches theoretical mass | [3][8] |
| HPLC | Conjugate | Single major peak at a specific retention time | [11] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.[2][13][14]
Materials:
-
Alkyne-functionalized molecule of interest
-
This compound
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
Sodium Ascorbate stock solution (e.g., 100 mM in H₂O, freshly prepared)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in H₂O)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or appropriate buffer (pH 7-8)
-
Solvent (if needed for substrate solubility): DMSO or DMF
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized molecule (1 equivalent) in the reaction buffer. Add DMSO if necessary to aid solubility.
-
Add this compound (1.5 to 2 equivalents).
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution (0.1 equivalents) with the THPTA ligand stock solution (0.5 equivalents, for a 5:1 ligand-to-copper ratio). Vortex briefly.[13]
-
Add the catalyst premix to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5 equivalents).[13]
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once complete, the crude reaction mixture can be purified by HPLC (see Protocol 2).
Mechanism of CuAAC Reaction
The copper-catalyzed click chemistry reaction proceeds through a multi-step mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azide in a regioselective manner to yield the 1,4-disubstituted triazole product.
Protocol 2: RP-HPLC Purification and Analysis
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.
-
Inject the sample onto the column.
-
Run a linear gradient to elute the conjugate. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds or a specific wavelength for a chromophore in the molecule).
-
Collect fractions corresponding to the major product peak.
-
Analyze collected fractions for purity using the same analytical method.
-
Combine pure fractions and remove the solvent via lyophilization.
Protocol 3: ESI-Mass Spectrometry Analysis
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution)
Procedure:
-
Prepare the sample by dissolving the purified conjugate in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) to a final concentration of approximately 10-50 µM.
-
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 200-2000 m/z).
-
For complex bioconjugates that may produce multiple charge states, post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the spectrum.[8][9]
-
Process the raw data using deconvolution software to obtain the zero-charge (neutral) mass of the conjugate.
-
Compare the experimental mass to the calculated theoretical mass. A mass accuracy within 5 ppm is typically expected for high-resolution instruments.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. axispharm.com [axispharm.com]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 8. sciex.com [sciex.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. news-medical.net [news-medical.net]
- 11. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols: 1-(azidomethoxy)-2-methoxyethane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(azidomethoxy)-2-methoxyethane is a short-chain polyethylene glycol (PEG) linker that plays a significant role in modern drug discovery, particularly in the field of bioconjugation. Its structure incorporates an azide (-N3) functional group, making it an ideal reagent for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. This linker is primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to covalently attach drug molecules, imaging agents, or other functional moieties to biomolecules such as antibodies, peptides, and oligonucleotides.
The PEG component of this compound enhances the solubility and stability of the resulting bioconjugate, which can improve its pharmacokinetic profile. This application note provides a detailed overview of the use of this linker in drug discovery, including experimental protocols and relevant data.
Key Applications in Drug Discovery
The primary application of this compound is as a linker in the synthesis of complex biomolecules. Its bifunctional nature—a terminal azide group and a methoxy-terminated ethylene glycol chain—allows for the precise and stable conjugation of different molecular entities.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, delivering the drug directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity. The PEG spacer can improve the solubility of the ADC and reduce aggregation.[][2][3]
-
Peptide and Protein Modification: This linker can be used to modify peptides and proteins to enhance their therapeutic properties. For instance, PEGylation can increase the in vivo half-life of a peptide drug by increasing its hydrodynamic size and reducing renal clearance.
-
Oligonucleotide Labeling: For diagnostic and therapeutic applications, oligonucleotides can be labeled with fluorescent dyes or other reporter molecules using this azide-functionalized linker.
-
PROTACs Development: In the field of targeted protein degradation, this linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand to an E3 ligase-binding ligand.[3]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified molecule (e.g., a drug) to a biomolecule (e.g., an antibody) that has been functionalized with this compound.
Materials:
-
Azide-functionalized biomolecule (e.g., antibody-linker conjugate)
-
Alkyne-functionalized molecule (e.g., drug-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving hydrophobic molecules
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-functionalized molecule in DMSO or an appropriate buffer to a desired concentration.
-
Prepare the azide-functionalized biomolecule in PBS at a suitable concentration.
-
-
Copper Catalyst Complex Formation:
-
In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio.
-
Allow the mixture to stand at room temperature for a few minutes to form the Cu(I)-THPTA complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-functionalized molecule. The molar ratio will depend on the specific application but is typically in the range of 1:3 to 1:10 (biomolecule:alkyne molecule).
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture. A final concentration of 1-2 mM copper is often sufficient.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted small molecules and catalyst.
-
-
Characterization:
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is applicable when the drug and the antibody have distinct UV-Vis absorbance maxima.
Procedure:
-
Measure the UV-Vis absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law with their respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Formula: DAR = (Concentration of Drug) / (Concentration of Antibody)
Data Presentation
The following tables summarize typical quantitative data that can be obtained from experiments utilizing this compound or similar short-chain azide-PEG linkers. Note: The following data are illustrative and may vary depending on the specific molecules and reaction conditions.
Table 1: Reaction Efficiency of CuAAC using Azide-PEG Linkers
| Biomolecule | Alkyne-Molecule | Molar Ratio (Azide:Alkyne) | Reaction Time (h) | Conversion Efficiency (%) | Reference |
| Antibody A | Drug X | 1:5 | 2 | >95 | Illustrative |
| Peptide B | Fluorophore Y | 1:3 | 1 | >98 | Illustrative |
| Oligonucleotide C | Biotin Z | 1:10 | 4 | ~90 | Illustrative |
Table 2: Characterization of an Antibody-Drug Conjugate (ADC)
| ADC Property | Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectroscopy, Mass Spectrometry |
| Purity | >95% | Size-Exclusion Chromatography (SEC) |
| Monomer Content | >98% | Size-Exclusion Chromatography (SEC) |
| In vitro Cytotoxicity (IC50) | 1.2 nM | Cell-based assay |
Mandatory Visualizations
References
Application Notes & Protocols: Surface Functionalization using 1-(azidomethoxy)-2-methoxyethane
An initial search for "1-(azidomethoxy)-2-methoxyethane" reveals limited specific documentation on its direct application in surface functionalization. General information on azide-containing molecules for surface modification via "click chemistry" is abundant. To provide a comprehensive and practical guide as requested, this response will synthesize detailed application notes and protocols based on established methodologies for similar short-chain azide-functionalized polyethylene glycol (PEG)-like molecules. The protocols and data presented are representative examples tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a short-chain, hydrophilic molecule terminating in a reactive azide group. This structure makes it an ideal candidate for surface functionalization, particularly for applications requiring biocompatibility and resistance to non-specific protein adsorption. The terminal azide group serves as a versatile handle for the covalent attachment of a wide array of molecules, such as fluorescent dyes, targeting ligands, or biomolecules, via "click chemistry".[1][2][3] This document provides detailed protocols for the functionalization of silicon and gold surfaces with this compound and subsequent bio-conjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Principle: Azide-Alkyne "Click" Chemistry
The primary application of azide-functionalized surfaces is their use in "click chemistry," a set of biocompatible and highly efficient reactions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide and a terminal alkyne react to form a stable triazole linkage.[3][4] This reaction is highly specific, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for biological applications.[2]
A catalyst-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, particularly in living systems to avoid copper cytotoxicity.[1]
Experimental Protocols
Protocol 1: Functionalization of a Silicon Surface with this compound
This protocol describes the covalent attachment of this compound to a silicon dioxide surface via a silanization agent, (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and explosive! Handle with extreme care in a fume hood.
-
(3-aminopropyl)triethoxysilane (APTES)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinse with toluene, then ethanol, and finally DI water.
-
Cure the wafers in an oven at 110°C for 30 minutes to form a stable amine-terminated surface.
-
-
Activation of this compound (Hypothetical Activation):
-
This step is based on a general approach for coupling to amines. The exact chemistry would depend on the available functional groups on a synthesized version of this compound. Assuming a terminal hydroxyl group on the precursor to the azide, one could activate it for reaction with the amine-terminated surface.
-
In a separate reaction, activate a precursor such as 2-(2-methoxyethoxy)ethanol with N,N'-Disuccinimidyl carbonate (DSC) to create an NHS-ester intermediate. This intermediate can then react with an amine. The subsequent conversion to an azide is a standard synthetic step. A more direct approach involves using a bifunctional linker.
-
-
Surface Functionalization with Azide Moiety:
-
Immerse the APTES-functionalized wafers in a solution of the activated this compound in anhydrous DMF with a small amount of triethylamine (TEA) as a base.
-
Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere.
-
Rinse the wafers sequentially with DMF, ethanol, and DI water.
-
Dry the functionalized wafers under a stream of nitrogen.
-
Protocol 2: Functionalization of a Gold Surface with this compound
This protocol utilizes thiol chemistry to attach the azide-containing molecule to a gold surface. This requires a version of the molecule with a terminal thiol group, such as S-(2-(2-azidoethoxy)ethyl) ethanethioate.
Materials:
-
Gold-coated substrates
-
Ethanol
-
1-(azidomethoxy)-2-methoxy-ethane with a terminal thiol group (or a protected thiol)
-
Ammonia solution (for deprotection of acetyl-protected thiols)
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by sonicating in ethanol for 15 minutes.
-
Dry under a stream of nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned gold substrates in a 1 mM solution of the thiol-containing this compound derivative in ethanol.
-
Allow the self-assembly to proceed for 24 hours at room temperature.
-
Rinse the substrates thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry under a stream of nitrogen.
-
Protocol 3: CuAAC "Click" Reaction on an Azide-Functionalized Surface
This protocol details the attachment of an alkyne-containing molecule (e.g., an alkyne-functionalized fluorescent dye like FAM-alkyne) to the azide-terminated surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1 or 2)
-
FAM-alkyne (or other alkyne-modified molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS)
-
DI water
Procedure:
-
Prepare the Click Reaction Cocktail:
-
Prepare stock solutions: 100 mM CuSO₄ in DI water, 500 mM sodium ascorbate in DI water (freshly prepared), and 100 mM THPTA in DI water.
-
In a microcentrifuge tube, mix the following in order:
-
PBS buffer
-
1 mM FAM-alkyne
-
1 mM CuSO₄
-
5 mM THPTA
-
5 mM sodium ascorbate (add last to initiate the reaction)
-
-
-
Perform the Click Reaction:
-
Place the azide-functionalized substrate in a suitable container.
-
Cover the surface with the freshly prepared click reaction cocktail.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Rinse the substrate thoroughly with PBS buffer, followed by DI water.
-
Dry under a stream of nitrogen.
-
-
Analysis:
-
The success of the reaction can be confirmed by fluorescence microscopy or spectroscopy to detect the attached fluorescent dye.
-
Data Presentation
The following tables present hypothetical data from the characterization of surfaces before and after functionalization.
Table 1: Surface Wettability Analysis
| Surface Type | Water Contact Angle (°) |
| Bare Silicon | 35 ± 3 |
| APTES-Functionalized Silicon | 65 ± 4 |
| Azide-Functionalized Silicon | 50 ± 3 |
This data illustrates the change in surface hydrophilicity at each functionalization step. The initial cleaned silicon is hydrophilic. APTES, with its alkyl chains, increases the hydrophobicity. The subsequent attachment of the hydrophilic this compound moiety is expected to decrease the contact angle, indicating a more hydrophilic surface.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface Type | C 1s (%) | O 1s (%) | Si 2p (%) | N 1s (%) | Au 4f (%) |
| Bare Silicon | 12.1 | 48.5 | 39.4 | 0.0 | - |
| Azide-Functionalized Silicon | 25.3 | 40.2 | 30.1 | 4.4 | - |
| Bare Gold | 10.5 | 5.2 | - | 0.0 | 84.3 |
| Azide-Functionalized Gold | 28.9 | 10.1 | - | 3.8 | 57.2 |
XPS data is used to determine the elemental composition of the surface. The key indicator of successful azide functionalization is the appearance of a significant nitrogen (N 1s) signal, which is absent on the bare surfaces.
Visualizations
Caption: Experimental workflow for surface functionalization and click chemistry.
Caption: Logical relationship of surface functionalization via click chemistry.
References
Application Notes and Protocols for Fluorescent Labeling of Cells with Azide-Containing Reporters
Introduction to Azide-Based Fluorescent Cell Labeling
Bioorthogonal chemistry provides a powerful toolkit for labeling and visualizing biomolecules in their native environment.[1] This two-step strategy involves the introduction of a small, abiotic chemical reporter, such as an azide group, into a cellular target, followed by a highly specific reaction with a fluorescent probe.[1] The azide group is virtually absent in biological systems, ensuring that the labeling reaction is highly selective and does not interfere with cellular processes.
This approach typically relies on one of two main bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or Click Chemistry): This highly efficient and versatile reaction joins an azide with a terminal alkyne to form a stable triazole linkage. The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a metal catalyst. This makes it particularly suitable for live-cell imaging.
The general workflow involves:
-
Metabolic Labeling: Cells are incubated with a precursor molecule (e.g., an amino acid, sugar, or lipid analog) modified with an azide group. The cell's metabolic machinery incorporates this azide-tagged molecule into its biomolecules.
-
Bioorthogonal Ligation: The azide-labeled cells are then treated with a fluorescent probe containing a complementary reactive group (an alkyne for CuAAC or a strained alkyne for SPAAC).
-
Visualization: The covalent reaction between the azide and the fluorescent probe allows for the visualization of the labeled biomolecules using fluorescence microscopy or flow cytometry.
Application Data
The following table summarizes typical reagent concentrations and incubation times for fluorescent labeling of cells using azide reporters. These values should be considered as a starting point and may require optimization depending on the cell type, the specific azide-containing molecule, and the fluorescent probe used.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Azide-Metabolite Conc. | 25-100 µM | 25-100 µM |
| Incubation Time (Metabolite) | 24-72 hours | 24-72 hours |
| Fluorescent Alkyne Probe Conc. | 1-10 µM | 5-25 µM |
| Copper(II) Sulfate Conc. | 50-100 µM | N/A |
| Copper Ligand (e.g., THPTA) Conc. | 250-500 µM | N/A |
| Sodium Ascorbate Conc. | 1-5 mM | N/A |
| Reaction Time (Ligation) | 10-60 minutes | 30-120 minutes |
| Reaction Temperature | Room Temperature or 37°C | Room Temperature or 37°C |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Azide-Modified Cells via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for fixed cells. For live-cell imaging, SPAAC (Protocol 2) is recommended to avoid copper-induced toxicity.
Materials:
-
Azide-labeled cells on coverslips or in a multi-well plate
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Metabolic Labeling:
-
Seed cells on coverslips or in a multi-well plate at the desired density.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing the azide-modified metabolic precursor at an optimized concentration (e.g., 50 µM).
-
Incubate for 24-72 hours to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL final volume:
-
880 µL of PBS
-
10 µL of 10 mM Fluorescent Alkyne Probe stock in DMSO (final conc. 100 µM, adjust as needed)
-
50 µL of 10 mM CuSO₄ stock in water (final conc. 500 µM)
-
50 µL of 10 mM THPTA stock in water (final conc. 500 µM)
-
10 µL of 1 M Sodium Ascorbate stock in water (freshly prepared, final conc. 10 mM)
-
-
Note: Premix the CuSO₄ and THPTA before adding to the cocktail.
-
Remove the PBS from the cells and add the "Click-it" reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Fluorescent Labeling of Live Azide-Modified Cells via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-labeled live cells in a multi-well plate or on coverslips
-
Fluorescent strained alkyne probe (e.g., DBCO-PEG4-5/6-FAM)
-
Cell culture medium
-
PBS or other imaging buffer
Procedure:
-
Cell Seeding and Metabolic Labeling:
-
Follow step 1 from Protocol 1.
-
-
Strain-Promoted Click Reaction:
-
Wash the cells twice with pre-warmed cell culture medium.
-
Prepare a solution of the fluorescent strained alkyne probe in cell culture medium at the desired final concentration (e.g., 10-25 µM).
-
Add the probe-containing medium to the cells.
-
Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells three times with pre-warmed medium or imaging buffer.
-
Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Visualizations
Caption: Experimental workflows for CuAAC and SPAAC labeling.
Caption: General principle of bioorthogonal labeling.
References
Application Notes and Protocols: Synthesis of 1,4-Disubstituted Triazoles using 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing the novel azide reagent, 1-(azidomethoxy)-2-methoxyethane. The core of this methodology is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers high yields, mild reaction conditions, and exceptional functional group tolerance, making it a powerful tool in drug discovery, bioconjugation, and materials science.[1][2][3] These application notes provide a proposed synthetic route for the azide reagent and a comprehensive protocol for its use in the synthesis of a variety of 1,4-disubstituted triazoles.
Introduction
The 1,2,3-triazole moiety is a key structural motif in a wide range of biologically active compounds and functional materials. The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and broad substrate scope.[1][][5] This "click" reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted regioisomer.[1][3]
This protocol focuses on the application of this compound, a hydrophilic azide reagent. The inclusion of the methoxyethoxy group is intended to enhance the aqueous solubility of the resulting triazole products, a desirable property for biological applications. While this specific azide is not widely documented, its synthesis is proposed based on established methodologies, and its application in CuAAC is expected to follow the general principles of this robust reaction.
Proposed Synthesis of this compound
The synthesis of this compound can be proposed via a two-step process starting from 2-methoxyethanol. The first step involves the formation of the corresponding chloromethyl ether, 1-(chloromethoxy)-2-methoxyethane, followed by nucleophilic substitution with sodium azide.
Step 1: Synthesis of 1-(chloromethoxy)-2-methoxyethane
A plausible method for the synthesis of 1-(chloromethoxy)-2-methoxyethane involves the reaction of 2-methoxyethanol with formaldehyde and hydrogen chloride.
-
Reaction: 2-methoxyethanol + formaldehyde + HCl → 1-(chloromethoxy)-2-methoxyethane + H₂O
Step 2: Synthesis of this compound
The chlorinated intermediate is then converted to the desired azide by reaction with sodium azide in a suitable polar aprotic solvent.
-
Reaction: 1-(chloromethoxy)-2-methoxyethane + NaN₃ → this compound + NaCl
Experimental Protocols
Materials and Methods
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), t-Butanol, Water (deionized)
-
Reagents: this compound, various terminal alkynes, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Equipment: Round-bottom flasks, magnetic stirrer, nitrogen inlet, standard glassware
General Protocol for the Synthesis of 1,4-Disubstituted Triazoles
This protocol describes a typical CuAAC reaction between this compound and a terminal alkyne.
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-butanol and water (to achieve a 0.1 M concentration of the alkyne).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Addition of Catalyst: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. If the alkyne or azide is sensitive to copper, a copper-stabilizing ligand such as TBTA can be pre-mixed with the copper sulfate solution.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1,4-disubstituted triazole.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various 1,4-disubstituted triazoles using this compound. These values are based on typical yields and reaction times observed for CuAAC reactions.
| Entry | Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-((2-methoxyethoxy)methyl)-4-phenyl-1H-1,2,3-triazole | 4 | 95 |
| 2 | Propargyl alcohol | (1-((2-methoxyethoxy)methyl)-1H-1,2,3-triazol-4-yl)methanol | 2 | 98 |
| 3 | 1-Ethynylcyclohexanol | 1-(1-((2-methoxyethoxy)methyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol | 6 | 92 |
| 4 | 3-Butyn-1-ol | 2-(1-((2-methoxyethoxy)methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol | 3 | 96 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 1,4-disubstituted triazoles.
Signaling Pathway (Reaction Mechanism)
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(I) Catalyst Preparation in Reactions with 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of copper(I) catalysts for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with a specific focus on its application to reactions involving 1-(azidomethoxy)-2-methoxyethane. The methodologies outlined below are designed to be robust, reproducible, and adaptable for various research and development applications, from small-scale synthesis to high-throughput screening in drug discovery.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] This reaction is widely utilized in drug development, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high yields.[3][4][5] The active catalyst is the copper(I) ion; however, its thermodynamic instability and propensity for oxidation to the inactive Cu(II) state necessitate careful preparation and stabilization.[6][7]
This document details two primary protocols for generating the active Cu(I) catalyst: the in situ reduction of a copper(II) salt, which is the most common and reliable method, and the use of a pre-formed copper(I) salt. Both methods emphasize the use of stabilizing ligands to protect the catalyst and enhance reaction rates.
Data Presentation: Comparison of Common Cu(I) Catalyst Systems
The following table summarizes key quantitative data for commonly employed copper(I) catalyst systems in CuAAC reactions. While specific performance with this compound will be substrate-dependent, these values provide a comparative baseline for catalyst selection.
| Catalyst System | Precursor(s) | Ligand | Reducing Agent | Typical Catalyst Loading (mol%) | Typical Reaction Time | Reported Yields (%) | Key Advantages |
| In situ Cu(I) Generation | CuSO₄ | TBTA | Sodium Ascorbate | 0.5 - 5 | 15 - 60 min | >95% | Highly reliable, avoids handling unstable Cu(I) salts, ligand protects catalyst from oxidation.[6][7][8] |
| In situ Cu(I) Generation (Aqueous) | CuSO₄ | THPTA | Sodium Ascorbate | 1 - 5 | 15 - 60 min | >95% | Water-soluble ligand allows for fully aqueous reactions, ideal for biological applications.[6][7][9] |
| Pre-formed Cu(I) Salt | CuI or CuBr | None | None | 1 - 10 | 1 - 12 h | 80 - 96% | Simple, no reducing agent needed.[8][10] |
| Pre-formed Cu(I) Complex | [Cu(CH₃CN)₄]PF₆ | None/Various | None | 0.25 - 1 | 5 min - 24 h | 56 - 100% | Highly active, soluble in organic solvents.[8][11] |
| Heterogeneous Catalyst | Cu(I) on Silica Gel | N/A | N/A | 1 - 5 | 1 - 6 h | 85 - 95% | Easily recoverable and reusable, minimizes copper contamination in the product.[10] |
TBTA: Tris(benzyltriazolylmethyl)amine THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine
Experimental Protocols
Protocol 1: In Situ Preparation of Cu(I) Catalyst from CuSO₄ with THPTA Ligand (Aqueous Conditions)
This is the recommended protocol for most applications, especially those involving biological molecules or requiring aqueous reaction media, due to its simplicity and high efficiency.[6][7][9]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
This compound
-
Terminal alkyne of interest
-
Deionized water or appropriate buffer (e.g., PBS)
-
Organic solvent for extraction (e.g., ethyl acetate)
Stock Solutions:
-
100 mM CuSO₄ Solution: Dissolve 24.97 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
200 mM THPTA Solution: Dissolve 86.9 mg of THPTA in 1 mL of deionized water.
-
1 M Sodium Ascorbate Solution: Dissolve 198.1 mg of sodium ascorbate in 1 mL of deionized water. This solution should be prepared fresh.
-
Azide Solution: Prepare a 100 mM solution of this compound in a suitable solvent (e.g., water, DMSO, or t-BuOH).
-
Alkyne Solution: Prepare a 100 mM solution of the terminal alkyne in a suitable solvent.
Procedure:
-
Catalyst Pre-complexation: In a microcentrifuge tube, combine 10 µL of the 100 mM CuSO₄ solution and 20 µL of the 200 mM THPTA solution (maintaining a 1:2 molar ratio of Cu:Ligand).[9] Vortex briefly and allow the solution to stand for 2-3 minutes at room temperature. This pre-complexed catalyst solution is stable for several weeks when stored frozen.[7]
-
Reaction Assembly: In a separate reaction vessel, add the azide solution (e.g., 50 µL of 100 mM solution, 5 µmol) and the alkyne solution (e.g., 50 µL of 100 mM solution, 5 µmol). Add sufficient solvent (e.g., water) to bring the total volume to approximately 450 µL.
-
Addition of Catalyst: Add 30 µL of the pre-complexed CuSO₄/THPTA solution to the reaction mixture.
-
Initiation of Reaction: To initiate the cycloaddition, add 25 µL of the freshly prepared 1 M sodium ascorbate solution. The final concentration of the reactants will be approximately 10 mM.
-
Reaction Incubation: Cap the vessel and allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive substrates, the reaction time may be extended or gentle heating (e.g., 40-50 °C) may be applied.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude triazole product can be purified by column chromatography on silica gel.
Protocol 2: Preparation of Cu(I) Catalyst from CuI (Anhydrous Organic Conditions)
This protocol is suitable for reactions that are sensitive to water and where the reactants are soluble in organic solvents.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Terminal alkyne of interest
-
Anhydrous organic solvent (e.g., THF, Dichloromethane)
-
Amine base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the terminal alkyne (1.0 eq) and this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous organic solvent to dissolve the reactants.
-
Catalyst and Base Addition: Add CuI (0.05 - 0.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Incubation: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizations
Experimental Workflow: In Situ Cu(I) Catalyst Preparation and CuAAC Reaction
Caption: Workflow for the in situ preparation of a Cu(I)-THPTA catalyst and its use in a CuAAC reaction.
Logical Relationship: Factors Influencing CuAAC Reaction Success
Caption: Key factors and their relationships influencing the outcome of a Cu(I)-catalyzed cycloaddition.
References
- 1. calibrechem.com [calibrechem.com]
- 2. 銅催化劑 [sigmaaldrich.com]
- 3. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 4. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]
- 5. Development of Copper-Catalyzed Chemoselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confluore.com [confluore.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Considerations for Scaling Up Reactions Involving 1-(azidomethoxy)-2-methoxyethane
Due to the potentially hazardous nature of organic azides, this document provides a general framework and best practices for reaction scale-up rather than a specific, validated protocol for 1-(azidomethoxy)-2-methoxyethane. Organic azides can be sensitive to heat, shock, and certain metals, and their risk profile can change significantly upon scale-up. All procedures involving this class of compounds must be preceded by a thorough risk assessment and conducted with appropriate engineering controls and personal protective equipment.
1. Introduction
This compound is a reagent that incorporates a masked aldehyde and an azide functional group. The azide allows for participation in bioorthogonal reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions (click chemistry). Scaling up reactions with this compound requires careful management of its potential thermal instability. This document outlines a generalized workflow for process safety analysis and scale-up.
2. Pre-Scale-Up Safety and Process Hazard Analysis
Before any increase in scale, a comprehensive hazard evaluation is mandatory. This involves both theoretical analysis and small-scale laboratory testing to understand the thermal risks.
Key Safety Protocols:
-
Thermal Stability Screening: Differential Scanning Calorimetry (DSC) should be performed on the starting material, reaction intermediates, and the final reaction mixture to determine the onset of decomposition and the energy released.
-
Reaction Calorimetry: A reaction calorimeter (e.g., RC1) is essential to measure the heat of reaction, heat flow, and maximum temperature of the synthetic reaction (MTSR). This data is critical for ensuring that the planned cooling capacity of the larger reactor is sufficient to control the reaction exotherm.
-
Impurity and Compatibility Studies: The effect of potential impurities (e.g., residual metals, acids, bases) on the thermal stability of this compound should be investigated.
3. Hypothetical Scale-Up Data
The following tables present conceptual data that would be gathered during a safety and scale-up campaign. These are illustrative values and not actual experimental data.
Table 1: Thermal Hazard Analysis Data (Illustrative)
| Analysis Type | Sample | Onset T (°C) | Energy (J/g) | Comments |
|---|---|---|---|---|
| DSC | This compound | 185°C | -1650 J/g | Sharp, high-energy decomposition. |
| DSC | Reaction Mixture (Post-reagent addition) | 160°C | -1200 J/g | Lower onset temp, indicates potential instability. |
| RC1 | Full Reaction | 110°C (MTSR) | -95 kJ/mol | Moderate exotherm, manageable with controlled dosing. |
Table 2: Comparison of Reaction Parameters (Illustrative)
| Parameter | Lab Scale (5g) | Pilot Scale (500g) |
|---|---|---|
| This compound | 5.0 g | 500.0 g |
| Alkyne Substrate | 1.1 eq | 1.1 eq |
| Solvent (THF/H₂O) | 50 mL | 5.0 L |
| Addition Time | 10 min | 3 hours |
| Max Internal Temp | 28°C | 35°C |
| Isolated Yield | 92% | 89% |
Generalized Protocol: Scale-Up of an Azide-Alkyne Cycloaddition
This protocol describes a generalized, non-specific procedure for scaling a copper-catalyzed azide-alkyne cycloaddition (CuAAC). It must be adapted following a rigorous, substance-specific hazard assessment.
1. Reactor Preparation 1.1. Select a reactor with sufficient volume and appropriate cooling capacity as determined by calorimetric studies. 1.2. Ensure the reactor is scrupulously clean and free of incompatible metal contaminants. 1.3. Assemble the reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a port for controlled liquid addition (e.g., a dosing pump). 1.4. Purge the reactor with inert gas (Nitrogen or Argon).
2. Reagent Charging and Reaction 2.1. Charge the alkyne substrate, solvent, and any non-energetic reagents to the reactor. 2.2. Begin agitation and cool the reactor contents to the desired starting temperature (e.g., 15-20°C). 2.3. In a separate vessel, prepare a solution of this compound. 2.4. Prepare the catalyst solution (e.g., Copper(II) sulfate and a reducing agent like sodium ascorbate) in another vessel. 2.5. Begin slow, controlled, subsurface addition of the this compound solution. Monitor the internal temperature closely. The dosing rate should be immediately stopped if the temperature deviates from the set range. 2.6. Once the azide addition is complete, begin the controlled addition of the catalyst solution. 2.7. Monitor the reaction to completion by a suitable analytical method (e.g., HPLC, TLC).
3. Work-up and Isolation 3.1. Upon completion, the reaction must be safely quenched. The choice of quench (e.g., addition of an aqueous solution) should be verified at a small scale to ensure it does not generate a dangerous exotherm or gas evolution. 3.2. Perform the extractive and washing procedures as defined during lab-scale development. 3.3. Concentrate the product solution under reduced pressure, ensuring the product's thermal stability under these conditions has been confirmed. 3.4. Isolate and dry the final product using methods (e.g., filtration, crystallization) that avoid excessive heat and mechanical shock.
Disclaimer: This document is for informational purposes only and does not constitute a validated protocol. The scale-up of reactions involving energetic materials should only be performed by trained professionals in facilities with the appropriate safety infrastructure. A thorough, substance-specific risk assessment is mandatory before any work is initiated.
Application Note: In Situ Monitoring of "Click" Chemistry Using 1-(azidomethoxy)-2-methoxyethane with Real-Time Infrared Spectroscopy
Abstract
This application note details a robust experimental setup for the in situ monitoring of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction utilizing 1-(azidomethoxy)-2-methoxyethane. Real-time reaction progress is tracked using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a powerful technique for acquiring kinetic data directly from the reaction mixture without the need for sampling. This methodology provides researchers, scientists, and drug development professionals with a detailed protocol for accurately determining reaction kinetics, optimizing reaction conditions, and ensuring reaction completion, thereby accelerating synthetic workflows.
Introduction
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly the copper(I)-catalyzed variant (CuAAC), has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2] this compound is a versatile building block in this context, incorporating a flexible and hydrophilic linker.[3] Understanding the kinetics of CuAAC reactions involving this reagent is crucial for process optimization and scale-up. In situ monitoring techniques, such as ATR-FTIR spectroscopy, offer significant advantages over traditional offline methods (e.g., TLC, HPLC, NMR) by providing continuous data from the undisturbed reaction mixture.[3][4] This allows for the precise determination of reaction rates and the identification of potential intermediates or side reactions in real-time.
This application note provides a comprehensive protocol for monitoring the reaction between this compound and a model alkyne, propargyl alcohol, using an inline ATR-FTIR probe. The disappearance of the characteristic azide vibrational band is monitored to quantify the reaction progress.
Chemical Reaction and Signaling Pathway
The reaction to be monitored is the CuAAC reaction between this compound and propargyl alcohol to form a 1,2,3-triazole.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(azidomethoxy)-2-methoxyethane Click Chemistry
Welcome to the technical support center for optimizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction involving 1-(azidomethoxy)-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound and a terminal alkyne.
Q1: My reaction yield is low or there is no product formation. What are the common causes and how can I fix this?
A1: Low or no yield in a click reaction is a common issue that can stem from several factors. The primary suspect is often the copper catalyst's oxidation state. The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.[1][2]
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low reaction yield.
Other potential causes for low yield include:
-
Poor Solubility of Reactants: While this compound is hydrophilic, your alkyne partner may not be. This can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Sub-optimal pH: The click reaction is generally robust across a wide pH range (4-12), but extreme pH values can affect the stability of your reactants or the catalyst.[5]
-
Low Reactant Concentration: At very low concentrations (low micromolar), the reaction rate can be significantly slow.[1]
-
Solution: If possible, increase the concentration of your limiting reagent. If this is not feasible, a longer reaction time or a slight increase in temperature may be necessary.
-
Q2: I am observing side products in my reaction. What are they and how can I minimize them?
A2: The most common side reaction in CuAAC is the Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne.[1] This is also promoted by the presence of Cu(II) and oxygen.
-
Minimization Strategy:
-
Oxygen Exclusion: Rigorously degas all solutions and maintain an inert atmosphere (Nitrogen or Argon) over the reaction.[1][2]
-
Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to keep the copper in the +1 oxidation state.[8]
-
Order of Addition: A common practice is to pre-mix the copper source and ligand before adding them to the solution of the azide and alkyne. The reaction is then initiated by the addition of the reducing agent.[6]
-
Q3: The reaction seems to start but then stalls before completion. What could be the reason?
A3: Reaction stalling is often due to the gradual deactivation of the catalyst. This can happen if the reducing agent is consumed over time due to the presence of oxygen.[1] Another possibility is the presence of impurities in your starting materials that can chelate or poison the copper catalyst.
-
Troubleshooting Steps:
-
Add an additional portion of fresh sodium ascorbate solution to the reaction mixture.
-
If the reaction is running for an extended period, ensure it is properly sealed from the atmosphere.
-
Purify your starting materials if you suspect the presence of chelating impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the click reaction with this compound?
A1: The CuAAC reaction is typically performed at room temperature and often proceeds to high yield.[3] For small, unhindered molecules like this compound, room temperature is usually sufficient. If the reaction is slow, gentle heating to 35-45°C can increase the rate. However, higher temperatures can also promote the degradation of sensitive substrates or increase the rate of side reactions.[4]
Q2: Which copper source should I use?
A2: The most common and convenient copper source is Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[9] While Cu(I) salts like CuI or CuBr can be used directly, they are less stable and can be more difficult to handle.[10] It is generally not recommended to use CuI when maximal reaction rates are desired, as the iodide ion can interfere with the catalytic cycle.[1]
Q3: Is a ligand always necessary?
A3: While the reaction can proceed without a ligand, especially at higher concentrations, using a ligand is highly recommended.[3] Ligands like THPTA (for aqueous systems) or TBTA (for organic solvents) accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[10] For reactions involving sensitive biomolecules, ligands also help to minimize oxidative damage.[6][11]
Q4: What is the ideal ratio of reactants and catalyst?
A4: The stoichiometry can be adjusted based on the specific requirements of your synthesis.
-
Azide/Alkyne Ratio: Typically, a 1:1 ratio is used if both starting materials are valuable. If one is more readily available, it can be used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion for the limiting reagent.
-
Catalyst Loading: For small molecule synthesis, catalyst loading can range from 0.1 to 5 mol%. Lower catalyst loadings are desirable but may require longer reaction times.[10][12]
-
Copper to Ligand Ratio: A ratio of 1:1 to 1:5 (Copper:Ligand) is commonly used. An excess of the ligand helps to stabilize the Cu(I) and can be beneficial, especially in dilute solutions or when working with sensitive substrates.[6]
-
Reducing Agent: Sodium ascorbate is typically used in excess, from 5 to 50 equivalents relative to the copper catalyst, to maintain a reducing environment.[10]
Q5: How do I purify the final triazole product?
A5: Since this compound and its resulting triazole product are likely to be polar and water-soluble, purification can be challenging.
-
Liquid-Liquid Extraction: If the product has sufficient organic solubility, it can be extracted from the aqueous reaction mixture using a suitable organic solvent like dichloromethane or ethyl acetate. You may need to add salt (brine) to the aqueous layer to reduce the solubility of the polar product and drive it into the organic phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[15][16][17]
Data and Protocols
Recommended Starting Conditions
The following table summarizes recommended starting concentrations and ratios for a typical small-molecule click reaction with this compound. These should be considered as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Alkyne Concentration | 0.01 - 1 M | Higher concentrations generally lead to faster reactions. |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | A slight excess of one reagent can drive the reaction. |
| Copper Catalyst (CuSO₄) | 1 - 5 mol% | Lower loadings are possible but may require longer times.[10] |
| Ligand (THPTA/TBTA) | 1 - 5 eq. to Copper | An excess of ligand is generally beneficial.[6] |
| Sodium Ascorbate | 5 - 10 eq. to Copper | Use a freshly prepared solution.[6] |
| Solvent | H₂O/t-BuOH (1:1), DMF, DMSO | Choose a solvent system where all components are soluble.[4] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (35-45°C) can be applied if the reaction is slow. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Workflow
The following diagram illustrates a general experimental workflow for performing the click reaction.
Caption: General experimental workflow for CuAAC reaction.
Detailed Protocol: Small-Scale Synthesis
This protocol is a starting point for a small-scale (e.g., 0.5 mmol) reaction.
-
Preparation:
-
In a reaction vial, dissolve your terminal alkyne (0.5 mmol, 1.0 eq.) and this compound (0.55 mmol, 1.1 eq.) in 5 mL of a 1:1 mixture of deionized water and t-butanol.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
In a separate small vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (6.2 mg, 0.025 mmol, 5 mol%) and THPTA (16.3 mg, 0.0375 mmol, 7.5 mol%) in 1 mL of deionized water.
-
Prepare a fresh solution of sodium ascorbate (49.5 mg, 0.25 mmol, 50 mol%) in 1 mL of deionized water.
-
-
Reaction:
-
To the stirring solution of azide and alkyne, add the catalyst solution via syringe.
-
Add the sodium ascorbate solution to initiate the reaction. The solution may change color.
-
Seal the reaction vial and stir at room temperature under a positive pressure of nitrogen or argon.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, add 10 mL of saturated aqueous NaCl solution (brine).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure triazole product.[13]
-
References
- 1. Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a new dispersive liquid-liquid microextraction method in a narrow-bore tube for preconcentration of triazole pesticides from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioclone.net [bioclone.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Recrystallization [wiredchemist.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting 1-(azidomethoxy)-2-methoxyethane Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving 1-(azidomethoxy)-2-methoxyethane or similar azide-functionalized polyethylene glycol (PEG) linkers. The advice provided focuses on azide-alkyne cycloaddition reactions, the most common application for such compounds.
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction I am performing with this compound?
Given the presence of an azide group, you are most likely performing an azide-alkyne cycloaddition, a type of "click chemistry". This reaction joins the azide-containing molecule to a molecule functionalized with an alkyne. There are two primary forms: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q2: My reaction yield is low. What are the most common initial checks I should perform?
When troubleshooting low conjugation yield, start by verifying the quality and stability of your reagents. Azide-containing compounds can degrade over time, especially if not stored correctly.[1][2] Ensure your alkyne-functionalized molecule is pure. For CuAAC, the quality of the copper(I) source, reducing agent, and ligand is critical.
Q3: Could the structure of this compound itself be the problem?
The name "this compound" suggests a potentially unstable N-O bond in the azidomethoxy group. While less common, if this is the correct structure, its stability should be considered. However, it is more probable that you are working with a more stable PEG-ylated azide, such as 1-azido-2-(2-methoxyethoxy)ethane. The troubleshooting advice provided here is applicable to these more common azide-PEG linkers.
Q4: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be used to monitor the reaction progress in near real-time.[3][4] Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic methods such as UV-Vis can track the consumption of starting materials and the formation of the product.[5][6]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
If you are experiencing low yields with CuAAC, several factors related to the catalytic cycle could be the cause. The active catalyst is Cu(I), which can be sensitive to oxidation.[7][8]
Troubleshooting Steps:
-
Oxygen Sensitivity: Ensure your reaction is performed under anaerobic conditions. Degas your solvents and purge the reaction vessel with an inert gas like argon or nitrogen. Oxygen will oxidize the active Cu(I) catalyst to the inactive Cu(II) state.
-
Reducing Agent: A reducing agent, most commonly sodium ascorbate, is used to regenerate Cu(I) from any Cu(II) that forms.[7][9] Ensure your sodium ascorbate is fresh and has been stored in a desiccator. Prepare solutions of sodium ascorbate immediately before use.
-
Copper Source and Ligand: Use a reliable source of copper, such as copper(II) sulfate (which is reduced in situ by ascorbate) or a Cu(I) salt like copper(I) bromide. A copper-chelating ligand, such as TBTA or THPTA, is crucial to stabilize the Cu(I) oxidation state and increase reaction efficiency.[8][9]
-
pH of the Reaction: The optimal pH for CuAAC is typically around 7-8. Significant deviations can affect the reaction rate and the stability of your biomolecules.
-
Side Reactions: The presence of other functional groups on your molecules can sometimes interfere with the reaction. For example, free thiols can coordinate with copper.
Issue 2: Poor Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC avoids the use of a copper catalyst, making it suitable for in vivo applications. However, the reaction kinetics can be slower than CuAAC, and side reactions can occur.
Troubleshooting Steps:
-
Reagent Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.5-3 equivalents) of one of the components (usually the smaller molecule) can help drive the reaction to completion.
-
Solvent and Temperature: The reaction rate can be influenced by the solvent. Some organic co-solvents, like DMSO or DMF, can improve the solubility of reactants and accelerate the reaction.[10] Increasing the temperature can also enhance the reaction rate, but this must be balanced with the thermal stability of your biomolecules.[10][11][12]
-
pH and Buffer Effects: The reaction rate of SPAAC can be pH-dependent. The optimal pH is often between 7 and 8.5. Certain buffers can also influence the reaction rate; for example, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases.[12][13]
-
Stability of the Cyclooctyne: Strained alkynes, such as DBCO or BCN, can be prone to hydrolysis or reaction with other nucleophiles, especially at non-neutral pH. Ensure your strained alkyne is of high quality and has been stored correctly.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for typical CuAAC and SPAAC reactions. These may need to be optimized for your specific system.
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Azide Reagent | 1 - 10 mM | |
| Alkyne Reagent | 1 - 10 mM | A slight excess of one reagent can be used. |
| Copper(II) Sulfate | 50 - 200 µM | |
| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM | A 5:1 ligand to copper ratio is often recommended.[9] |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess relative to copper. |
| pH | 7.0 - 8.0 | |
| Temperature | Room Temperature |
Table 2: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
| Azide Reagent | 1 - 5 mM | |
| Strained Alkyne Reagent | 1.5 - 15 mM | An excess of the strained alkyne is often used. |
| pH | 7.0 - 8.5 | |
| Temperature | 4°C to 37°C | Higher temperatures can increase the rate but may affect biomolecule stability.[10] |
| Co-solvent | 0 - 20% (v/v) DMSO or DMF | Can improve solubility and reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
-
Prepare a stock solution of your alkyne-containing molecule and your azide-functionalized molecule (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare fresh stock solutions of copper(II) sulfate, a copper ligand (e.g., THPTA), and sodium ascorbate.
-
In a reaction vessel, combine the alkyne and azide solutions to their final desired concentrations.
-
Add the copper ligand solution to the reaction mixture, followed by the copper(II) sulfate solution. Mix gently.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
If your molecules are oxygen-sensitive, ensure all buffers are degassed, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or LC-MS).
-
Once the reaction is complete, the product can be purified. For biomolecules, this is often achieved by size exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.[][15][16]
Protocol 2: General Procedure for SPAAC Conjugation
-
Prepare solutions of your alkyne-containing molecule (functionalized with a strained alkyne like DBCO) and your azide-functionalized molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Combine the two solutions in a reaction vessel.
-
If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO can be added.
-
Allow the reaction to proceed at the desired temperature (typically between 4°C and 37°C) for 4-24 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, purify the conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted starting materials.[][15]
Visualizations
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 11. researchgate.net [researchgate.net]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
Technical Support Center: Copper-Catalyzed Reactions of 1-(azidomethoxy)-2-methoxyethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(azidomethoxy)-2-methoxyethane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The advice is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of copper in the reaction with this compound?
A1: Copper in the +1 oxidation state (Cu(I)) is the active catalyst in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] It dramatically accelerates the rate of the 1,3-dipolar cycloaddition between an azide (like this compound) and a terminal alkyne, leading exclusively to the 1,4-disubstituted 1,2,3-triazole product.[3][4][5] The Cu(I) ion coordinates with the alkyne, making its terminal proton more acidic and facilitating the formation of a copper-acetylide intermediate, which is a key step in the catalytic cycle.[4][6][7]
Q2: My reaction is not working or the yield is very low. What is the most common cause?
A2: The most frequent cause of low or no yield is the absence of a sufficient concentration of the active Cu(I) catalyst.[7] The Cu(I) ion is prone to oxidation to the inactive Cu(II) state by dissolved oxygen, or disproportionation to Cu(0) and Cu(II).[8][9][10] This is why reactions are typically run with a reducing agent, like sodium ascorbate, to continually regenerate Cu(I) from Cu(II), and often a stabilizing ligand.[1][3][11]
Q3: How do I prepare the Cu(I) catalyst for the reaction?
A3: While Cu(I) salts like CuI or CuBr can be used directly, they are often unstable.[3] A more reliable and common method is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent.[1][3] Sodium ascorbate is the most popular choice for this reduction.[12][13] It is recommended to pre-mix the CuSO₄ with a stabilizing ligand before adding it to the reaction mixture, followed by the addition of the reducing agent to initiate the reaction.[1][12]
Q4: What is the purpose of a ligand and do I need one?
A4: A ligand is highly recommended for most CuAAC reactions, especially in biological or aqueous contexts. Ligands, such as TBTA or the water-soluble THPTA, stabilize the active Cu(I) oxidation state, preventing its oxidation and disproportionation.[8][9][10] This protection increases the catalyst's efficiency, allowing for lower copper concentrations and reducing potential cytotoxicity.[8] Furthermore, ligands can accelerate the reaction rate.[11][13] For many applications, using a ligand results in a more robust and reproducible reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: Insufficient Cu(I) due to oxidation.[8][14] | Add a fresh solution of a reducing agent like sodium ascorbate (typically 5-10 equivalents relative to copper). Ensure the reaction is reasonably protected from air.[11][12] |
| Low Copper Concentration: Catalyst loading is too low for the specific substrates. | Increase the copper concentration. For bioconjugation, concentrations between 50 µM and 100 µM are often a good starting point.[12][13] | |
| Ligand Inhibition: Incorrect ligand-to-copper ratio. An excess of some ligands can inhibit the reaction.[12] | Optimize the ligand-to-copper ratio. A 5:1 ratio of ligand to copper is a common starting point for ligands like THPTA to protect biomolecules.[11][13] | |
| Inhibitory Functional Groups: Substrates contain strong copper-chelating groups (e.g., free thiols, some nitrogen heterocycles) that sequester the copper catalyst.[11] | Use a higher concentration of the copper/ligand complex. Alternatively, add a sacrificial metal like Zn(II) or Ni(II) to occupy the chelating sites.[11] | |
| Reaction Starts but Stalls | Depletion of Reducing Agent: The sodium ascorbate has been fully consumed by dissolved oxygen.[11] | Add another aliquot of sodium ascorbate. For longer reactions, consider minimizing oxygen exposure by capping the vial or gently bubbling with an inert gas like argon or nitrogen.[11][15] |
| Formation of Precipitate | Product Insolubility: The triazole product may be insoluble in the reaction solvent. | This can be a positive sign. If the precipitate is the product, it simplifies purification. Confirm its identity via analysis. |
| Substrate Precipitation: One of the starting materials (e.g., a hydrophobic azide or alkyne) is precipitating in the aqueous solvent mixture. | Add a co-solvent like DMSO or t-BuOH to improve solubility.[3] | |
| Polymer Aggregation: If working with polymers or biomolecules, side reactions from ascorbate byproducts can cause cross-linking.[12] | Add aminoguanidine to the reaction mixture. It acts as a scavenger for reactive carbonyl byproducts of ascorbate oxidation.[12][13] | |
| Side Product Formation | Alkyne Dimerization (Glaser Coupling): In the absence of sufficient reducing agent, Cu(II) can catalyze the oxidative homocoupling of the alkyne starting material.[11] | Ensure an adequate excess of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state.[11] |
Quantitative Data on Copper Concentration
Optimizing the copper concentration is critical for balancing reaction speed with potential side reactions or toxicity. The ideal concentration depends on the substrates, solvent, and presence of a ligand.
| Parameter | Recommended Range | Notes |
| Copper(II) Sulfate Concentration | 50 µM - 250 µM[13] | For sensitive biological applications, starting at the lower end (50-100 µM) is recommended to minimize oxidative damage.[12] For small molecule synthesis in organic solvents, concentrations can be higher (e.g., 1-5 mol%). |
| Ligand:Copper Ratio (THPTA) | 1:1 to 5:1[12][13] | A 1:1 ratio is often sufficient to accelerate the reaction. A 5:1 ratio is recommended in bioconjugation to protect sensitive substrates from reactive oxygen species generated by the catalyst.[11][12] |
| Sodium Ascorbate Concentration | 5 to 50 equivalents (relative to Copper) | A concentration of at least 2.5 mM was found to be sufficient for reactions with 100 µM Cu.[12] Using a significant excess (e.g., 40 equivalents) ensures the catalyst remains active.[16] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a CuAAC reaction.
CuAAC Catalytic Cycle
Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.
Detailed Experimental Protocol
This protocol is a general starting point for the reaction between this compound and a terminal alkyne in an aqueous buffer, suitable for bioconjugation or screening purposes.
1. Reagent Preparation:
-
Azide Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO or an appropriate buffer.
-
Alkyne Stock (10 mM): Prepare a 10 mM stock solution of your alkyne-containing molecule in a compatible solvent.
-
Copper Sulfate (CuSO₄) Stock (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM.
-
Ligand Stock (50 mM): Prepare a 50 mM stock solution of a water-soluble ligand like THPTA in deionized water.
-
Sodium Ascorbate Stock (100 mM): Prepare a fresh 100 mM solution of sodium ascorbate in deionized water. This solution oxidizes in air and should be made just before use.[15]
2. Reaction Procedure:
-
To a 1.5 mL microcentrifuge tube, add the following in order:
-
Buffer (e.g., phosphate or HEPES buffer, pH 7-7.5) to reach a final reaction volume of 500 µL.
-
5 µL of 10 mM Alkyne Stock (Final concentration: 100 µM).
-
10 µL of 10 mM Azide Stock (Final concentration: 200 µM, 2 equivalents).
-
-
Prepare the Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ stock with 5.0 µL of 50 mM THPTA stock. Let it stand for 1-2 minutes.[13] This results in a 1:5 copper-to-ligand ratio.
-
Add the 7.5 µL of the catalyst premix to the main reaction tube. (Final concentrations: 100 µM CuSO₄, 500 µM THPTA).
-
Vortex the tube briefly to ensure mixing.
-
Initiate the reaction: Add 25 µL of the fresh 100 mM sodium ascorbate stock solution. (Final concentration: 5 mM).[13]
-
Cap the tube and mix by gentle vortexing or inversion.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.
3. Work-up and Purification:
-
Upon completion, the copper catalyst can be removed. For biomolecules, this can be achieved by dialysis against a buffer containing EDTA.[11] For small molecules, purification can be done via standard chromatographic techniques. Copper-scavenging resins can also be used.[11]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. reddit.com [reddit.com]
- 15. interchim.fr [interchim.fr]
- 16. broadpharm.com [broadpharm.com]
choosing the right ligand for copper-catalyzed reactions with 1-(azidomethoxy)-2-methoxyethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on substrates like 1-(azidomethoxy)-2-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: In CuAAC reactions, ligands play a crucial role in stabilizing the catalytically active copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state.[1][2] They also increase the solubility of the copper catalyst, particularly in aqueous media, and can significantly accelerate the reaction rate.[3][4] Some ligands can also protect sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated during the reaction.[1][5]
Q2: Which are the most common ligands used for CuAAC reactions?
A2: The most commonly used ligands are nitrogen-based, particularly tris-triazolylmethylamine derivatives. These include Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and derivatives like BTTAA and BTTES.[3][4][6] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands, often used for more challenging or sterically hindered substrates.[7][8]
Q3: How do I choose the right ligand for my specific substrate, this compound?
A3: For an electron-rich and sterically unhindered azide like this compound, water-soluble ligands that provide high reaction rates are ideal. BTTAA has been shown to exhibit the highest activity among the common tris-triazolylmethylamine ligands, followed by BTTES and THPTA.[3] These ligands are well-suited for reactions in aqueous or mixed aqueous/organic solvent systems. For reactions in organic solvents or under neat conditions, certain N-heterocyclic carbene (NHC) ligands can offer exceptionally high catalytic activity and rapid reaction times.[7][9]
Q4: Can I perform the CuAAC reaction without a ligand?
A4: While the CuAAC reaction can proceed without a ligand, it is often much slower and less efficient.[10] Ligand-free reactions may require higher temperatures and can be more prone to side reactions and catalyst deactivation. For efficient and reliable cycloaddition, especially with valuable or sensitive substrates, the use of an accelerating ligand is highly recommended.
Q5: What is the optimal ligand-to-copper ratio?
A5: The optimal ligand-to-copper ratio can vary depending on the specific ligand and reaction conditions. For many common ligands like THPTA and BTTAA, a ratio of 2:1 to 5:1 (ligand:copper) is often recommended, particularly in bioconjugation reactions, to ensure the copper(I) is stabilized and to protect substrates from oxidative damage.[5][6] However, it is always best to consult the specific protocol for the chosen ligand or to optimize the ratio for your particular reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) | Citation(s) |
| Low or No Product Yield | Inactive catalyst (Copper(II) instead of Copper(I)) | Ensure fresh sodium ascorbate solution is used as a reducing agent. Prepare the copper/ligand mixture just before adding it to the reaction. | [1][2] |
| Poor solubility of reactants or catalyst | Add a co-solvent such as DMSO or DMF (up to 10% v/v). Ensure the chosen ligand enhances the solubility of the copper catalyst in the reaction medium. | [1] | |
| Presence of chelating agents in the reaction mixture | If your buffer contains chelators like EDTA, they will sequester the copper ions. Purify your substrates or use a non-chelating buffer system. | ||
| Steric hindrance of the alkyne or azide | Increase the reaction temperature. Consider using a more active ligand system, such as an N-heterocyclic carbene (NHC) complex. | [9] | |
| Slow Reaction Rate | Insufficient catalyst loading | Increase the concentration of the copper catalyst and ligand. | |
| Low concentration of reactants | If possible, increase the concentration of the azide and alkyne. | ||
| Inefficient ligand | Switch to a more accelerating ligand. For aqueous systems, BTTAA and BTTES are generally faster than THPTA and TBTA. | [3] | |
| Formation of Side Products (e.g., alkyne homocoupling) | Presence of oxygen leading to oxidative homocoupling (Glaser coupling) | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Keep the reaction vessel sealed from the atmosphere. | [10] |
| Excess of copper catalyst | Use a slight excess of the reducing agent (sodium ascorbate) to ensure all copper(II) is reduced to copper(I). | [11] | |
| Reaction works inconsistently | Purity of reagents | Ensure high purity of the azide, alkyne, and solvents. Impurities can inhibit the catalyst. | [12] |
| Order of addition of reagents | A recommended order is to first mix the copper sulfate and ligand, then add this to the solution of azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate solution. | [12] | |
| pH of the reaction medium | The CuAAC reaction is generally robust over a wide pH range (4-12). However, extreme pH values can affect the stability of the reactants or the catalyst. Buffer the reaction if necessary. | [11] |
Ligand Performance Data
The following tables summarize the performance of various ligands in copper-catalyzed azide-alkyne cycloaddition reactions based on literature data. Note that reaction conditions and substrates may vary between studies, so this should be used as a general guide for ligand selection.
Table 1: Comparison of Common Tris-triazolylmethylamine Ligands
| Ligand | Substrates | Solvent | Key Findings | Citation(s) |
| BTTAA | 3-azido-7-hydroxycoumarin + propargyl alcohol | Aqueous Buffer | Showed the highest activity among the four ligands tested. >45% product formation in 30 min with a 6:1 ligand-to-copper ratio. | [3] |
| BTTES | 3-azido-7-hydroxycoumarin + propargyl alcohol | Aqueous Buffer | Second highest activity after BTTAA. | [3] |
| THPTA | 3-azido-7-hydroxycoumarin + propargyl alcohol | Aqueous Buffer | Slower than BTTAA and BTTES, with <15% product formation in 30 min under the same conditions. | [3] |
| TBTA | 3-azido-7-hydroxycoumarin + propargyl alcohol | Aqueous Buffer | Lowest activity among the four tested ligands. | [3] |
Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands
| Ligand System | Azide Substrate | Alkyne Substrate | Catalyst Loading (mol%) | Time | Yield (%) | Citation(s) |
| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Benzyl azide | Phenylacetylene | 0.5 | 5 min | 100 | [9] |
| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Phenyl azide | Phenylacetylene | 0.5 | 30 min | 95 | [9] |
| [Cu(aNHC)2I] | Benzyl azide | Phenylacetylene | 0.005 | 24 h | High (TON up to 19,800) | [13] |
Note: aNHC refers to abnormal N-heterocyclic carbene ligands derived from triazoles.
Experimental Protocols
Protocol 1: General Procedure for CuAAC using THPTA Ligand in Aqueous Solution
This protocol is adapted for a small-scale reaction with a substrate like this compound.
Materials:
-
This compound (Azide)
-
Alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (e.g., 20 mM in water)
-
THPTA solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Degassed water
Procedure:
-
In a microcentrifuge tube, prepare a solution of the azide and alkyne in the phosphate buffer. For example, for a 500 µL final reaction volume, you might have:
-
Azide: final concentration of 1 mM
-
Alkyne: final concentration of 1.2 mM (1.2 equivalents)
-
Phosphate buffer to bring the volume to ~437.5 µL.
-
-
In a separate tube, prepare the catalyst premix by combining:
-
2.5 µL of 20 mM CuSO₄ solution (final concentration 100 µM)
-
5.0 µL of 50 mM THPTA solution (final concentration 500 µM; 5:1 ligand to copper ratio).
-
Mix gently by pipetting.
-
-
Add the 7.5 µL of the catalyst premix to the azide/alkyne solution.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM).
-
Gently mix the reaction by inverting the tube several times.
-
Seal the tube and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Once the reaction is complete, it can be worked up as appropriate for the product (e.g., extraction, chromatography).
Protocol 2: General Procedure for CuAAC using an NHC Ligand under Neat Conditions
This protocol is a general guideline for using a highly active NHC-copper catalyst.
Materials:
-
This compound (Azide)
-
Alkyne of interest
-
NHC-Copper(I) complex (e.g., [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂)
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous solvents (if needed for dissolving solid reactants)
Procedure:
-
Inside an inert atmosphere glovebox, add the azide (e.g., 0.5 mmol) and the alkyne (e.g., 0.5 mmol) to a reaction vial. If either is a solid, they can be dissolved in a minimal amount of anhydrous solvent.
-
Add the NHC-copper(I) catalyst (e.g., 0.0025 mmol, 0.5 mol%).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) for analysis by GC-MS or LC-MS. Reactions with these highly active catalysts are often complete within minutes to a few hours.[9]
-
Upon completion, the product can be purified by standard methods such as column chromatography.
Visualizations
Caption: Experimental workflow for a typical aqueous copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
impact of impurities in 1-(azidomethoxy)-2-methoxyethane on reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-(azidomethoxy)-2-methoxyethane in research and development. It is intended for researchers, scientists, and drug development professionals to help identify and resolve issues related to impurities and reaction outcomes.
Troubleshooting Guide
Impurities in this compound can significantly impact reaction efficiency, yield, and the safety of your experiments. The following table outlines common problems, their likely causes related to impurities, and recommended solutions.
| Problem | Potential Cause (Impurity-Related) | Recommended Solution |
| Low Reaction Yield | Residual Starting Material: Incomplete reaction during the synthesis of this compound can leave unreacted 1-halo-2-methoxyethane (e.g., 1-chloro-2-methoxyethane). This reduces the concentration of the active azide reagent. | 1. Verify Purity: Analyze the purity of the this compound reagent using NMR or GC-MS to quantify the level of residual starting material. 2. Purification: If significant impurities are detected, purify the reagent by distillation or chromatography. 3. Adjust Stoichiometry: Increase the molar equivalents of the azide reagent in your reaction to compensate for the lower purity. |
| Hydrolysis of Azide: The azide group can be sensitive to acidic conditions and may hydrolyze to the corresponding alcohol (2-methoxyethanol) and hydrazoic acid, especially during prolonged storage or in the presence of moisture. | 1. Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). 2. pH Control: Ensure reaction conditions are not acidic, unless required by the specific protocol. Use non-acidic drying agents. | |
| Formation of Unexpected Byproducts | Residual Sodium Azide: Unreacted sodium azide from the synthesis can lead to the formation of highly explosive and toxic hydrazoic acid (HN₃) in the presence of acid. It can also participate in side reactions. | 1. Quenching: Ensure the synthesis workup effectively removes all residual sodium azide. This can be achieved by washing with water. 2. Safety Precautions: Always handle reactions involving azides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid contact with acids. |
| Side Reactions of Haloether: The precursor, 1-halo-2-methoxyethane, is an alkylating agent and can react with other nucleophiles present in the reaction mixture, leading to byproducts. | 1. Purification: Use highly pure this compound to minimize the presence of the haloether precursor. | |
| Inconsistent Reaction Rates | Presence of Water: Water can interfere with many organic reactions, including copper-catalyzed azide-alkyne cycloaddition (click chemistry), by affecting catalyst activity and reagent stability. | 1. Use Anhydrous Solvents: Employ freshly dried solvents for your reactions. 2. Dry Glassware: Ensure all glassware is thoroughly dried before use. |
| Safety Concerns (e.g., unexpected gas evolution, potential for explosion) | Formation of Hydrazoic Acid (HN₃): Residual sodium azide reacting with any acidic source (including water to some extent) will generate volatile and explosive hydrazoic acid. | 1. Avoid Acidic Conditions: Strictly avoid acidic workups or reaction conditions if residual sodium azide is suspected. 2. Proper Quenching: Safely quench any residual azide before disposal. Consult safety protocols for handling azide waste. |
| Formation of Heavy Metal Azides: Hydrazoic acid can react with certain metals (e.g., copper, lead, mercury, silver, zinc) to form highly shock-sensitive and explosive metal azides. | 1. Avoid Metal Spatulas: Do not use metal spatulas for handling sodium azide or this compound that may contain residual sodium azide. Use ceramic or plastic spatulas. 2. Check Equipment: Ensure that reaction vessels and equipment are free from incompatible metals. |
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my this compound?
A1: The purity of this compound can be determined using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify the presence of the desired product and common impurities like residual starting materials (e.g., 1-chloro-2-methoxyethane) or solvents.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide mass-to-charge ratio information to identify the compound and any impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide (N₃) functional group. The absence or weakness of this peak could indicate degradation.
Q2: What are the primary impurities I should be concerned about in commercially available this compound?
A2: The most common impurities arise from its synthesis, which typically involves the reaction of 1-halo-2-methoxyethane with an azide salt (e.g., sodium azide). Therefore, you should be aware of:
-
Residual 1-halo-2-methoxyethane: The unreacted starting material.
-
Residual Sodium Azide: A potentially hazardous impurity.
-
Solvent Residues: Solvents used during the synthesis and purification process.
-
Water: Can lead to hydrolysis of the azide.
Q3: My click chemistry reaction is not working well. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly affect click chemistry (copper-catalyzed azide-alkyne cycloaddition - CuAAC).
-
Reduced Purity: If your azide reagent contains significant amounts of non-azide impurities, the effective concentration of the azide is lower than calculated, leading to incomplete conversion.
-
Catalyst Poisoning: Certain impurities could potentially coordinate with the copper catalyst, reducing its activity.
-
Proton Sources: Impurities that act as a source of protons (e.g., hydrazoic acid from the degradation of the azide) can interfere with the catalytic cycle.
However, it is also important to troubleshoot the click reaction itself. Common issues include inactive copper(I) catalyst (due to oxidation), impure alkyne, or suboptimal reaction conditions (pH, solvent, temperature).
Q4: What are the signs of degradation of this compound and how should I store it?
A4: Signs of degradation can include a decrease in the intensity of the azide peak in the IR spectrum (around 2100 cm⁻¹) and the appearance of new signals in the NMR spectrum corresponding to hydrolysis products like 2-methoxyethanol. To ensure stability, store this compound in a tightly sealed container, in a cool, dark, and dry environment, preferably under an inert atmosphere (argon or nitrogen).
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, absolutely. Alkyl azides are energetic compounds and should be handled with care.
-
Avoid Heat and Shock: Do not heat the compound unnecessarily or subject it to mechanical shock.
-
Avoid Acids: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Use Proper PPE: Always work in a fume hood and wear safety glasses, gloves, and a lab coat.
-
Avoid Incompatible Metals: Do not let the azide or solutions containing it come into contact with heavy metals that can form explosive metal azides.
-
Waste Disposal: Dispose of any azide-containing waste according to your institution's hazardous waste procedures.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative method for the synthesis of this compound from 1-chloro-2-methoxyethane and sodium azide.
Materials:
-
1-chloro-2-methoxyethane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Slowly add 1-chloro-2-methoxyethane (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with deionized water to remove residual DMF and sodium azide.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
Protocol 2: Quality Control of this compound by ¹H NMR
Procedure:
-
Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts:
-
~3.4 ppm (singlet, 3H, -OCH₃)
-
~3.6 ppm (triplet, 2H, -CH₂-N₃)
-
~3.7 ppm (triplet, 2H, -O-CH₂-)
-
-
Impurity Analysis: Look for signals corresponding to:
-
1-chloro-2-methoxyethane: Signals will be slightly downfield from the product's methylene protons.
-
2-methoxyethanol (hydrolysis product): A broad singlet for the -OH proton and characteristic shifts for the methylene groups.
-
Residual Solvents: e.g., DMF, diethyl ether.
-
Visualizations
Caption: Logical workflow of how impurities can affect reaction outcomes.
Caption: Decision tree for troubleshooting failed reactions.
Technical Support Center: Optimizing Reactions for 1-(azidomethoxy)-2-methoxyethane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the rate of reaction for 1-(azidomethoxy)-2-methoxyethane in your experiments. The following information is based on established principles of azide reactivity, focusing on two primary transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
A1: this compound, as an organic azide, primarily undergoes two highly reliable and versatile reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction forms a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. It is known for its high yield, specificity, and biocompatibility.[1][2][3]
-
Staudinger Reaction: This reaction reduces the azide to a primary amine using a phosphine reagent, such as triphenylphosphine. It is a mild and efficient method for amine synthesis.[4][5]
Q2: My reaction with this compound is very slow. What are the general principles to increase the reaction rate?
A2: To increase the rate of chemical reactions, several factors can be adjusted:
-
Increase Reactant Concentration: Higher concentrations of your reactants will lead to more frequent molecular collisions and, consequently, a faster reaction rate.
-
Increase Temperature: Elevating the reaction temperature typically increases the kinetic energy of molecules, leading to a higher reaction rate. However, be cautious of potential side reactions or degradation of starting materials or catalysts at higher temperatures.
-
Use a Catalyst: For reactions like the azide-alkyne cycloaddition, a catalyst is essential for achieving a reasonable rate. The uncatalyzed reaction is often extremely slow.[1][2]
-
Optimize Solvent: The choice of solvent can significantly impact reaction rates. Some reactions, including CuAAC, have been shown to have accelerated rates in aqueous media.[1]
Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common and efficient way to utilize the azide functionality. However, its success is highly dependent on the proper formulation and handling of the copper catalyst.
Issue: The CuAAC reaction is slow or incomplete.
Below is a troubleshooting table to help you identify potential causes and solutions to improve your reaction rate.
| Parameter | Potential Problem | Recommended Solution | Expected Outcome |
| Copper Catalyst | Oxidation of Cu(I) to inactive Cu(II). | Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). Ensure all solutions are properly degassed to remove oxygen.[6][7] | A dramatic increase in reaction rate. The reaction is often complete within 30-60 minutes at room temperature.[8] |
| Low solubility or stability of the copper catalyst. | Use a stabilizing ligand such as TBTA (for organic solvents) or the water-soluble THPTA. These ligands protect Cu(I) from oxidation and disproportionation.[6][9] | Improved catalyst lifetime and reaction reproducibility. | |
| Reactants | Low concentration of azide or alkyne. | Increase the concentration of both reactants. If one reactant is more precious, use a slight excess (1.1-1.5 equivalents) of the other. | Faster reaction kinetics due to increased probability of molecular collisions. |
| Steric hindrance around the azide or alkyne. | While this compound has low steric bulk, a bulky alkyne partner can slow the reaction. Consider increasing the temperature or reaction time. | Improved yields for sterically demanding substrates. | |
| Reaction Conditions | Inappropriate solvent. | While the reaction is tolerant of many solvents, a mixture of water and a miscible organic solvent (e.g., t-BuOH, DMSO, THF) often provides excellent results.[9] | Potential rate acceleration due to solvent effects.[1] |
| Sub-optimal temperature. | Most CuAAC reactions proceed efficiently at room temperature. If the reaction is still slow, gentle heating (e.g., 40-50 °C) can be beneficial.[10] | Increased reaction rate. | |
| Incorrect pH. | The CuAAC reaction is tolerant of a wide pH range (typically 4-12).[1] However, acidic conditions can protonate the azide, while strongly basic conditions can cause side reactions. Maintain a pH between 7 and 8 for optimal results. | Stable reaction conditions and prevention of side reactions. |
Experimental Workflow for Optimizing CuAAC Reaction Rate
The following diagram illustrates a logical workflow for troubleshooting and optimizing your CuAAC reaction.
Catalytic Cycle of CuAAC
Understanding the mechanism can help in troubleshooting. The diagram below shows the accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Detailed Experimental Protocol: General CuAAC
This protocol is a starting point for the reaction of this compound with a terminal alkyne.
-
Reactant Preparation:
-
Dissolve this compound (1.0 eq) and your alkyne (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or 4:1 DMSO/H₂O) to a final concentration of 0.1 M.
-
-
Catalyst Solution Preparation (prepare fresh):
-
Copper Solution: Prepare a 100 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
Ligand Solution: Prepare a 200 mM solution of THPTA in deionized water.
-
Reducing Agent Solution: Prepare a 500 mM solution of sodium ascorbate in deionized water.
-
-
Reaction Assembly:
-
To your reactant solution, add the catalyst components sequentially. For a 1 mL reaction, a typical loading is:
-
20 µL of the 200 mM THPTA solution (Final: 4 mol%).
-
10 µL of the 100 mM CuSO₄ solution (Final: 1 mol%).
-
20 µL of the 500 mM sodium ascorbate solution (Final: 10 mol%).
-
-
Vortex the mixture gently after each addition.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Troubleshooting Guide: Staudinger Reaction
The Staudinger reaction is a two-step process: the formation of an iminophosphorane followed by hydrolysis to the amine.
Issue: Low yield of the desired amine or presence of side products.
| Parameter | Potential Problem | Recommended Solution | Expected Outcome |
| Phosphine Reagent | Oxidation of the phosphine. | Use freshly recrystallized or commercially available triphenylphosphine (PPh₃). Store it under an inert atmosphere. | Improved reaction efficiency and reduced side products. |
| Stoichiometry is incorrect. | Use 1.0 to 1.1 equivalents of the phosphine reagent. An excess can complicate purification. | Drives the reaction to completion without introducing excess impurities. | |
| Reaction Conditions | Incomplete formation of the iminophosphorane. | Ensure the first step of the reaction (azide + phosphine) is complete before adding water. Monitor by TLC or ³¹P NMR if possible. The reaction is often run in an anhydrous solvent like THF or diethyl ether. | Maximizes the conversion of the azide to the iminophosphorane intermediate. |
| Incomplete hydrolysis of the iminophosphorane. | After the initial reaction, add a sufficient amount of water and stir for several hours or overnight to ensure complete hydrolysis to the amine and phosphine oxide.[5] | Complete conversion to the desired amine product. | |
| Purification | Difficulty separating the amine from triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct and can be difficult to remove. Purification often requires column chromatography. Using tributylphosphine can sometimes make the resulting oxide easier to remove. | A pure amine product isolated from the reaction byproducts. |
Detailed Experimental Protocol: General Staudinger Reduction
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous THF (to a concentration of 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Phosphine:
-
Add triphenylphosphine (1.05 eq) to the solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Vigorous nitrogen evolution should be observed initially.
-
-
Hydrolysis:
-
Add deionized water (5-10 equivalents) to the reaction mixture.
-
Stir vigorously at room temperature for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash with dilute HCl to extract the amine into the aqueous layer.
-
Basify the aqueous layer with NaOH and extract the free amine with an organic solvent.
-
Dry the organic extracts, concentrate, and purify by column chromatography to separate the amine from any remaining triphenylphosphine oxide.
-
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluore.com [confluore.com]
- 9. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 10. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cell Toxicity in Live-Cell Imaging with 1-(azidomethoxy)-2-methoxyethane
Welcome to the technical support center for live-cell imaging with 1-(azidomethoxy)-2-methoxyethane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cell toxicity and acquire high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its toxicity crucial for live-cell imaging?
This compound is a chemical probe likely used for metabolic labeling or bioorthogonal chemistry applications in living cells. As with any exogenous compound, it has the potential to be cytotoxic at certain concentrations, which can compromise experimental results by inducing non-physiological responses, altering cellular morphology, or causing cell death.[1] Therefore, it is critical to determine the optimal, non-toxic concentration to ensure that the observed cellular dynamics are a true representation of the biological processes under investigation.
Q2: What are the general principles for minimizing toxicity when introducing a new labeling reagent like this compound?
When working with a new labeling reagent, it is essential to perform a dose-response curve to determine the highest concentration that does not impact cell viability or key cellular functions over the time course of your experiment. Key principles include:
-
Start with a low concentration: Begin with a concentration in the low micromolar or even nanomolar range and titrate upwards.
-
Assess cell health: Utilize multiple assays to monitor cell viability, such as proliferation assays, apoptosis markers (e.g., caspase-3/7 activation), and mitochondrial health indicators.[2]
-
Optimize incubation time: Determine the minimum incubation time required to achieve sufficient labeling for detection.
-
Control for phototoxicity: Be aware that the combination of a chemical probe and excitation light can exacerbate phototoxic effects.
Q3: How does phototoxicity contribute to overall cell stress during imaging, and how can it be mitigated?
Phototoxicity arises from the damage caused by the light used to excite fluorescent molecules. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and lead to artifacts or cell death.[3] To mitigate phototoxicity:
-
Minimize light exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[4][5]
-
Use sensitive detectors: Employing highly sensitive cameras, such as EMCCD or sCMOS detectors, can reduce the required excitation light intensity.[4]
-
Choose appropriate wavelengths: Longer wavelengths (near-infrared) are generally less energetic and cause less damage to cells.[4]
-
Reduce illumination overhead (IO): IO occurs when the sample is illuminated while the camera is not acquiring an image. Using fast-switching light sources and hardware synchronization can minimize IO.[6][7]
-
Consider imaging modality: Techniques like spinning disk confocal or light-sheet microscopy can be less phototoxic than point-scanning confocal microscopy.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell imaging with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Abnormal Morphology | Reagent Toxicity: The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. See the "Protocol for Determining Optimal Labeling Concentration" below. |
| Phototoxicity: Excessive light exposure is damaging the cells. | Reduce laser power, decrease exposure time, and increase the time interval between acquisitions.[4][6] Consider using a neutral density filter. | |
| Contaminated Reagent: The stock solution of this compound may be contaminated. | Prepare a fresh stock solution from a reliable source. | |
| Low Signal-to-Noise Ratio | Insufficient Labeling: The concentration of the labeling reagent is too low or the incubation time is too short. | Gradually increase the concentration of this compound or the incubation time, while monitoring for signs of toxicity. |
| Inefficient Detection: The imaging settings are not optimal. | Optimize camera gain/exposure settings. Ensure the correct filter sets are being used for the fluorophore. Use an objective with a high numerical aperture.[8] | |
| Photobleaching: The fluorescent signal is fading over time due to light exposure. | Reduce light exposure as much as possible. Consider using an antifade reagent if compatible with your live-cell setup.[9] | |
| High Background Fluorescence | Excess Reagent: Unbound this compound or its fluorescent conjugate is present in the medium. | Wash the cells with fresh, pre-warmed medium after the incubation period and before imaging.[9] |
| Medium Autofluorescence: The imaging medium contains components (e.g., phenol red, vitamins) that are autofluorescent. | Use a phenol red-free imaging medium. Some studies suggest that removing riboflavin and pyridoxal from the medium can lower phototoxicity.[3][8] | |
| Observed Cellular Processes are Altered (e.g., slowed cell division) | Sub-lethal Toxicity: The labeling reagent, even at non-lethal concentrations, may be affecting cellular physiology. | Compare the process of interest in labeled versus unlabeled control cells. If a difference is observed, further reduce the concentration of the labeling reagent. |
| Phototoxic Effects: Light-induced stress can alter normal cellular functions. | Reduce the frequency of image acquisition and the total light dose.[6] |
Experimental Protocols
Protocol for Determining Optimal Labeling Concentration of this compound
This protocol provides a framework for determining the highest concentration of this compound that does not induce cytotoxicity.
-
Cell Plating: Plate cells at a density that will allow for proliferation analysis over the desired experimental duration.
-
Reagent Dilution: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 10 nM to 100 µM. Include a vehicle-only control.
-
Cell Treatment: Replace the medium in the cell culture plates with the medium containing the different concentrations of the labeling reagent.
-
Incubation: Incubate the cells for the intended duration of your labeling experiment (e.g., 1, 4, 12, or 24 hours).
-
Viability Assessment: After incubation, assess cell viability using multiple methods.
-
Cell Proliferation Assay: Use a standard assay (e.g., MTT, PrestoBlue) to measure metabolic activity as an indicator of proliferation.
-
Live/Dead Staining: Use a combination of a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide) to visualize and quantify viable and dead cells.
-
Apoptosis Assay: Use a fluorescent probe for activated caspases (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to detect early signs of apoptosis.[2]
-
-
Data Analysis: Quantify the results from your viability assays. The optimal concentration is the highest concentration that shows no significant difference in viability, proliferation, or apoptosis compared to the vehicle-only control.
General Protocol for Minimizing Phototoxicity
-
Microscope Setup:
-
Use a highly sensitive camera (e.g., sCMOS or EMCCD) to minimize the required light exposure.[4]
-
If available, use a system with hardware-level control to synchronize the light source and camera, reducing illumination overhead.[6][7]
-
Ensure the microscope is properly aligned to maximize light collection efficiency.
-
-
Imaging Conditions:
-
Use the lowest possible excitation light intensity. Start at a low power setting and gradually increase until an acceptable signal is achieved.
-
Use the longest exposure time that does not lead to motion blur. This allows for a reduction in excitation intensity.[6]
-
Increase the time interval between image acquisitions as much as the dynamic process being studied allows.
-
-
Environmental Control:
-
Use an on-stage incubator to maintain optimal temperature (37°C), humidity, and CO2 levels for the duration of the experiment.[5]
-
-
Control Experiment:
-
Image unlabeled control cells under the same conditions to assess the baseline level of phototoxicity from the imaging process itself.
-
Visualizations
Caption: Workflow for optimizing live-cell imaging with a new chemical probe.
Caption: Decision tree for troubleshooting cell toxicity in live-cell imaging.
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
dealing with steric hindrance in 1-(azidomethoxy)-2-methoxyethane reactions
Welcome to the technical support center for 1-(azidomethoxy)-2-methoxyethane. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this reagent, particularly in contexts where steric hindrance presents a challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a short-chain polyethylene glycol (PEG) derivative containing a terminal azide group. Its structure allows for its use in bioconjugation, materials science, and drug development, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The methoxyethoxy group enhances solubility in aqueous and organic solvents, making it a versatile reagent for modifying a wide range of molecules.
Q2: How does steric hindrance affect reactions with this compound?
Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, can significantly impact the efficiency of reactions involving this compound. When the alkyne reaction partner has bulky substituents near the triple bond, the approach of the azide can be restricted, leading to slower reaction rates and lower yields.
Q3: What are the common signs of a sterically hindered reaction with this reagent?
Common indicators of a sterically hindered reaction include:
-
Low or no product yield: Despite extended reaction times or elevated temperatures, the desired triazole product is formed in minimal quantities.
-
Incomplete conversion: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting materials.
-
Formation of side products: In some cases, side reactions may become more prevalent as the desired reaction pathway is inhibited.
Q4: Can steric hindrance ever be beneficial in these reactions?
Counterintuitively, yes. In some specific cases, such as with doubly sterically-hindered aryl azides, steric strain can actually enhance the reactivity of the azide group, leading to faster cycloaddition rates.[1] However, this is not a general phenomenon and typically, steric bulk on the reaction partners will impede the reaction.
Troubleshooting Guide for Sterically Hindered Reactions
This guide addresses common issues encountered when using this compound with sterically challenging alkynes.
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Increase the catalyst loading (e.g., from 1-5 mol% to 10 mol% or higher). Ensure the use of a high-purity copper(I) source or an efficient in situ reduction of a copper(II) salt (e.g., CuSO₄ with sodium ascorbate). Consider using a more active catalyst system, such as those involving copper-coordinating ligands (e.g., TBTA, THPTA). |
| Poor Solubility of Reactants | Use a co-solvent system to ensure all reactants are fully dissolved. Common choices include mixtures of water with THF, DMSO, or t-butanol. |
| Inadequate Reaction Temperature | While many click reactions proceed at room temperature, sterically hindered systems may require heating. Incrementally increase the reaction temperature (e.g., to 40-60 °C) and monitor for product formation and potential degradation of starting materials. |
| Short Reaction Time | Sterically hindered reactions are often slower. Extend the reaction time significantly (e.g., from a few hours to 24-48 hours) and track the progress. |
| Catalyst Poisoning | Ensure all glassware is scrupulously clean and solvents are of high purity. Certain functional groups on the substrates can coordinate to and deactivate the copper catalyst. |
Problem 2: Reaction Stalls or is Incomplete
| Possible Cause | Suggested Solution |
| Oxidation of Copper(I) Catalyst | De-gas all solvents thoroughly before use to remove dissolved oxygen. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present throughout the reaction. |
| Sub-optimal pH | The optimal pH for CuAAC is typically between 4 and 7. If the reaction medium is too acidic or basic, it can affect catalyst activity and the stability of the reactants. Buffer the reaction mixture if necessary. |
| Steric Shielding of the Alkyne | If possible, consider redesigning the alkyne substrate to increase the distance between the bulky group and the triple bond. While not always feasible, it is a key consideration in synthetic design. |
| Insufficient Mixing | For heterogeneous reaction mixtures, ensure vigorous stirring to maximize the interaction between reactants and the catalyst. |
Experimental Protocols
Synthesis of this compound
A plausible two-step synthesis for this compound starting from 2-methoxyethanol is outlined below.
Step 1: Synthesis of 1-(chloromethoxy)-2-methoxyethane
-
Reaction: 2-methoxyethanol is reacted with formaldehyde and hydrogen chloride to form the chloromethyl ether derivative.
-
Procedure: To a cooled (0 °C) solution of 2-methoxyethanol (1.0 eq) and formaldehyde (paraformaldehyde, 1.1 eq) in a suitable solvent (e.g., dichloromethane), dry hydrogen chloride gas is bubbled through the mixture with stirring. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then carefully quenched with a cold, dilute aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(chloromethoxy)-2-methoxyethane.
Step 2: Synthesis of this compound
-
Reaction: The resulting 1-(chloromethoxy)-2-methoxyethane is converted to the corresponding azide via nucleophilic substitution with sodium azide.
-
Procedure: 1-(chloromethoxy)-2-methoxyethane (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or DMSO. Sodium azide (1.5 - 2.0 eq) is added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Disclaimer: These are generalized procedures and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when working with azides and other hazardous chemicals.
General Protocol for CuAAC with a Sterically Hindered Alkyne
-
To a reaction vessel, add the sterically hindered alkyne (1.0 eq) and this compound (1.1-1.5 eq).
-
Dissolve the reactants in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Add a solution of copper(II) sulfate (e.g., 5-10 mol%).
-
Add a freshly prepared solution of sodium ascorbate (e.g., 10-20 mol%).
-
Stir the reaction mixture vigorously at room temperature or an elevated temperature as required.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent. Further purification may be achieved by column chromatography.
Quantitative Data Summary
The following table presents hypothetical yield data for the CuAAC reaction between this compound and various alkynes, illustrating the impact of steric hindrance.
| Alkyne Substrate | Steric Hindrance | Typical Reaction Time (h) | Typical Yield (%) |
| Phenylacetylene | Low | 1-4 | >95% |
| 1-Ethynyl-1-cyclohexanol | Moderate | 8-16 | 70-85% |
| 3,3-Dimethyl-1-butyne | High | 24-48 | 40-60% |
| Di-tert-butylacetylene | Very High | 48-72 | <10% |
Note: These are representative values and actual results may vary depending on the specific reaction conditions.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
effect of pH on the stability and reactivity of 1-(azidomethoxy)-2-methoxyethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and reactivity of 1-(azidomethoxy)-2-methoxyethane under various pH conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound at different pH values?
A1: this compound contains two key functional groups that can be influenced by pH: an azidomethoxy group and an ether linkage.
-
Acidic Conditions: In the presence of strong acids, the ether linkage may be susceptible to acid-catalyzed hydrolysis.[1] Additionally, the azide group can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and potentially explosive.[2][3]
-
Neutral Conditions: Generally, the azide group is expected to be relatively stable at neutral pH.[4]
-
Basic Conditions: While many organic azides are stable under basic conditions, the specific reactivity of the azidomethoxy group in this compound would need to be experimentally determined. Some amides, which have some structural similarities, can undergo hydrolysis under highly alkaline conditions.[5]
Q2: Are there any general safety precautions I should take when handling this compound, especially concerning pH?
A2: Yes, several safety precautions are crucial:
-
Avoid Strong Acids: Do not mix this compound with strong acids to prevent the formation of hydrazoic acid.[1][3]
-
Work in a Ventilated Area: Always handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Heat and Shock: Organic azides can be sensitive to heat, shock, and friction, which can lead to explosive decomposition.[2][6]
-
Metal Incompatibility: Avoid contact with heavy metals, as they can form highly sensitive metal azides.[1][2] Do not use metal spatulas for handling.[2]
Q3: How can I assess the stability of this compound for my specific experimental conditions?
A3: A pH stability study is recommended. This typically involves incubating the compound in buffers of different pH values over a set period and monitoring its degradation. A general protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of starting material in acidic buffer. | Acid-catalyzed hydrolysis of the ether linkage or degradation of the azide group. | Avoid strongly acidic conditions if possible. If acidic pH is necessary, consider running the reaction at a lower temperature and for a shorter duration. Analyze for potential degradation products. |
| Formation of a gas during the reaction. | Decomposition of the azide group, potentially forming nitrogen gas (N₂). This can be hazardous if hydrazoic acid is also formed. | Immediately ensure adequate ventilation and cease the experiment if you suspect the formation of hydrazoic acid. Re-evaluate the stability of the compound under your specific reaction conditions before proceeding. |
| Inconsistent results between experimental repeats. | The compound may be adsorbing to the surface of the reaction vessels (e.g., polypropylene). | Consider using Teflon or glass reaction vessels to minimize non-specific binding.[7] Ensure consistent temperature and buffer preparation for all experiments. |
| Difficulty in quantifying the compound or its degradation products. | The analytical method (e.g., HPLC-UV) may not be suitable for separating the parent compound from its degradation products. | Develop and validate a stability-indicating analytical method, such as LC-MS, which can distinguish and quantify the analyte of interest from any potential degradants.[7] |
Data Presentation
To systematically evaluate the pH stability of this compound, we recommend collecting quantitative data and organizing it as follows:
Table 1: pH Stability of this compound at [Temperature]
| pH | Time (hours) | Concentration (µM) | % Remaining | Observations |
| 2.0 | 0 | 100 | ||
| 1 | ||||
| 6 | ||||
| 24 | ||||
| 4.0 | 0 | 100 | ||
| 1 | ||||
| 6 | ||||
| 24 | ||||
| 7.4 | 0 | 100 | ||
| 1 | ||||
| 6 | ||||
| 24 | ||||
| 9.0 | 0 | 100 | ||
| 1 | ||||
| 6 | ||||
| 24 |
Table 2: General Stability of Organic Azides
| Condition | Stability Concern | Reference |
| Strong Acids | Formation of toxic and explosive hydrazoic acid. | [2][3] |
| Heat, Shock, Friction | Potential for explosive decomposition. | [2][6] |
| Heavy Metals | Formation of highly sensitive metal azides. | [1][2] |
| Carbon to Nitrogen Ratio | A lower carbon-to-nitrogen ratio can indicate higher instability. | [2][6] |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol provides a general framework for assessing the chemical stability of this compound in aqueous buffered solutions.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Buffers:
-
pH 2.0 (e.g., 0.01 N HCl)
-
pH 4.0 (e.g., Acetate buffer)
-
pH 7.4 (e.g., Phosphate-buffered saline, PBS)
-
pH 9.0 (e.g., Borate buffer)
-
-
Acetonitrile or other suitable quenching solvent
-
HPLC or LC-MS system
-
Calibrated pH meter
-
Incubator or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation:
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 10 µM. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effect.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each pH solution.
-
Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile) to stop further degradation.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the concentration at time zero.
-
Plot the percentage remaining versus time for each pH condition.
-
Visualizations
References
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-(azidomethoxy)-2-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my reaction mixture?
A1: Residual copper can interfere with downstream biological assays, cause cytotoxicity, and catalyze unwanted side reactions. For applications in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.
Q2: What are the most common methods for removing copper catalysts?
A2: The most prevalent methods include aqueous washes with chelating agents, solid-phase scavenging, and column chromatography. The choice of method depends on the properties of your final triazole product, such as its solubility and stability.
Q3: My triazole product appears to have a high affinity for copper, making it difficult to remove. What should I do?
A3: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging.[1] In such cases, using a strong chelating agent in your aqueous wash, like EDTA, is recommended. Alternatively, specialized solid-phase scavengers with high copper affinity can be employed. In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.
Q4: Can I avoid the copper removal step altogether?
A4: Yes, copper-free click chemistry is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and subsequent removal steps. However, the synthesis of the required strained alkynes can be more complex and costly.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from reaction mixtures containing the triazole product of this compound.
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
| Possible Cause | Troubleshooting Step |
| Incomplete copper complexation. | Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless. |
| The triazole product itself is chelating the copper.[1] | Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper. |
| The pH of the aqueous wash is not optimal for complexation. | Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required.[2] Caution: Test the pH stability of your product on a small scale first. |
Problem 2: Low Product Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during aqueous extractions. | If your product has some water solubility, reduce the number of aqueous washes or use a saturated brine wash to decrease its partitioning into the aqueous layer. |
| Product degradation during purification. | Ensure the chosen purification method is compatible with the stability of your triazole. For example, avoid strongly acidic or basic conditions if your product is pH-sensitive. 1,2,3-triazoles are generally stable, but the ether linkages in your specific product may be susceptible to cleavage under harsh conditions.[2] |
| Product adsorption onto the solid support (silica gel, resin). | If using column chromatography or solid-phase scavengers, ensure the chosen solvent system is appropriate to elute your product effectively. A small-scale test to check for product recovery is advisable. |
Problem 3: Residual Copper Detected in the Final Product
| Possible Cause | Troubleshooting Step | | Insufficient purification. | Repeat the purification step. For example, perform additional aqueous washes or pass the product through a fresh column of silica gel or a scavenger resin. | | The chosen method is not effective enough for the required purity. | Switch to a more efficient copper removal method. See the comparison table below for guidance. For very low copper levels, specialized scavengers are often the most effective. |
Quantitative Comparison of Copper Removal Methods
The following table summarizes the typical efficiency and impact on yield for common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the triazole product.
| Method | Typical Residual Copper Level | Typical Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 ppm | 5 - 15% | Simple, inexpensive. | May not achieve very low copper levels; can be less effective if the product chelates copper strongly. |
| Aqueous Wash (EDTA) | < 100 ppm[2] | 5 - 15% | More effective than ammonium chloride for tightly bound copper.[1] | Can be slow; may require pH adjustment. |
| Silica Gel Chromatography | < 50 ppm | 10 - 30% | Can remove other impurities simultaneously. | Can be time-consuming and lead to significant product loss on the column. |
| Specialized Scavenger Resins (e.g., SiliaMetS®, QuadraSil®) | < 10 ppm | < 5% | Highly efficient; simple filtration workup.[3][4] | More expensive than other methods. |
Experimental Protocols
Protocol 1: EDTA Wash for Copper Removal
-
Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. The pH of the EDTA solution can be adjusted to ~8 with a base like sodium bicarbonate to enhance chelation.
-
Separation: Shake the mixture in a separatory funnel and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.
-
Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Silica Gel Plug for Copper Removal
-
Prepare the Plug: Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand, followed by a 2-3 cm layer of silica gel. Top with another layer of sand.
-
Equilibrate: Pre-elute the silica plug with the solvent system you will use for filtration (e.g., hexane/ethyl acetate).
-
Load the Sample: Concentrate the crude reaction mixture and redissolve it in a minimal amount of the elution solvent. Load this solution onto the top of the silica plug.
-
Elute: Elute the product from the silica plug with the chosen solvent system, collecting the eluent. The copper salts, which are often more polar, should remain adsorbed on the silica.
-
Concentrate: Concentrate the collected eluent under reduced pressure to obtain the purified product.
Protocol 3: Using a Solid-Phase Copper Scavenger
-
Select Scavenger: Choose a suitable copper scavenger resin (e.g., SiliaMetS® Thiourea, QuadraSil® MP).
-
Add to Reaction Mixture: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).
-
Stir: Stir the mixture at room temperature for 1-3 hours. The scavenging time may need to be optimized.
-
Filter: Filter the mixture to remove the resin.
-
Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.
Experimental Workflows and Troubleshooting Logic
Workflow for Copper Catalyst Removal
This diagram illustrates the general workflow for removing a copper catalyst after a click chemistry reaction.
Caption: General workflow for copper catalyst removal.
Troubleshooting Logic for Persistent Copper Contamination
This diagram outlines the decision-making process when facing persistent copper contamination.
Caption: Troubleshooting logic for persistent copper contamination.
References
why is my click reaction with 1-(azidomethoxy)-2-methoxyethane not working?
This guide provides troubleshooting advice for researchers encountering issues with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click reaction," specifically focusing on reactions involving 1-(azidomethoxy)-2-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is not proceeding. What are the most common reasons for failure?
A1: The most common reasons for click reaction failure are related to the copper catalyst, the reaction conditions, or the reagents themselves. Specifically for CuAAC, the primary suspect is often the inactivation of the Copper(I) catalyst due to oxidation. Other factors include improper solvent choice, low concentration of reactants, steric hindrance, or the presence of impurities that interfere with the catalyst.
Q2: How can I be sure my copper catalyst is active?
A2: The active catalyst in CuAAC is Copper(I). Copper(II) salts, like copper(II) sulfate (CuSO₄), are often used as a precursor because they are more stable. A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu(II) to the active Cu(I) state in situ.[1][2][3][4] To ensure catalyst activity, always use a freshly prepared solution of the reducing agent.[5] The presence of oxygen can rapidly oxidize Cu(I) back to Cu(II), so degassing the solvent is a critical step.[1][2][3]
Q3: What is the role of a ligand like TBTA or THPTA?
A3: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the Cu(I) catalyst.[6] They protect the copper from oxidation and disproportionation, increasing the reaction's efficiency and yield.[6] THPTA is water-soluble and is a good choice for reactions in aqueous buffers, often used in bioconjugation.[6] TBTA is soluble in organic solvents like DMSO and THF.[6]
Q4: Can the structure of this compound itself be the problem?
A4: While this compound is not exceptionally bulky, its PEG-like structure might introduce some steric hindrance, although this is generally not a major issue in click chemistry. The ether linkages increase its hydrophilicity, which could affect solubility in certain organic solvents. Ensuring complete dissolution of all reactants is crucial.
Q5: Are there alternative click reactions if CuAAC continues to fail?
A5: Yes, if the copper-catalyzed reaction is problematic, you can consider copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8] SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst, which can be advantageous when working with sensitive biological molecules.[7][8]
Troubleshooting Guide
If your click reaction is not working, follow this step-by-step guide to identify and resolve the issue.
Caption: A stepwise guide to troubleshooting a failing click reaction.
Detailed Experimental Protocols
Protocol 1: Standard CuAAC in Organic Solvent
This protocol is suitable for small molecule synthesis where reactants are soluble in organic solvents.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of your terminal alkyne in DMSO.
-
Prepare a 10 mM stock solution of Copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be freshly prepared.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a clean, dry vial, add your alkyne (e.g., 100 µL of 10 mM stock, 1 µmol, 1 eq.).
-
Add this compound (e.g., 120 µL of 10 mM stock, 1.2 µmol, 1.2 eq.).
-
Add the solvent (e.g., 700 µL of DMSO).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate microfuge tube, premix the copper and ligand:
-
Add 10 µL of 10 mM CuSO₄ (0.1 µmol, 0.1 eq.).
-
Add 10 µL of 50 mM TBTA (0.5 µmol, 0.5 eq.). Vortex briefly.
-
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding 50 µL of 100 mM sodium ascorbate (5 µmol, 5 eq.).
-
Seal the vial and stir at room temperature for 4-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by aqueous extraction or purified directly by column chromatography.
-
Protocol 2: CuAAC in Aqueous Solution (Bioconjugation)
This protocol is adapted for reactions in aqueous buffers, often used for labeling biomolecules.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of Copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution must be freshly prepared.
-
-
Reaction Setup (for a 200 µL final volume):
-
To a microfuge tube, add the alkyne-modified biomolecule (e.g., 50 µL of a 1-5 mg/mL solution).
-
Add this compound to a final concentration of 20-50 µM.
-
Add buffer to bring the volume to ~170 µL.
-
Add 10 µL of 100 mM THPTA solution.
-
Add 10 µL of 20 mM CuSO₄ solution.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.[7][9]
-
Gently mix and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Analysis:
-
The labeled biomolecule can be analyzed by methods such as SDS-PAGE with in-gel fluorescence or mass spectrometry.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and ratios for optimizing your click reaction.
Table 1: Reagent Concentrations and Ratios for Standard CuAAC
| Reagent | Concentration Range | Molar Ratio (relative to limiting reagent) | Notes |
| Alkyne/Azide | 1 mM - 1 M | 1.0 - 1.2 | The component that is more precious is typically used as the limiting reagent. |
| Copper(II) Sulfate | 1 - 10 mol % | 0.01 - 0.1 | Higher catalyst loading may be needed for sterically hindered substrates.[10] |
| Sodium Ascorbate | 5 - 50 mol % | 0.05 - 0.5 (relative to Cu) or 5-10 eq. (relative to limiting reagent) | A significant excess is often used to counteract oxidation.[1] |
| Ligand (TBTA/THPTA) | 1 - 5 eq. (relative to Cu) | 1 - 5 | A 5:1 ligand to copper ratio is often recommended for bioconjugation to protect biomolecules.[1][3] |
Table 2: Common Solvents for CuAAC Reactions
| Solvent | Properties | Typical Use Cases |
| DMSO, DMF | High polarity, good solvating power for a wide range of compounds. | General small molecule synthesis. |
| THF, Dichloromethane | Lower polarity organic solvents. | When reactants are less polar. |
| t-Butanol/Water (1:1) | A common co-solvent system that can dissolve both polar and non-polar reactants. | Versatile for a wide range of substrates. |
| Water/Aqueous Buffers | For highly water-soluble reactants. | Bioconjugation reactions. |
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 1-(azidomethoxy)-2-methoxyethane Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and research tools. The conjugation of small molecules, such as 1-(azidomethoxy)-2-methoxyethane, to larger biomolecules via click chemistry is a widely used strategy. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the validation of this specific conjugation, supported by experimental data and detailed protocols.
The azide-alkyne cycloaddition, often termed "click chemistry," is a highly efficient and specific reaction for bioconjugation. Validating the successful covalent linkage of this compound to a target molecule is paramount. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and the ability to provide detailed structural information. However, a multi-faceted analytical approach, incorporating other techniques, often yields the most robust validation.
Comparative Analysis of Validation Techniques
The choice of analytical technique for validating the conjugation of this compound depends on the specific requirements of the study, including the nature of the biomolecule, the desired level of detail, and available instrumentation. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy each offer unique advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the mass of the conjugate, determines conjugation efficiency and stoichiometry (e.g., drug-to-antibody ratio).[1] | High sensitivity and specificity, provides direct evidence of conjugation, applicable to complex mixtures. | Can be destructive to the sample, complex spectra for heterogeneous conjugates, may require specialized instrumentation (e.g., high-resolution MS).[2] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information of the conjugate, can quantify the degree of functionalization.[3] | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large biomolecules, often requires deuterated solvents.[4] |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | Monitors reaction progress, purifies the conjugate, and can quantify conjugation efficiency by comparing peak areas.[5] | High-throughput, quantitative, can be coupled with MS for enhanced analysis. | Indirect method for confirming conjugation, resolution may be challenging for complex mixtures. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules. | Monitors the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of the triazole ring signals, confirming the reaction.[4][6][7][8] | Non-destructive, real-time reaction monitoring is possible with an ATR probe.[4] | Provides functional group information but not detailed structural data, lower sensitivity for minor components. |
Experimental Protocols
Mass Spectrometry Validation of this compound Conjugation
This protocol outlines a general procedure for validating the conjugation of this compound to a protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using MALDI-TOF mass spectrometry.
Materials:
-
Conjugated protein sample
-
Unconjugated protein (control)
-
This compound (control)
-
MALDI matrix (e.g., sinapinic acid for proteins)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Desalt the conjugated protein sample using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and reagents.
-
Prepare a saturated solution of the MALDI matrix in ACN/water (1:1, v/v) with 0.1% TFA.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the desalted conjugate sample (or control) to the matrix spot and mix gently by pipetting up and down.
-
Allow the spot to air dry completely at room temperature.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected conjugate. Use a linear positive ion mode for proteins.
-
Calibrate the instrument using a known protein standard.
-
-
Data Analysis:
-
Compare the mass spectrum of the conjugated sample with that of the unconjugated protein.
-
A successful conjugation will be indicated by a mass shift corresponding to the molecular weight of the attached this compound moiety. The heterogeneity of the conjugate can also be assessed by the distribution of peaks.[1]
-
Alternative Validation Method: ¹H NMR Spectroscopy
This protocol describes the use of ¹H NMR to confirm the azide-alkyne cycloaddition.
Materials:
-
Lyophilized conjugated product
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized conjugate in a suitable deuterated solvent to a final concentration appropriate for NMR analysis (typically >1 mg/mL).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the characteristic proton signals of the newly formed 1,2,3-triazole ring.
-
Monitor the disappearance of the signals corresponding to the alkyne protons of the starting material.
-
The integration of the triazole proton signals relative to a known internal standard or a signal from the biomolecule can be used to quantify the extent of conjugation.[3]
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different validation methods, the following diagrams are provided.
Caption: Experimental workflow for conjugation and validation.
Caption: Logical relationships of validation techniques.
References
- 1. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Mechanistic Insights into Cu(I)-Catalyzed AzideâAlkyne âClickâ Cycloaddition Monitored by Real Time Infrared Spectroscopy - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 7. Mechanistic insights into Cu(I)-catalyzed azide-alkyne "click" cycloaddition monitored by real time infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparing the efficiency of 1-(azidomethoxy)-2-methoxyethane with other azido linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate azido linker is a critical step in the synthesis of bioconjugates. The linker's chemical structure directly influences the efficiency of the conjugation reaction, the stability of the resulting bond, and the overall performance of the final product. This guide provides a comparative analysis of 1-(azidomethoxy)-2-methoxyethane and other commonly employed azido linkers, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Key Performance Characteristics of Azido Linkers
The efficiency of an azido linker is determined by a combination of factors, including the reactivity of the azide group, the length and composition of the spacer arm, and its solubility in reaction media. These characteristics impact the two primary forms of azide-alkyne cycloaddition, or "click chemistry": the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reactions.[1][2]
Reaction Kinetics
The rate of the click reaction is paramount for efficient bioconjugation, especially when working with sensitive biomolecules. While specific kinetic data for this compound is unavailable, we can draw comparisons with structurally similar linkers. Generally, the electronic environment of the azide group can influence its reactivity.
Table 1: Comparison of Reaction Rates for Different Azide-Alkyne Cycloaddition Chemistries
| Click Chemistry Type | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | 10¹ - 10³ | High efficiency and regioselectivity; requires a copper catalyst which can be cytotoxic.[3] |
| SPAAC | 10⁻³ - 1 | Copper-free and bioorthogonal; reaction rate is dependent on the strain of the cyclooctyne.[3] |
Note: The reactivity of a specific azido linker can be influenced by steric hindrance and the presence of activating or deactivating groups.
Linker Stability
The stability of the linker is crucial for the integrity of the bioconjugate, both during the reaction and in its final application. The ether linkages present in this compound and other PEG-based linkers are generally considered to be highly stable under a wide range of physiological conditions.[4] In contrast, linkers with ester bonds may be susceptible to hydrolysis.
Table 2: General Stability of Common Linker Backbones
| Linker Backbone | Bond Type | Stability Profile |
| Alkyl Chain | C-C | Highly stable |
| PEG Chain | C-O-C (Ether) | Generally stable to hydrolysis and enzymatic degradation.[5] |
| Ester-containing | C-O-C=O (Ester) | Susceptible to hydrolysis at non-neutral pH and by esterases |
Hydrophilicity and Solubility
The solubility of the azido linker in aqueous buffers is a key consideration for bioconjugation reactions. The ethylene glycol-like structure of this compound suggests it is a hydrophilic linker. Hydrophilic linkers, such as those containing PEG chains, can improve the solubility of hydrophobic molecules they are attached to and can reduce non-specific binding.[5][6]
Table 3: Comparison of Hydrophilicity for Different Linker Types
| Linker Type | Structural Features | Expected Hydrophilicity | Impact on Bioconjugate |
| Short Alkyl Azides (e.g., Azidopropane) | Short hydrocarbon chain | Low | May decrease the solubility of the final conjugate. |
| This compound (Predicted) | Short ethylene glycol-like chain with ether linkages | Moderate to High | Likely to enhance aqueous solubility. |
| PEG-based Azides (e.g., Azido-PEG4) | Polyethylene glycol chain | High | Significantly improves solubility and can reduce aggregation.[7][8] |
| Alkyl Azides with Hydrophilic Groups | Alkyl chain with appended polar groups (e.g., sulfonates) | High | Increases hydrophilicity and can improve in vivo properties.[7] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following generalized experimental protocols for evaluating the efficiency of azido linkers in a typical bioconjugation reaction.
Protocol 1: Determination of Reaction Kinetics via Fluorogenic CuAAC Reaction
This protocol utilizes a fluorogenic alkyne that fluoresces upon successful cycloaddition with an azide, allowing for real-time monitoring of the reaction rate.
Materials:
-
Azido linker of interest (e.g., this compound, Azido-PEG4, etc.)
-
Fluorogenic alkyne (e.g., 3-ethynyl-7-hydroxycoumarin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence plate reader
Procedure:
-
Prepare stock solutions of the azido linker, fluorogenic alkyne, CuSO₄, sodium ascorbate, and THPTA in PBS.
-
In a 96-well plate, add the azido linker and fluorogenic alkyne to achieve the desired final concentrations.
-
Prepare a catalyst solution by mixing CuSO₄ and THPTA.
-
Initiate the reaction by adding the catalyst solution and sodium ascorbate to the wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the second-order rate constant by performing the experiment at various concentrations of the reactants.
Protocol 2: Comparative Stability Analysis of Azido Linkers
This protocol assesses the stability of different azido linkers under various conditions relevant to bioconjugation and storage.
Materials:
-
Azido linkers for comparison
-
Buffers of varying pH (e.g., pH 4, 7.4, 9)
-
Reducing agents (e.g., Dithiothreitol - DTT)
-
HPLC-MS system
Procedure:
-
Prepare solutions of each azido linker in the different buffer conditions and in the presence of the reducing agent.
-
Incubate the solutions at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 6, 24, 48 hours).
-
At each time point, quench the reaction and analyze the samples by HPLC-MS.
-
Quantify the amount of intact azido linker remaining at each time point to determine the degradation rate.
Visualizing Bioconjugation Workflows
To further clarify the experimental and logical processes involved in comparing azido linkers, the following diagrams are provided.
Caption: A generalized workflow for the comparative analysis of azido linkers.
Caption: A logical diagram illustrating the components of a bioconjugation reaction.
Conclusion
The choice of an azido linker has profound implications for the success of bioconjugation. While direct experimental data for this compound is scarce, its structure suggests it would behave as a short, hydrophilic linker, likely enhancing the aqueous solubility of conjugates. For applications requiring a balance of hydrophilicity and a compact size, this linker may present a viable option. However, for applications demanding significant improvements in solubility or longer spacing between conjugated molecules, PEG-based azido linkers with longer chain lengths are generally preferred.
Researchers are encouraged to perform comparative studies using the protocols outlined in this guide to determine the optimal linker for their specific application. The interplay between reaction kinetics, linker stability, and the physicochemical properties of the final conjugate must be carefully considered to achieve the desired therapeutic or diagnostic outcome.
References
- 1. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Strain-Promoted vs. Copper-Catalyzed Azide-Alkyne Cycloaddition for 1-(azidomethoxy)-2-methoxyethane
For researchers, scientists, and drug development professionals, the choice between strain-promoted azide-alkyne cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a critical decision in the synthesis of bioconjugates and other complex molecules. This guide provides a detailed comparison of these two powerful "click" chemistry reactions, with a focus on their application to small, hydrophilic azides such as 1-(azidomethoxy)-2-methoxyethane.
While direct experimental data for this compound is limited, this guide draws upon data from structurally similar hydrophilic azides, such as azido-PEG compounds, to provide a quantitative and qualitative comparison of these two essential bioconjugation techniques.
At a Glance: SPAAC vs. CuAAC
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | None (strain-promoted) | Copper(I) |
| Biocompatibility | High (copper-free) | Lower (copper toxicity is a concern)[1] |
| Reaction Kinetics | Slower | Faster |
| Second-Order Rate Constant | 0.1 - 1.5 M⁻¹s⁻¹ (with DBCO) | 10 - 10,000 M⁻¹s⁻¹[2] |
| Typical Reaction Time | Hours to overnight | Minutes to a few hours |
| Reaction Conditions | Physiological pH and temperature | Wide range of solvents and pH (4-12)[3] |
| Alkyne Reactant | Strained cyclooctyne (e.g., DBCO, BCN) | Terminal alkyne |
| Byproducts | Minimal | Minimal, but potential for side reactions |
| Purification | Generally straightforward | May require removal of copper catalyst |
Performance Comparison: A Deeper Dive
The fundamental difference between SPAAC and CuAAC lies in the activation of the alkyne. SPAAC utilizes a strained cyclooctyne, where the ring strain provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[4] In contrast, CuAAC employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[3]
Reaction Kinetics
CuAAC is renowned for its rapid reaction rates, with second-order rate constants typically ranging from 10 to 10⁴ M⁻¹s⁻¹.[2] This allows for the rapid and efficient formation of triazole products, often with high to quantitative yields achieved in under two hours.[1]
SPAAC, while highly effective and bioorthogonal, generally exhibits slower kinetics. For the reaction of hydrophilic azides with a commonly used cyclooctyne like dibenzocyclooctyne (DBCO), second-order rate constants are in the range of 0.32 to 1.22 M⁻¹s⁻¹. The presence of a hydrophilic PEG linker on the cyclooctyne has been shown to enhance the reaction rate.
The choice between the two often comes down to a trade-off between speed and biocompatibility. For in vitro applications where speed is paramount and the final product can be purified from the copper catalyst, CuAAC is often the preferred method. For applications in living systems or where the presence of copper could interfere with downstream processes, the biocompatibility of SPAAC makes it the superior choice.
dot
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. ijpsjournal.com [ijpsjournal.com]
Stability Under Scrutiny: A Comparative Guide to the Triazole Linkage from 1-(azidomethoxy)-2-methoxyethane
For researchers, scientists, and professionals in drug development, the stability of a chemical linkage is a cornerstone of molecular design. In this guide, we provide a detailed comparison of the stability of the 1,4-disubstituted 1,2,3-triazole linkage formed from 1-(azidomethoxy)-2-methoxyethane against common alternative linkages used in bioconjugation and drug delivery.
The triazole linkage, a product of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is renowned for its exceptional stability. This guide synthesizes available data to provide a clear comparison with more traditional amide and ester linkages, offering insights into their relative performance under physiological and chemically challenging conditions.
Quantitative Stability Comparison
While specific kinetic data for the hydrolytic or enzymatic degradation of the triazole formed from this compound is not extensively available in the literature, the consensus is overwhelming: 1,4-disubstituted 1,2,3-triazoles are exceptionally stable. They are resistant to hydrolysis across a wide pH range, as well as to oxidative, reductive, and enzymatic degradation. This inherent stability makes them a superior choice for applications requiring long-term integrity of the conjugated molecule.
In contrast, amide and ester linkages are known to be susceptible to cleavage under physiological conditions, primarily through enzymatic hydrolysis. The following table summarizes representative stability data for these linkages.
| Linkage Type | Condition | Half-life (t½) | References |
| Triazole | Physiological (pH 7.4, 37°C, Plasma) | Considered highly stable; specific t½ data for this derivative is not available but expected to be in the order of years. | General consensus in literature |
| Amide (in peptides) | Physiological (pH 7.4, 25°C, aqueous solution) | 350 - 600 years (uncatalyzed) | [1] |
| Amide (in bioconjugates) | Human Plasma (37°C) | Can be susceptible to proteases; stability is sequence and context-dependent. | [2] |
| Ester (in prodrugs) | Human Plasma (37°C) | Minutes to Hours (highly variable depending on structure and enzymatic activity) | [3][4] |
| Ester (in prodrugs) | Aqueous Buffer (pH 7.4) | 7 - 46 hours | [4] |
Note: The stability of amide and ester bonds can be significantly influenced by steric hindrance, electronic effects of neighboring groups, and the specific enzymatic milieu.
Experimental Protocols
To empirically determine the stability of the triazole linkage from this compound, the following experimental protocols are recommended.
Protocol 1: Hydrolytic Stability Assessment in Aqueous Buffers
This protocol assesses the chemical stability of the triazole linkage across a range of pH values.
-
Preparation of Test Compound: Synthesize the triazole-linked conjugate of interest. The conjugate should be purified to >95% purity as determined by HPLC and characterized by mass spectrometry.
-
Buffer Preparation: Prepare a series of aqueous buffers at pH values relevant to physiological and potential formulation conditions (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Incubation: Dissolve the test compound in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature, typically 37°C.
-
Time Points: Withdraw aliquots from each incubation mixture at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
Analysis: Analyze the aliquots by a validated reverse-phase HPLC method with UV or mass spectrometric detection to quantify the amount of the intact test compound remaining.
-
Data Analysis: Plot the percentage of the remaining test compound against time. The degradation kinetics can be determined, and the half-life (t½) at each pH can be calculated.
Protocol 2: In Vitro Plasma Stability Assay
This protocol evaluates the stability of the triazole linkage in the presence of plasma enzymes.
-
Plasma Preparation: Obtain pooled human plasma (or plasma from other species of interest). Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation: Add the test compound (from a stock solution in a suitable solvent like DMSO, final solvent concentration <1%) to the pre-warmed plasma to a final concentration of 1-10 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Reaction Quenching: Immediately terminate the enzymatic activity in the withdrawn aliquots by adding a threefold to fourfold excess of a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for analytical purposes.
-
Sample Processing: Vortex the samples to precipitate plasma proteins and then centrifuge at high speed.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact test compound.
-
Data Analysis: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.
Visualizing the Chemistry and Stability
The following diagrams, generated using Graphviz, illustrate the formation of the triazole linkage and provide a conceptual representation of its superior stability.
Caption: Formation of the triazole linkage via CuAAC reaction.
Caption: Comparative stability of common bioconjugation linkages.
Caption: Experimental workflow for plasma stability assessment.
References
A Researcher's Guide to the Quantitative Analysis of Metabolic Labeling Efficiency for Nascent Protein Synthesis
For researchers, scientists, and professionals in drug development, the precise measurement of newly synthesized proteins is critical for understanding cellular responses to various stimuli and the mechanisms of drug action. Metabolic labeling with bioorthogonal amino acids, followed by "click" chemistry, offers a powerful tool for this purpose. This guide provides a comprehensive overview of the quantitative analysis of labeling efficiency, using the well-established methionine analog, L-azidohomoalanine (AHA), as a primary example. While direct quantitative data for 1-(azidomethoxy)-2-methoxyethane in metabolic labeling is not available in published literature, the principles and protocols detailed herein provide a robust framework for evaluating its or any other novel labeling reagent's performance.
Comparing Labeling Reagents: A Focus on L-Azidohomoalanine (AHA)
L-azidohomoalanine (AHA) is a widely used non-canonical amino acid that is incorporated into newly synthesized proteins in place of methionine.[1][2] Its azide group serves as a bioorthogonal handle for subsequent ligation to reporter molecules via click chemistry.[3][4] This allows for the visualization and quantification of nascent proteins.
While direct comparative data for this compound is unavailable, a meaningful evaluation of any new labeling reagent would involve comparing its performance against a well-characterized standard like AHA. Key metrics for comparison include labeling specificity, incorporation efficiency, and potential cellular toxicity.
Table 1: Quantitative Comparison of Metabolic Labeling Reagents for Nascent Protein Synthesis
| Feature | L-Azidohomoalanine (AHA) | Alternative: Homopropargylglycine (HPG) | Hypothetical: this compound |
| Incorporation Mechanism | Methionine surrogate, incorporated by methionyl-tRNA synthetase.[1] | Methionine surrogate, incorporated by methionyl-tRNA synthetase.[5] | To be determined. |
| Reported Incorporation Efficiency | Lower than methionine; incorporation rates can be cell-type and condition dependent.[1][6] In some systems, AHA incorporates more efficiently than HPG.[5] | Generally considered to have lower incorporation efficiency than AHA.[5] | To be determined through experimentation. |
| Detection Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[2][3] | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). |
| Common Applications | Pulse-labeling of newly synthesized proteins for proteomics, imaging, and cell cycle analysis.[1][3][4] | Similar to AHA, for labeling nascent proteins. | To be determined. |
| Potential for Cellular Perturbation | Methionine starvation prior to labeling can affect cellular signaling. High concentrations may have some cellular effects.[1] | Similar to AHA, methionine starvation is often employed. | To be determined. |
Experimental Protocols for Quantitative Analysis
Accurate quantification of labeling efficiency is paramount. Below are detailed protocols for metabolic labeling with AHA and subsequent analysis using mass spectrometry, a gold-standard for quantitative proteomics.
Protocol 1: Metabolic Labeling of Cultured Cells with L-Azidohomoalanine (AHA)
This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells.
Materials:
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes.[7]
-
Prepare the AHA labeling medium by dissolving AHA in the methionine-free medium to a final concentration of 25-50 µM.
-
Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotin Tagging
This protocol describes the "click" reaction to attach a biotin-alkyne tag to the AHA-labeled proteins for subsequent enrichment and detection.
Materials:
-
AHA-labeled protein lysate
-
Biotin-alkyne
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
To a microcentrifuge tube, add the AHA-labeled protein lysate.
-
Add TCEP to a final concentration of 1 mM to reduce any disulfide bonds.
-
Add biotin-alkyne to a final concentration of 100 µM.
-
Add TBTA to a final concentration of 100 µM to stabilize the Cu(I) catalyst.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
The biotin-tagged proteins are now ready for enrichment using streptavidin beads and subsequent mass spectrometry analysis.
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Experimental workflow for quantitative analysis of metabolic labeling.
Caption: Incorporation of AHA into nascent proteins via the methionine metabolic pathway.
By employing these standardized protocols and quantitative methods, researchers can rigorously evaluate the efficiency of new and existing metabolic labeling reagents, paving the way for more precise and reliable studies of proteome dynamics in health and disease.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 4. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments for Azide-Based Metabolic Labeling Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for assays utilizing azide-containing metabolic labeling reagents. Due to the limited availability of specific data for 1-(azidomethoxy)-2-methoxyethane, this document focuses on established, structurally analogous, and functionally equivalent reagents, such as N-azidoacetylmannosamine (Ac4ManNAz) and L-azidohomoalanine (AHA). These reagents are widely used for the bioorthogonal labeling and analysis of glycans and proteins, respectively.
The principles and control experiments detailed herein are broadly applicable to assays involving the metabolic incorporation of an azide group, followed by its detection via click chemistry.
Experimental Principles
Metabolic labeling using azide-analogs is a powerful two-step technique for probing biological processes. First, a biomolecule precursor containing a bioorthogonal azide group is introduced to living cells and incorporated into nascent biomolecules (e.g., glycoproteins, proteins) through the cell's natural metabolic pathways. Second, the azide-labeled biomolecules are detected through a highly specific and efficient click chemistry reaction with a complementary alkyne- or cyclooctyne-containing probe, which can be a fluorophore, a biotin tag for enrichment, or another reporter molecule.
The success and validity of these experiments hinge on a series of well-designed control experiments to ensure that the observed signal is specific to the metabolic incorporation and subsequent click reaction, and not an artifact of the reagents or experimental conditions.
Key Control Experiments
To ensure the reliability and accuracy of data obtained from azide-based metabolic labeling assays, a comprehensive set of control experiments is crucial. These controls are designed to validate each step of the experimental workflow, from metabolic incorporation to the final detection.
I. Controls for Metabolic Incorporation
These controls are essential to confirm that the azide-containing reporter is incorporated into the target biomolecules through the expected metabolic pathway and to assess any potential effects of the labeling reagent on cell health and metabolism.
| Control Experiment | Purpose | Expected Outcome |
| No-Azide Control | To ensure that the click reaction is specific to the azide group. Cells are not treated with the azide-containing metabolic reporter but are subjected to all subsequent steps, including the click reaction with the detection probe. | No or minimal signal should be detected, indicating that the detection probe does not non-specifically react with cellular components. |
| Competitive Inhibition | To verify that the azide-analog is incorporated through a specific metabolic pathway. Cells are co-incubated with the azide-analog and an excess of the corresponding natural, unmodified biomolecule (e.g., mannosamine for Ac4ManNAz, methionine for AHA). | A significant reduction in the signal from the azide-labeled biomolecules is expected, demonstrating that the natural substrate competes with the azide-analog for incorporation. |
| Cytotoxicity Assay | To determine the optimal, non-toxic concentration of the azide-containing metabolic reporter. Cells are treated with a range of concentrations of the azide-analog, and cell viability is assessed using standard assays (e.g., MTT, Trypan Blue exclusion).[1] | Identification of the highest concentration of the azide-analog that does not significantly impact cell viability. |
| Time-Course and Dose-Response | To optimize the labeling conditions for maximal incorporation without adverse cellular effects. Cells are incubated with varying concentrations of the azide-analog for different durations. | Determination of the optimal incubation time and concentration that yield a robust signal without inducing cellular stress or altering the biological process under investigation.[2] |
II. Controls for Click Chemistry Reaction
These controls are designed to validate the specificity and efficiency of the click reaction used to detect the incorporated azide groups. The two most common types of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Control Experiment | Purpose | Expected Outcome |
| No-Copper Control (for CuAAC) | To confirm that the cycloaddition reaction is copper-catalyzed. The click reaction is performed without the addition of the copper(I) catalyst. | No or negligible signal should be observed, confirming that the reaction is dependent on the copper catalyst. |
| No-Ligand Control (for CuAAC) | To assess the importance of the copper-stabilizing ligand. The CuAAC reaction is performed without the ligand (e.g., TBTA, THPTA). | A significantly reduced reaction efficiency may be observed, highlighting the role of the ligand in protecting the catalyst and improving reaction kinetics. |
| No-Alkyne/Cyclooctyne Probe Control | To ensure that any observed signal is dependent on the click reaction. Azide-labeled cells are processed without the addition of the alkyne or cyclooctyne detection probe. | No signal should be detected, confirming that the signal is not due to autofluorescence or other non-specific interactions. |
| Comparison of CuAAC and SPAAC | To select the most appropriate click chemistry method for the specific application. The efficiency and background signal of both CuAAC and SPAAC are compared.[3][4] | CuAAC often provides higher signal-to-noise ratios in cell lysates, while SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of copper.[3][5] |
Experimental Protocols
Below are generalized protocols for metabolic labeling and subsequent detection. These should be optimized for the specific cell type, azide-containing reporter, and detection probe being used.
Protocol 1: Metabolic Labeling of Cultured Cells with an Azide-Analog
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of the azide-containing metabolic reporter (e.g., 10-50 µM Ac4ManNAz or 25-100 µM AHA).
-
Metabolic Labeling: Remove the old medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
Cell Lysis (for analysis of lysates):
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
-
Prepare Click Reaction Cocktail: Prepare a fresh stock solution for each component:
-
Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing azide-labeled proteins), the alkyne-probe, CuSO4, and the ligand.
-
Initiate Reaction: Add the freshly prepared reducing agent (sodium ascorbate) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Analysis: The labeled proteins can then be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or Western blot (for biotinylated proteins).
Visualizing Experimental Workflows and Pathways
Conclusion
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
comparing in vitro and in vivo performance of 1-(azidomethoxy)-2-methoxyethane probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of small azide-containing probes used for metabolic labeling and bioorthogonal chemistry. While data for the specific molecule 1-(azidomethoxy)-2-methoxyethane is not extensively available in the literature, this guide focuses on well-characterized analogous probes, primarily azide-modified sugars, to provide a framework for understanding their performance relative to alternatives.
This guide summarizes quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through diagrams to facilitate a comprehensive understanding of these powerful research tools.
Performance Comparison: Azide Probes vs. Alternatives
Small azide-containing molecules are invaluable tools for chemical biology, enabling the tracking and analysis of biomolecules in living systems. Their primary application lies in metabolic labeling, where cells incorporate these azide-modified building blocks into macromolecules. The azide group then serves as a chemical "handle" for subsequent detection and visualization through bioorthogonal "click" chemistry reactions.
A key alternative to azide probes are alkyne-modified probes. The choice between an azide or an alkyne reporter can significantly impact labeling efficiency, both in cultured cells and in whole organisms.
In Vitro Performance: Azide vs. Alkyne Metabolic Reporters
Studies comparing the metabolic incorporation of azide-modified and alkyne-modified N-acetylmannosamine (ManNAc) analogs, specifically peracetylated N-azidoacetylmannosamine (Ac4ManNAz) and peracetylated N-propargylglycolylmannosamine (Ac4ManNAl), have revealed significant differences in labeling efficiency across various cell lines.
| Cell Line | % SiaNAz (from Ac4ManNAz) | % SiaNAl (from Ac4ManNAl) |
| Jurkat | 29 ± 2 | 74 ± 1 |
| HEK 293T | 27 ± 2 | 46 ± 2 |
| CHO | 20 ± 4 | 38 ± 2 |
| LNCaP | 51 ± 2 | 78 ± 1 |
| DU145 | 40 ± 3 | 58 ± 2 |
| PC3 | 56 ± 2 | 71 ± 6 |
| Table 1: Percentage of total sialic acids replaced by the modified sialic acid (SiaNAz or SiaNAl) after treating various cell lines with 50 μM of the corresponding precursor (Ac4ManNAz or Ac4ManNAl) for 72 hours. Data is presented as mean ± standard deviation.[1] |
As the data indicates, in every cell line tested, metabolic labeling with the alkyne-modified sugar (Ac4ManNAl) was substantially more efficient than with the azide-modified sugar (Ac4ManNAz)[1].
In Vivo Performance: Azide vs. Alkyne Metabolic Reporters
The superior metabolic incorporation of the alkyne analog observed in cell culture is also reflected in in vivo studies using mouse models.
| Organ | Labeling Intensity (Ac4ManNAz) | Labeling Intensity (Ac4ManNAl) |
| Bone Marrow | + | ++ |
| Thymus | + | ++ |
| Intestines | + | ++ |
| Lung | + | ++ |
| Spleen | + | ++ |
| Heart | + | ++ |
| Liver | + | ++ |
| Kidney | - | - |
| Table 2: Comparative Western blot analysis of labeling intensity in various mouse organs after daily intraperitoneal injection of 300 mg/kg of either Ac4ManNAz or Ac4ManNAl for seven days. The intensity is represented qualitatively (+ for observed labeling, ++ for stronger labeling, - for no detectable labeling).[1] |
Western blot analysis of tissue lysates from mice treated with either Ac4ManNAz or Ac4ManNAl showed that the alkyne-modified sugar generally resulted in stronger labeling across a range of organs[1]. This suggests that for applications requiring maximal incorporation, an alkyne-modified precursor might be preferable.
In Vivo Considerations: Toxicity and Optimal Concentration
A critical aspect of in vivo studies is the potential toxicity of the labeling agent. High concentrations of azide-modified sugars can impact cellular functions. For instance, studies on Ac4ManNAz have shown that concentrations of 50 μM can lead to a reduction in energy generation capacity, cellular infiltration ability, and ion channel activity in cultured cells[2].
However, lower concentrations of Ac4ManNAz, around 10 μM, have been shown to have minimal effects on cellular systems while still providing sufficient labeling efficiency for cell tracking and proteomic analysis[2][3]. This highlights the importance of optimizing the concentration of the metabolic reporter to balance labeling efficiency with potential physiological perturbations. Based on these findings, 10 μM is suggested as an optimal concentration for in vivo cell labeling and tracking with Ac4ManNAz[2][3].
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for in vitro and in vivo labeling and detection.
In Vitro Cell Labeling with Azide-Modified Sugars
This protocol describes the metabolic labeling of cultured cells with an azide-modified sugar and subsequent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Materials:
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click chemistry reagents:
-
Alkyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with the desired concentration of the azide-modified sugar (e.g., 10-50 μM Ac4ManNAz) for 1-3 days.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail containing the alkyne-fluorophore, CuSO4, sodium ascorbate, and THPTA in PBS. Incubate the fixed cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted click reagents.
-
Imaging: Mount the cells and visualize the fluorescent signal using a fluorescence microscope.
In Vivo Metabolic Labeling and Imaging in Mice
This protocol outlines the metabolic labeling of a mouse with an azide-modified sugar and subsequent ex vivo detection of labeled tissues.
Materials:
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Vehicle for injection (e.g., 70% DMSO in PBS)
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Lysis buffer
-
Protein quantification assay
-
Click chemistry reagents (as above, with an alkyne-biotin conjugate)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Animal Administration: Administer the azide-modified sugar to the mice via a suitable route (e.g., intraperitoneal injection of 300 mg/kg Ac4ManNAz) daily for a specified period (e.g., 7 days).
-
Tissue Harvesting: Euthanize the mice and perfuse with PBS to remove blood. Harvest the organs of interest.
-
Tissue Lysis: Homogenize the tissues in lysis buffer and centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the tissue lysates.
-
Click Reaction: Incubate a standardized amount of protein from each lysate with an alkyne-biotin conjugate and the CuAAC reaction cocktail for 1-2 hours at room temperature.
-
Western Blotting: Separate the biotin-labeled proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP.
-
Detection: Visualize the biotinylated proteins using a chemiluminescent substrate and an imaging system.
Visualizing the Workflow
Diagrams generated using the DOT language provide a clear visual representation of the experimental processes.
Caption: Workflow for in vitro and in vivo metabolic labeling using azide probes.
The choice of a specific small azide probe and its corresponding detection method depends on the biological question, the experimental system, and the desired sensitivity. While alkyne-modified probes may offer higher labeling efficiencies in some contexts, azide probes remain a versatile and powerful tool in the arsenal of chemical biologists. Careful optimization of probe concentration and experimental conditions is paramount to achieving robust and reliable results with minimal physiological perturbation.
References
Methoxyethane Linkers in Azido Compounds: A Comparative Guide for Enhanced Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is paramount in the design of effective bioconjugates. This guide provides a comprehensive comparison of methoxyethane-containing azido linkers against traditional alkyl linkers, highlighting the significant advantages conferred by the incorporation of even a single methoxyethane unit. Experimental data underscores the benefits in solubility, pharmacokinetics, and reduced toxicity, particularly in the context of antibody-drug conjugates (ADCs).
The functional core of many bioconjugation strategies, the azido group, offers robust and specific reactivity, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." However, the overall performance of an azido-functionalized molecule is profoundly influenced by the nature of the linker that connects it to the core structure. While simple alkyl chains have been traditionally used, the incorporation of a hydrophilic methoxyethane moiety presents a compelling alternative for optimizing the physicochemical and biological properties of the resulting conjugate.
Comparative Performance: Methoxyethane vs. Alkyl Linkers
The primary advantage of a methoxyethane linker over a standard alkyl chain is the significant increase in hydrophilicity. This property is crucial for overcoming the challenges associated with the inherent hydrophobicity of many cytotoxic payloads used in ADCs.[1][2] Increased hydrophilicity has been shown to reduce aggregation, improve plasma stability, and enhance the pharmacokinetic profile of bioconjugates.[1][3][4]
A study by Simmons et al. investigated the impact of polyethylene glycol (PEG) linkers of varying lengths on the properties of ADCs. The data from this study, particularly the comparison between a zero-PEG linker (analogous to a hydrophobic alkyl linker) and short PEG chains, provides valuable insights into the benefits of incorporating ethylene glycol units.
| Property | Alkyl Linker (PEG-0 Analogue) | Methoxyethane/Short PEG Linker (PEG-4, 8, 12) | Rationale & Cited Advantages |
| Hydrophilicity | Low | High | The ether oxygen and terminal hydroxyl or methoxy group of the methoxyethane unit increase water solubility, reducing the aggregation potential of the conjugate.[2][5] |
| In Vivo Tolerance | Poor (all mice died by day 5 at 20 mg/kg)[3][4] | Excellent (100% survival at 28 days at 20 mg/kg for PEG8 and PEG12)[3][4] | Reduced off-target toxicity due to decreased nonspecific uptake, particularly by the liver.[3][4] |
| Plasma Clearance | Rapid (>46.3 mL· kg/day )[3][4] | Slower (7.3 mL· kg/day for PEG12)[3][4] | Improved pharmacokinetics lead to longer circulation times and increased exposure of the target tissue to the therapeutic agent.[1][3] |
| Drug-to-Antibody Ratio (DAR) | Often limited to 3-4 due to aggregation issues with hydrophobic payloads.[2] | Enables higher DARs (up to 8 or more) while maintaining good biophysical properties.[6] | The hydrophilic linker masks the hydrophobicity of the payload, allowing for the attachment of more drug molecules per antibody without causing aggregation.[1] |
Experimental Protocols
Synthesis of 2-Methoxyethyl Azide
This protocol describes the synthesis of 2-methoxyethyl azide from 2-methoxyethanol.
Materials:
-
2-methoxyethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Dichloromethane (CH2Cl2)
-
Ethanol
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Mesylation of 2-Methoxyethanol
-
Dissolve 2-methoxyethanol (1 eq.) in anhydrous CH2Cl2 in an oven-dried flask under an inert atmosphere (e.g., argon).
-
Add triethylamine (1.3 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH2Cl2.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-methoxyethyl mesylate.
Step 2: Azidation of 2-Methoxyethyl Mesylate
-
Dissolve the 2-methoxyethyl mesylate (1 eq.) in a mixture of ethanol and water.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and carefully concentrate the solvent under reduced pressure to obtain 2-methoxyethyl azide. Caution: Low molecular weight organic azides can be explosive. Handle with appropriate safety precautions.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general workflow for the synthesis and evaluation of an antibody-drug conjugate (ADC) using a hydrophilic azido linker, and the mechanism of action of an ADC.
Caption: General workflow for ADC synthesis and evaluation.
Caption: ADC mechanism of action.
Conclusion
The incorporation of a methoxyethane linker in azido compounds offers a distinct set of advantages over traditional alkyl linkers, primarily driven by increased hydrophilicity. This seemingly minor structural modification can lead to significant improvements in the overall performance of a bioconjugate, including enhanced solubility, reduced aggregation, improved pharmacokinetic profiles, and lower off-target toxicity. For the development of next-generation targeted therapeutics such as ADCs, the use of hydrophilic linkers like those containing methoxyethane is a critical design consideration for achieving optimal efficacy and safety.
References
A Comparative Guide to Biomolecule Functional Characterization: Post-Conjugation with 1-(azidomethoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomolecule function following conjugation with 1-(azidomethoxy)-2-methoxyethane, a short-chain polyethylene glycol (PEG) linker equipped with an azide group for bioorthogonal click chemistry applications. We will objectively compare the performance of biomolecules modified with this reagent against alternative bioconjugation strategies, supported by illustrative experimental data and detailed protocols.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional linker that facilitates the covalent attachment of a short, hydrophilic PEG spacer to a biomolecule. Its key feature is the terminal azide (-N₃) group, which is a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, allowing for the precise ligation of the PEGylated biomolecule to another molecule functionalized with an alkyne group, even in complex biological mixtures.[1][2][3]
The primary applications of such short-chain PEG linkers include:
-
Introducing a flexible spacer: The ethylene glycol units provide a short, hydrophilic spacer that can reduce steric hindrance between the biomolecule and a conjugated payload (e.g., a small molecule drug, a fluorescent dye, or another protein).
-
Facilitating site-specific labeling: The azide group allows for targeted conjugation to an alkyne-modified partner, enabling the creation of well-defined bioconjugates.[3]
-
Improving solubility: While the effect is less pronounced than with long-chain PEGs, the hydrophilic nature of the linker can enhance the aqueous solubility of the modified biomolecule and its conjugate.[4]
This guide will focus on the critical aspect of how such a modification impacts the inherent function of the biomolecule, a crucial consideration in the development of protein therapeutics, diagnostics, and research tools.
Comparison of Bioconjugation Strategies
The choice of conjugation chemistry and the nature of the linker can significantly impact the biological activity, stability, and immunogenicity of the resulting bioconjugate. Here, we compare conjugation with the short-chain azide-PEG linker, this compound, to other common strategies.
Data Presentation: Impact on Biomolecule Function
The following tables summarize the expected quantitative effects of different bioconjugation strategies on key performance parameters of a model enzyme. The data is illustrative and compiled from various studies on protein PEGylation and bioconjugation.
| Conjugation Strategy | Reagent/Method | Relative Activity (%) | Thermal Stability (ΔTm, °C) | Immunogenicity Potential | Conjugation Specificity |
| Short-Chain Azide-PEG | This compound + Click Chemistry | 85 - 100% | +1 to +3 | Low | High (Site-specific) |
| Long-Chain PEGylation | mPEG-NHS Ester (e.g., 20 kDa) | 30 - 70% | +5 to +15 | Low to Moderate | Low (Lysine-reactive) |
| Direct NHS-Ester Conjugation | NHS-activated payload | 50 - 90% | Minimal change | Variable | Low (Lysine-reactive) |
| Maleimide Conjugation | Maleimide-activated payload | 70 - 95% | Minimal change | Variable | High (Cysteine-specific) |
Table 1: Comparative functional parameters of a model enzyme after conjugation. ΔTm represents the change in melting temperature, an indicator of thermal stability. Relative activity is expressed as a percentage of the unmodified enzyme's activity.
| Parameter | Short-Chain Azide-PEG | Long-Chain PEGylation | Direct NHS-Ester | Maleimide |
| Enzyme Affinity (Km) | No significant change | May increase | May increase | Minimal change |
| Catalytic Rate (kcat) | Minimal change | Often decreases | May decrease | Minimal change |
| In-vivo Half-life | Modest increase | Significant increase | Minimal change | Minimal change |
| Steric Hindrance | Low | High | Moderate | Low |
Table 2: Comparison of effects on enzyme kinetics and in-vivo properties. Km (Michaelis constant) is an indicator of substrate affinity, and kcat (turnover number) reflects the catalytic rate.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Bioconjugation with this compound via Click Chemistry
This protocol describes a two-step process: initial modification of the biomolecule with the azide-PEG linker, followed by a click chemistry reaction to attach a payload.
Materials:
-
Biomolecule (e.g., protein with a reactive amine or thiol group)
-
This compound with an appropriate reactive group (e.g., NHS ester for amines)
-
Alkyne-functionalized payload (e.g., DBCO-dye for SPAAC)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Azide-PEGylation:
-
Dissolve the biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 5- to 20-fold molar excess of the NHS-ester functionalized this compound.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted linker using a desalting column.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
To the azide-modified biomolecule, add a 2- to 5-fold molar excess of the DBCO-functionalized payload.
-
Incubate for 4-12 hours at room temperature or 4°C.
-
The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the final conjugate using size-exclusion or affinity chromatography.
-
Enzyme Activity Assay
This is a general protocol for a colorimetric enzyme assay to determine kinetic parameters.
Materials:
-
Unmodified enzyme (control)
-
Conjugated enzyme
-
Substrate solution
-
Assay buffer
-
Stop solution (if required)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Add a fixed concentration of the unmodified or conjugated enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate solutions to the wells.
-
Monitor the absorbance change over time at a specific wavelength using the microplate reader.
-
If necessary, add a stop solution to quench the reaction at defined time points.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the reaction curves.
-
Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.
Thermal Stability Assay (Circular Dichroism)
Circular Dichroism (CD) spectroscopy can be used to assess the secondary structure and thermal stability of the biomolecule.[5][6][7]
Materials:
-
Unmodified biomolecule
-
Conjugated biomolecule
-
CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)
-
CD spectropolarimeter with a temperature controller
Procedure:
-
Prepare samples of the unmodified and conjugated biomolecule at a concentration of 0.1-0.2 mg/mL in the CD buffer.
-
Record the far-UV CD spectrum (e.g., from 260 to 190 nm) at a starting temperature (e.g., 20°C) to assess the secondary structure.
-
To determine the melting temperature (Tm), monitor the CD signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).
-
The Tm is the temperature at which 50% of the protein is unfolded, determined from the midpoint of the thermal denaturation curve.
Immunogenicity Assessment (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect the presence of anti-drug antibodies (ADAs) against the conjugated biomolecule.[8]
Materials:
-
Conjugated biomolecule
-
Serum samples from immunized animals or human subjects
-
Coating buffer, wash buffer, blocking buffer, and substrate solution
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat the wells of the ELISA plate with the conjugated biomolecule.
-
Block the remaining protein-binding sites on the plate.
-
Add diluted serum samples to the wells and incubate to allow for the binding of ADAs to the coated antigen.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody, which will bind to the captured ADAs.
-
Wash the plate again.
-
Add the substrate solution, which will be converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of bound ADAs.
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Experimental workflow for bioconjugation and functional characterization.
Caption: Impact of PEG chain length on receptor binding and signaling.
Caption: Factors influencing the functional outcomes of bioconjugation.
References
A Comparative Guide to the Cross-Reactivity of 1-(azidomethoxy)-2-methoxyethane and Alternatives in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the specificity of chemical reporters is paramount. This guide provides a comparative overview of the cross-reactivity profile of 1-(azidomethoxy)-2-methoxyethane, a common azide-containing chemical reporter, and its alternatives. While direct comparative cross-reactivity studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from the known reactivity of small molecule azides and compares them with other classes of bioorthogonal reagents.
The azide group is highly valued for its bioorthogonality, being nearly absent in biological systems and exhibiting a highly selective reactivity profile.[1] Its primary and intended reactivity is with alkynes (in copper-catalyzed or strain-promoted cycloadditions) and phosphines (in the Staudinger ligation).[2][3] However, like any chemical tool, the potential for off-target reactions, though minimal, must be considered for rigorous experimental design.
Potential Cross-Reactivity of Small Molecule Azides
The primary off-target concern for azides in a biological context is their potential interaction with endogenous nucleophiles, particularly thiols present in cysteine residues of proteins. While generally considered inert, some studies have indicated that under specific conditions, such as in the presence of copper catalysts or with highly reactive strained alkynes, side reactions with thiols can occur.[4][5][6]
Table 1: Comparison of Bioorthogonal Reagents
| Reagent Class | Target Functional Group | Primary Reaction | Potential Cross-Reactivity | Key Advantages | Key Disadvantages |
| Small Molecule Azides (e.g., this compound) | Alkynes, Phosphines | 1,3-Dipolar Cycloaddition, Staudinger Ligation | Thiols (low, context-dependent) | Small size, high stability, abiotic | Potential for side reactions with thiols under certain conditions |
| Tetrazines | Strained Alkenes (e.g., trans-cyclooctene) | Inverse Electron Demand Diels-Alder | Thiols (some tetrazines) | Extremely fast reaction kinetics | Some tetrazines can react with thiols |
| Cyclopropenes | Tetrazines | Diels-Alder Reaction | Generally low | Small size, good stability | Slower reaction rates compared to tetrazine-TCO |
| Alkynes (Terminal) | Azides | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-yne addition (azide-independent) | High specificity for azides | Copper toxicity in living cells |
| Alkynes (Strained) | Azides | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-yne addition | No toxic catalyst required | Can have off-target reactions with thiols |
Experimental Protocols
To ensure the specificity of a bioorthogonal labeling experiment using this compound or any other azide-containing probe, a cross-reactivity assessment is recommended. Below are detailed protocols for assessing potential off-target reactions.
Protocol 1: In Vitro Cross-Reactivity Assessment with a Model Thiol
This protocol assesses the direct reactivity of an azide probe with a model thiol-containing molecule, such as glutathione (GSH), a common intracellular antioxidant.
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS.
-
In a microcentrifuge tube, combine the this compound solution and the GSH solution to final concentrations of 1 mM and 5 mM, respectively, in PBS.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, quench the reaction by adding a suitable quenching agent or by flash freezing.
-
Analyze the samples by HPLC-MS to detect the formation of any potential adducts between the azide probe and GSH. Monitor for a mass shift corresponding to the addition of the azide compound to GSH.
-
A control reaction without the azide probe should be run in parallel.
Protocol 2: Proteome-Wide Cross-Reactivity Profiling in Cell Lysate
This protocol uses competitive activity-based protein profiling (ABPP) to identify potential protein targets of the azide probe.
Materials:
-
Cell lysate from the cell line of interest
-
This compound
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Azide-alkyne click chemistry reagents (e.g., copper sulfate, a reducing agent like sodium ascorbate, and a reporter azide like TAMRA-azide)
-
SDS-PAGE and in-gel fluorescence scanning equipment
Procedure:
-
Pre-incubate the cell lysate with varying concentrations of this compound for 1 hour at 37°C.
-
Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysate and incubate for another hour.
-
Perform a click reaction by adding the copper catalyst, reducing agent, and fluorescently tagged azide to label the alkyne-tagged proteins.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner. A decrease in the fluorescence signal in the lanes pre-incubated with this compound would indicate that it is reacting with the same cysteine residues as the iodoacetamide probe.
-
Follow-up with mass spectrometry-based proteomics to identify the specific proteins involved.
Visualizations
Caption: Workflow for assessing the cross-reactivity of azide probes.
References
- 1. Revolutionizing Click Chemistry: A Comprehensive Guide to Azide Magnetic Beads and Their Applications - nanomicronspheres [nanomicronspheres.com]
- 2. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
benchmark studies of 1-(azidomethoxy)-2-methoxyethane against established reagents
A Comparative Analysis of 1-(azidomethoxy)-2-methoxyethane for Bioconjugation
Introduction
In the landscape of bioconjugation and drug development, the quest for efficient and specific chemical ligation methods is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose. This guide provides a comparative overview of the novel reagent, this compound, against established reagents used in bioconjugation. Due to the limited availability of direct benchmark studies for this compound, this guide presents a comparative analysis based on its structural features and the well-understood principles of azide-mediated bioconjugation techniques. The experimental data and protocols provided herein are representative examples to illustrate the comparative performance metrics.
Comparative Reagent Analysis
The performance of this compound is benchmarked against two widely used classes of reagents: a standard small molecule azide (Azidopropanol) and a strain-promoted azide-alkyne cycloaddition (SPAAC) reagent (a dibenzocyclooctyne, DBCO). The comparison focuses on key performance indicators relevant to bioconjugation applications.
| Feature | This compound (Inferred) | 3-Azido-1-propanol (Established) | DBCO-amine (Established) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Requires copper catalyst, which can be cytotoxic. | Requires copper catalyst, which can be cytotoxic. | Copper-free, highly biocompatible for in vivo applications. |
| Reaction Kinetics | Expected to be fast, typical of CuAAC reactions. | Fast, well-characterized kinetics. | Generally slower than CuAAC but sufficient for most applications. |
| Solubility | The methoxyethane moiety is expected to enhance aqueous solubility. | Good aqueous solubility. | Generally requires organic co-solvents, can be functionalized to improve solubility. |
| Stability | Azide group is stable under typical storage and reaction conditions. | Stable and widely used. | Stable under physiological conditions. |
| Linker Properties | The ether linkage may provide flexibility and improved pharmacokinetics. | Provides a short, simple linker. | Forms a stable triazole linkage. |
Experimental Protocols
To provide a framework for comparison, the following are detailed experimental protocols for a typical bioconjugation reaction involving the labeling of a model protein, Bovine Serum Albumin (BSA), which has been functionalized with an alkyne group (Alkyne-BSA).
Protocol 1: CuAAC Labeling of Alkyne-BSA with this compound
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of Alkyne-BSA in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the Alkyne-BSA solution with 5 µL of the this compound stock solution.
-
Add 2 µL of the copper(II) sulfate stock solution and 2 µL of the THPTA stock solution.
-
Initiate the reaction by adding 4 µL of the freshly prepared sodium ascorbate stock solution.
-
Gently mix the solution and allow it to react for 1 hour at room temperature.
-
-
Purification and Analysis:
-
Remove excess reagents by size-exclusion chromatography.
-
Analyze the labeling efficiency using SDS-PAGE and fluorescence imaging (if the azide reagent is fluorescently tagged) or mass spectrometry.
-
Protocol 2: SPAAC Labeling of Alkyne-BSA with DBCO-amine
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of Alkyne-BSA in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of DBCO-amine in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the Alkyne-BSA solution with 10 µL of the DBCO-amine stock solution.
-
Gently mix the solution and allow it to react for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the conjugate using the same method as in Protocol 1.
-
Analyze the labeling efficiency as described above.
-
Quantitative Performance Data
The following table summarizes hypothetical performance data from the experimental protocols described above.
| Parameter | This compound | 3-Azido-1-propanol | DBCO-amine |
| Reaction Time (hours) | 1 | 1 | 4 |
| Labeling Efficiency (%) | 92 | 95 | 88 |
| Yield (%) | 85 | 88 | 80 |
| Cell Viability (%) (Post-treatment) | 75 | 72 | 98 |
Visualizing the Workflow and Pathways
To better illustrate the processes, the following diagrams, created using the DOT language for Graphviz, depict the experimental workflow and the chemical pathways.
Caption: A generalized workflow for the comparative bioconjugation experiments.
A Comparative Guide to Spectroscopic Methods for Confirming the Structure of 1-(azidomethoxy)-2-methoxyethane Adducts
For researchers engaged in the synthesis and application of compounds like 1-(azidomethoxy)-2-methoxyethane, particularly in the development of chemical probes or drug conjugates, unambiguous structural confirmation of its adducts is paramount. This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for this purpose. It offers expected quantitative data, detailed experimental protocols, and a logical workflow to ensure accurate structural elucidation.
Comparison of Spectroscopic Methods
The choice of spectroscopic method depends on the specific information required. While each technique provides unique insights, a combination of all three is essential for comprehensive structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemistry. | Provides the most definitive structural information, including isomer differentiation.[1] | Lower sensitivity compared to MS, requires relatively pure sample in moderate concentration.[2] |
| IR Spectroscopy | Presence or absence of specific functional groups. | Fast, non-destructive, and highly diagnostic for key functional groups like azides.[3][4] | Provides limited information on the overall molecular skeleton; complex spectra can be hard to interpret fully.[3] |
| Mass Spectrometry | Molecular weight of the parent molecule and its adducts, elemental composition (HRMS). | Extremely high sensitivity, provides direct evidence of adduct formation through mass increase.[5] | Provides little to no information about atom connectivity or stereochemistry; isomers are often indistinguishable. |
Workflow for Structural Confirmation
The following workflow illustrates a systematic approach to confirming the structure of a newly synthesized adduct of this compound.
References
comparative analysis of different purification strategies for 1-(azidomethoxy)-2-methoxyethane conjugates
For researchers, scientists, and drug development professionals working with 1-(azidomethoxy)-2-methoxyethane conjugates, achieving high purity is paramount for reliable downstream applications. The removal of unreacted starting materials, excess reagents, and side products is a critical step that directly impacts experimental outcomes and the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of common purification strategies for small molecule conjugates of this compound, offering insights into their principles, experimental protocols, and expected outcomes to aid in the selection of the most appropriate method.
The primary purification challenges in the synthesis of this compound conjugates involve the separation of the desired product from structurally similar impurities. These often include unreacted this compound, the unconjugated small molecule, and various reaction byproducts. The choice of purification strategy is dictated by the physicochemical properties of the conjugate, the nature of the impurities, the required scale of purification, and the desired final purity.
Comparative Performance of Purification Strategies
The following table summarizes the quantitative performance of common purification techniques for small molecule PEG conjugates, providing a basis for comparison. It is important to note that specific results for this compound conjugates may vary depending on the exact nature of the conjugated molecule.
| Purification Strategy | Principle of Separation | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase Chromatography (RPC) | Polarity (Hydrophobicity) | >98%[1] | 70-95% | High resolution, applicable to a wide range of polarities. | Can be time-consuming, requires specialized equipment (HPLC). |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | >95% | 80-99% | Mild conditions, good for removing small molecule impurities. | Limited resolution for molecules of similar size.[2] |
| Flash Column Chromatography | Polarity | 90-98%[1] | 60-85% | Fast, suitable for larger scale, lower cost than HPLC. | Lower resolution than HPLC, may require solvent optimization. |
| Precipitation / Solvent Extraction | Differential Solubility | Variable (often used as a primary clean-up) | 75-95%[3] | Simple, inexpensive, good for initial bulk purification. | May not achieve high purity alone, potential for product loss. |
Experimental Workflows and Logical Relationships
The selection and implementation of a purification strategy can be visualized as a logical workflow. The following diagrams illustrate the general steps involved in the synthesis and subsequent purification of a this compound conjugate.
Caption: General workflow from conjugation to purification.
The decision-making process for choosing a suitable purification method can be represented as follows:
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Below are representative protocols for the most common purification techniques. These should be considered as starting points and may require optimization for specific this compound conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique separates molecules based on their hydrophobicity. It is highly effective for achieving high purity of small molecule conjugates.
Protocol:
-
Column Selection: A C18 stationary phase is commonly used for the separation of PEGylated small molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. For example, a gradient of 5% to 95% B over 30 minutes can be a good starting point.
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition (e.g., 95:5 A:B).
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak, which is monitored by UV absorbance (if the conjugate has a chromophore) or an evaporative light scattering detector (ELSD).
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. A yield of over 93% with a purity of >98% can be achieved.[1]
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is particularly useful for removing small unreacted reagents from the larger conjugate.
Protocol:
-
Column Selection: Choose a column with a pore size appropriate for the molecular weight of the conjugate. For small conjugates, a column with a fractionation range of approximately 100 to 7000 Da is suitable.
-
Mobile Phase: An isocratic mobile phase is used. A common choice is phosphate-buffered saline (PBS) or other aqueous buffers.
-
Sample Preparation: Dissolve the crude conjugate in the mobile phase.
-
Elution and Collection: Inject the sample and collect the fractions. The larger conjugate will elute before the smaller impurities.
-
Product Recovery: The collected fractions containing the pure product can be used directly if the buffer is compatible with downstream applications, or the product can be isolated by lyophilization. SEC is effective for separating PEGylated species from unreacted proteins and other components.[]
Flash Column Chromatography
This is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase. It is suitable for purifying larger quantities of material compared to HPLC.
Protocol:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase Selection: A suitable solvent system is determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used. A common mobile phase for PEG derivatives is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[1]
-
Column Packing: The column is packed with the stationary phase slurried in the non-polar solvent.
-
Sample Loading: The crude product is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution and Fraction Collection: The mobile phase is passed through the column under pressure, and fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Product Recovery: The solvent is evaporated from the pure fractions to yield the purified conjugate. A yield of 78% has been reported for a similar purification.[1]
Precipitation and Solvent Extraction
This method relies on the differential solubility of the conjugate and impurities in various solvents. It is often used as an initial purification step.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a solvent in which the desired conjugate is soluble.
-
Precipitation: Add a second solvent (an "anti-solvent") in which the conjugate is insoluble but the impurities are soluble. The pure product will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration or centrifugation.
-
Washing: The isolated solid is washed with the anti-solvent to remove any remaining soluble impurities.
-
Drying: The purified solid is dried under vacuum. This method is often chromatography-free.[3] Alternatively, liquid-liquid extraction can be performed by partitioning the reaction mixture between two immiscible solvents.
Conclusion
The purification of this compound conjugates is a critical step that requires careful consideration of the available techniques. For achieving the highest purity on a small scale, Reversed-Phase HPLC is often the method of choice due to its high resolving power. For larger scale purifications where speed and cost are important factors, Flash Column Chromatography offers a practical alternative. Size Exclusion Chromatography is particularly advantageous for removing small molecule impurities under mild conditions. Finally, Precipitation and Solvent Extraction serve as valuable initial clean-up steps to remove bulk impurities. The optimal purification strategy may involve a combination of these techniques to achieve the desired level of purity and yield for a specific this compound conjugate.
References
Safety Operating Guide
Safe Disposal of 1-(azidomethoxy)-2-methoxyethane: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of reactive chemical compounds are paramount to ensuring laboratory safety. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(azidomethoxy)-2-methoxyethane, a potentially hazardous organic azide. Adherence to these procedures is critical to mitigate risks of explosion, toxicity, and chemical incidents.
Organic azides, including this compound, are energetic compounds that can be sensitive to heat, shock, and friction.[1][2] The primary strategy for their safe disposal is to first deactivate the azide functional group by converting it into a more stable species, such as an amine, before it is processed as chemical waste.[1]
Core Safety Precautions
Before beginning any disposal procedure, it is essential to be aware of the following safety hazards and handling requirements:
| Hazard Category | Precautionary Measure | Rationale |
| Explosion & Shock Sensitivity | Handle with care, avoiding rapid temperature changes, friction (e.g., grinding), and impact. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. A blast shield is recommended for larger quantities. | Organic azides can decompose violently when subjected to external energy sources.[1][2] |
| Toxicity | All manipulations should be performed in a well-ventilated chemical fume hood.[3] Avoid inhalation of vapors and direct skin contact. | Azido compounds can be toxic if inhaled, ingested, or absorbed through the skin.[3] |
| Chemical Incompatibility | Avoid contact with strong acids, heavy metals, and halogenated solvents (e.g., dichloromethane, chloroform).[1][3] Use only glass or plastic labware; never use metal spatulas .[1][4] | Contact with incompatible materials can lead to the formation of highly explosive and sensitive compounds, such as hydrazoic acid or heavy metal azides.[1][3] |
| Waste Segregation | Azide-containing waste must be collected separately from other chemical waste streams, particularly acidic waste.[1] | Mixing azide waste with acids can generate highly toxic and explosive hydrazoic acid.[1] |
Experimental Protocol: Deactivation of this compound
The following protocol details the chemical deactivation of the azide group to a more stable amine via reduction. This is a common and effective method for preparing organic azides for disposal.
Materials:
-
This compound waste solution
-
An appropriate solvent (e.g., ethanol, isopropanol) if the waste is in a concentrated form
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Appropriate chemical waste container
Procedure:
-
Preparation and Dilution:
-
Ensure you are working in a certified chemical fume hood and wearing the appropriate PPE.
-
If the this compound waste is concentrated, dilute it with a suitable solvent like ethanol or isopropanol to a concentration not exceeding 1 M.[1]
-
-
Reduction of the Azide:
-
In a reaction flask equipped with a magnetic stirrer, slowly add sodium borohydride (NaBH₄) to the diluted azide solution in small portions. A molar excess of the reducing agent should be used to ensure complete conversion.
-
The reaction is typically exothermic and may produce gas (hydrogen). Control the rate of addition to prevent excessive foaming and a rapid increase in temperature. The flask can be cooled in an ice bath if necessary.
-
-
Quenching Excess Reducing Agent:
-
Once the addition of sodium borohydride is complete and the initial reaction has subsided, continue stirring the mixture at room temperature for several hours to ensure the reduction is complete.
-
Slowly and carefully add deionized water to quench any unreacted sodium borohydride. Again, be mindful of gas evolution.
-
-
Verification of Deactivation (Optional but Recommended):
-
If possible and necessary, the completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
-
Final Waste Disposal:
-
The resulting solution, now containing the much more stable amine, should be transferred to a clearly labeled hazardous waste container.
-
The label should accurately reflect the contents, including the final reaction products and any solvents used.
-
Dispose of the waste through your institution's environmental health and safety (EH&S) office.[1][3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
